molecular formula C58H77F3N16O15 B12106972 (D-His2)-LHRH

(D-His2)-LHRH

Cat. No.: B12106972
M. Wt: 1295.3 g/mol
InChI Key: MKWPCFPAUDLOOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(D-His2)-LHRH is a useful research compound. Its molecular formula is C58H77F3N16O15 and its molecular weight is 1295.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (D-His2)-LHRH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (D-His2)-LHRH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-(1H-pyrrol-3-yl)propan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H76N16O13.C2HF3O2/c1-30(2)21-39(50(80)67-38(9-5-18-61-56(58)59)55(85)72-20-6-10-44(72)54(84)63-27-45(57)75)66-47(77)28-64-48(78)40(22-31-11-13-34(74)14-12-31)68-53(83)43(29-73)71-52(82)42(24-33-26-62-36-8-4-3-7-35(33)36)70-51(81)41(23-32-17-19-60-25-32)69-49(79)37-15-16-46(76)65-37;3-2(4,5)1(6)7/h3-4,7-8,11-14,17,19,25-26,30,37-44,60,62,73-74H,5-6,9-10,15-16,18,20-24,27-29H2,1-2H3,(H2,57,75)(H,63,84)(H,64,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,79)(H,70,81)(H,71,82)(H4,58,59,61);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWPCFPAUDLOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CNC=C5)NC(=O)C6CCC(=O)N6.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H77F3N16O15
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1295.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53634-19-8
Record name 53634-19-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Role of D-His2 substitution in LHRH agonist activity

Author: BenchChem Technical Support Team. Date: February 2026

The Role of D-His² Substitution in LHRH Agonist Activity: A Mechanistic & Pharmacological Analysis

Executive Summary

The substitution of the native L-Histidine at position 2 (His²) of Luteinizing Hormone-Releasing Hormone (LHRH) with its D-isomer (D-His²) represents a fundamental "molecular switch" in GnRH pharmacology. While the native His² residue is an absolute requirement for receptor activation (intrinsic efficacy), its replacement with D-His²—or other D-amino acids—typically abolishes agonist activity, often converting the peptide into a competitive antagonist.

This guide analyzes the structural and functional consequences of D-His² substitution, contrasting it with the "super-agonist" modifications at position 6 (e.g., D-His(Bzl)⁶ in Histrelin) to clarify a common point of confusion in drug design.

Structural Biology of the LHRH Pharmacophore[1]

To understand the impact of the D-His² substitution, we must first dissect the native LHRH pharmacophore. The decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂) functions through a bipartite mechanism:

  • The Binding Domain (Residues 1, 6, 10): Determines affinity. The conformation is stabilized by a

    
    -II’ turn around Gly⁶.
    
  • The Activation Domain (Residues 2-3): Determines efficacy. His² and Trp³ interact with the transmembrane helices of the GnRH receptor (GnRHR) to trigger G-protein coupling.

The Critical Role of L-Histidine²

The imidazole ring of L-His² acts as a proton transfer agent or hydrogen bond donor/acceptor within the receptor's binding pocket (likely interacting with Asp residues in TMH 2 or 7). This interaction induces the conformational shift required to activate the G


 protein.

Key Insight: The stereochemistry of His² is non-negotiable for agonism. The L-configuration orients the imidazole ring correctly to engage the activation switch.

The D-His² Substitution: Mechanisms of Action

Substituting L-His² with D-His² alters the spatial trajectory of the imidazole side chain. This modification has two primary pharmacological outcomes:

A. Ablation of Intrinsic Efficacy (The Antagonist Shift)

The D-isomer places the imidazole ring in a steric position that prevents it from engaging the receptor's activation residues. Consequently, the peptide may still bind to the receptor (often with high affinity if other residues are optimized), but it fails to trigger the G-protein cascade.

  • Result: The peptide functions as a competitive antagonist or an inactive ligand, blocking endogenous GnRH from binding.

B. The "False Friend": D-His² vs. D-His⁶ (Histrelin)

A critical distinction in LHRH drug development is the position of the D-substitution.

  • D-His²: Destroys agonism (Antagonist profile).

  • D-His⁶: Enhances agonism (Super-agonist profile).

    • Example:Histrelin contains D-His(Bzl)⁶ .[1] The D-amino acid at position 6 stabilizes the bioactive

      
      -turn, reducing proteolysis and increasing receptor residence time, resulting in potent agonism.
      

Table 1: Comparative Pharmacology of Histidine Substitutions

Peptide VariantSequence ModificationPrimary ActivityMechanism
Native LHRH L-His²AgonistNative activation of Gq signaling.
[D-His²]-LHRH D-His²Antagonist / Inactive Binds but fails to trigger TMH shift (uncoupling).
Histrelin D-His(Bzl)⁶Super-Agonist Stabilizes

-turn; high resistance to proteolysis.
Ganirelix D-Ala¹⁰, D-Phe², etc.[2]AntagonistMultiple D-subs (inc. Pos 2) optimize blockade.

Signal Transduction Pathways

The following Graphviz diagram illustrates the divergence in signaling pathways between the Native Agonist (L-His²) and the Substituted Analog (D-His²).

LHRH_Signaling LHRH Native LHRH (L-His2) Receptor GnRH Receptor (GPCR) LHRH->Receptor High Affinity Binding D_His2 [D-His2]-LHRH (Analog) D_His2->Receptor Competitive Binding ConfChange Transmembrane Shift Receptor->ConfChange L-His2 Trigger Block Receptor Occupancy Only Receptor->Block D-His2 Steric Clash Gq Gq/11 Protein Activation ConfChange->Gq Coupling PLC PLC Activation Gq->PLC IP3 IP3 Generation PLC->IP3 Ca Ca2+ Release (Gonadotropin Secretion) IP3->Ca Block->Gq NO Activation

Figure 1: Divergent signaling outcomes. L-His² triggers the Gq cascade, while D-His² results in receptor occupancy without activation (Antagonism).

Experimental Protocols for Validation

To verify the role of D-His² in a specific analog, researchers must employ a paired assay strategy: Binding (Affinity) vs. Function (Efficacy).

Protocol A: Competitive Receptor Binding Assay

Purpose: Determine if the D-His² analog retains affinity for the GnRHR.

  • Preparation: Isolate pituitary membrane fractions from adult male rats or use HEK293 cells stably expressing human GnRHR.

  • Radioligand: Use [¹²⁵I]-labeled [D-Trp⁶]-LHRH (Triptorelin) as the tracer (~0.5 nM).

  • Incubation: Incubate membrane aliquots with tracer and increasing concentrations (

    
     to 
    
    
    
    M) of the D-His² analog for 90 min at 4°C.
  • Separation: Terminate reaction by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.5% PEI).

  • Analysis: Measure bound radioactivity via gamma counter. Calculate

    
     and 
    
    
    
    .
    • Expected Result: D-His² analogs typically show measurable binding affinity (

      
       in nM range), proving they interact with the receptor.
      
Protocol B: IP₃ Accumulation Assay (Functional Agonism)

Purpose: Determine if the binding event triggers activation (Agonist) or blockade (Antagonist).

  • Cell Line: Use GnRHR-expressing cells (e.g., L

    
    T2 or CHO-GnRHR).
    
  • Labeling: Pre-load cells with [³H]-myo-inositol (2 µCi/mL) for 24 hours.

  • Stimulation: Wash cells and treat with LiCl (10 mM) to block inositol monophosphatase. Add D-His² analog (

    
     M).
    
    • Positive Control: Native LHRH (

      
       M).
      
    • Negative Control: Buffer only.

  • Extraction: Stop reaction after 45 min with ice-cold formic acid. Separate Inositol Phosphates (IP1, IP2, IP3) via anion-exchange chromatography (Dowex AG1-X8).

  • Data Interpretation:

    • Agonist: High radioactive counts in IP3 fraction (comparable to LHRH).

    • Antagonist (D-His² Effect): Baseline radioactive counts (similar to Negative Control).

    • Antagonist Confirmation: Co-treat with LHRH + D-His² analog. If IP3 levels are reduced compared to LHRH alone, the analog is a competitive antagonist.

References

  • Schally, A. V., et al. (1971). "Isolation and properties of the FSH and LH-releasing hormone." Biochemical and Biophysical Research Communications. Link

  • Sealfon, S. C., et al. (1997). "Molecular mechanisms of ligand interaction with the gonadotropin-releasing hormone receptor." Endocrine Reviews. Link

  • Karten, M. J., & Rivier, J. E. (1986).[1] "Gonadotropin-releasing hormone analog design. Structure-function studies toward the development of agonists and antagonists: rationale and perspective." Endocrine Reviews. Link

  • Millar, R. P., et al. (2004). "Gonadotropin-releasing hormone receptors: structure and signal transduction pathways." Endocrine Reviews. Link

  • DrugBank. (2024). "Histrelin: Pharmacology and Mechanism of Action." DrugBank Online. Link

Sources

Technical Guide: Mechanism of Action for D-His² Modified LHRH Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, structural pharmacology, and experimental validation of D-His² modified LHRH analogs .

This guide addresses the specific pharmacological profile of analogs modified at Position 2 with D-Histidine (D-His), distinguishing them from the more common Position 6 modified super-agonists (e.g., Histrelin).

Executive Summary

D-His² modified LHRH analogs represent a distinct class of ligands in the Gonadotropin-Releasing Hormone (GnRH) pharmacophore.[1] Unlike Position 6 modifications (e.g., [D-His(Bzl)⁶]-LHRH, Histrelin) which stabilize the peptide turn to enhance potency, the substitution of the native L-Histidine at Position 2 with its D-isomer (D-His ) fundamentally alters the intrinsic efficacy of the ligand.

While native LHRH is a full agonist, [D-His²]-LHRH functions primarily as a weak partial agonist (retaining ~9% of native efficacy). This modification disrupts the specific N-terminal activation domain required to trigger the GnRH Receptor (GnRHR) conformational change, effectively uncoupling receptor binding from Gq protein signaling. This guide explores the structural causality, signaling dynamics, and experimental protocols for evaluating these unique analogs.

Molecular Pharmacology: The Structural "Switch"

To understand the mechanism of D-His² analogs, one must deconstruct the LHRH pharmacophore. The native decapeptide (pGlu¹-His²-Trp³-Ser⁴-Tyr⁵-Gly⁶-Leu⁷-Arg⁸-Pro⁹-Gly¹⁰-NH₂) has two distinct functional domains:

  • Binding Domain (C-Terminus): Residues 6–10 (especially Arg⁸ and Gly¹⁰-NH₂) anchor the peptide into the receptor pocket.

  • Activation Domain (N-Terminus): Residues 1–3 (pGlu¹-His²-Trp³) are responsible for triggering the receptor activation switch.

The Role of Histidine-2 (L-His vs. D-His)

In the native agonist, the imidazole ring of L-His² engages in critical hydrogen bonding and


-

stacking interactions with receptor residues (specifically interacting with the transmembrane helices of GnRHR). This interaction stabilizes the "Active State" (

) of the GPCR, facilitating

coupling.

The D-His² Modification:

  • Stereochemical Inversion: Replacing L-His with D-His inverts the chirality at the alpha-carbon.

  • Side Chain Trajectory: The imidazole side chain is forced into a spatial orientation that cannot optimally engage the receptor's activation residues.

  • Conformational Consequence: While the peptide can still bind (affinity is often retained due to the C-terminal anchor), the N-terminus fails to induce the transmembrane shift required for full signal transduction.

Table 1: Comparative Structure-Activity Relationship (SAR)

Analog ClassModificationStructural ImpactPharmacological Profile
Native LHRH None (L-His²)Flexible backbone; Native activation fitFull Agonist (100% Efficacy)
D-His² Analog D-His at Pos 2 Disrupted Activation Domain ; Imidazole misalignedWeak Partial Agonist (~9% Efficacy)
Super-Agonist D-His(Bzl) at Pos 6 Stabilized

-turn; Reduced proteolysis
Super Agonist (High Potency, e.g., Histrelin)
Antagonist D-Phe/D-Cpa at Pos 2Bulky hydrophobic block; No activation contactPure Antagonist (0% Efficacy)

Mechanism of Action: Signaling Dynamics

The D-His² modification creates a "functional uncoupling" at the receptor level.

Receptor Binding vs. Activation
  • Binding Event: The D-His² analog binds to the GnRHR with high affinity (

    
     often in the nanomolar range).
    
  • Defective Trigger: Due to the D-configuration, the N-terminus cannot execute the "toggle switch" movement.

  • Partial Signaling: Unlike pure antagonists (which lock the receptor in an inactive state), D-His² retains a "leaky" activation potential, resulting in low-level Phospholipase C (PLC) stimulation.

Pathway Visualization

The following diagram illustrates the divergence in signaling between Native LHRH and D-His² Analogs.

G cluster_0 Extracellular Space cluster_1 Cell Membrane / Cytosol Native Native LHRH (L-His2) GnRHR GnRH Receptor (GPCR) Native->GnRHR High Affinity Binding DHis2 Modified Analog (D-His2) DHis2->GnRHR Competitive Binding (Displaced Sidechain) Gq_Active Ga-q Protein (Fully Activated) GnRHR->Gq_Active Full Conformational Change Gq_Weak Ga-q Protein (Weakly Coupled) GnRHR->Gq_Weak Partial Conformational Change PLC PLC-beta Activation Gq_Active->PLC IP3 IP3 Surge (High) PLC->IP3 Ca Ca2+ Release (Spike) IP3->Ca LH_Release Full Gonadotropin Response Ca->LH_Release Full LH Secretion PLC_Weak PLC-beta (Low Activity) Gq_Weak->PLC_Weak IP3_Low IP3 (Minimal) PLC_Weak->IP3_Low LH_Weak Weak/Sub-Threshold Response IP3_Low->LH_Weak ~9% LH Secretion

Caption: Differential signaling efficacy. Native LHRH induces full Gq coupling, while D-His² analogs induce a suboptimal conformation leading to weak IP3 turnover.

Experimental Protocols for Evaluation

To validate the mechanism of a D-His² modified analog, researchers must distinguish affinity (binding) from intrinsic efficacy (activation).

Protocol 1: Competitive Binding Assay (Affinity)

Objective: Determine if the D-His² modification affects receptor binding affinity (


).
  • Preparation: Prepare HEK293 cells stably expressing human GnRHR.

  • Radioligand: Use [

    
    I]-LHRH (agonist) or [
    
    
    
    I]-Cetrorelix (antagonist) as the tracer.
  • Incubation:

    • Incubate membrane preparations with 0.1 nM radioligand.

    • Add increasing concentrations (

      
       to 
      
      
      
      M) of the D-His² analog .
  • Separation: Filter through GF/C filters pre-soaked in 0.5% PEI.

  • Analysis: Measure radioactivity. Plot displacement curves to calculate

    
     and 
    
    
    
    .
    • Expected Result: D-His² analogs typically show high affinity (

      
       nM), similar to native LHRH.
      
Protocol 2: IP3 Accumulation Assay (Intrinsic Efficacy)

Objective: Quantify the "weak agonist" potential (9% efficacy).

  • Cell Seeding: Seed GnRHR-expressing cells in 96-well plates.

  • Labeling: Incubate with [

    
    H]-myo-inositol for 24 hours to label membrane phosphoinositides.
    
  • Stimulation:

    • Wash cells and add buffer containing 10 mM LiCl (to block IP3 degradation).

    • Treat with D-His² analog (100 nM) vs. Native LHRH (100 nM) vs. Buffer (Basal).

  • Extraction: Stop reaction with 10 mM formic acid. Isolate Total Inositol Phosphates (IPs) using anion-exchange chromatography.

  • Calculation:

    • Expected Result: ~5-15% of the native LHRH response.

Comparative Data Summary

The following table synthesizes historical data regarding the impact of stereochemical inversion at Position 2.

ParameterNative LHRH[D-His²]-LHRH[D-His(Bzl)⁶]-LHRH (Histrelin)
Sequence pGlu-His -Trp...pGlu-D-His -Trp...pGlu-His-Trp...D-His(Bzl) ...[2][3][4][5][6]
Binding Affinity (

)
~0.3 nM~0.5 - 2.0 nM< 0.1 nM
Receptor Activation 100%~9% >100% (Super-agonist)
Mechanism Full AgonistPartial Agonist Super Agonist
Clinical Outcome Pulsatile releaseWeak release / Antagonism at high dosesDesensitization (Castration)

References

  • Fujino, M., et al. (1972).[3] Structure-activity relationships in the C-terminal part of LHRH. Biochemical and Biophysical Research Communications. Link

  • Flanagan, C. A., et al. (2015).[7] Histidine(7.36(305)) in the conserved peptide receptor activation domain of the gonadotropin releasing hormone receptor couples peptide binding and receptor activation.[7] Molecular and Cellular Endocrinology. Link

  • Schally, A. V., et al. (1972). Isolation and properties of the FSH and LH-releasing hormone. Biochemical and Biophysical Research Communications. Link

  • Sealfon, S. C., et al. (1997). Molecular mechanisms of ligand interaction with the gonadotropin-releasing hormone receptor. Endocrine Reviews. Link

  • PubChem. (n.d.). Histrelin (D-His(Bzl)6 Agonist Data for Comparison). National Library of Medicine. Link

Sources

Structure-Activity Relationship (SAR) of LHRH Position 2 Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Luteinizing Hormone-Releasing Hormone (LHRH), or Gonadotropin-Releasing Hormone (GnRH), is a decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 ) that serves as the master regulator of the reproductive axis.[1] While the N-terminal (positions 1–3) and C-terminal (position 10) domains govern receptor binding and activation, Position 2 (Histidine) acts as the primary "switch" for receptor activation.[2]

This guide analyzes the critical SAR of Position 2, demonstrating how modifications at this specific locus dictate the transition from super-agonist to competitive antagonist .[2] It provides actionable protocols for the synthesis and evaluation of these analogs, targeting researchers in peptide therapeutics.[2]

Mechanistic SAR: The Histidine Switch

The native Histidine at position 2 (His²) possesses unique physicochemical properties—specifically the imidazole ring's aromaticity, hydrogen-bonding capability, and pKa (~6.0)—that are essential for triggering the conformational change in the GnRH receptor (GnRHR) required for signal transduction (Gq/11 coupling).[2]

The Agonist-Antagonist Divergence
  • Retention of Agonism: To maintain agonist activity, the basicity and aromatic character of His² must be preserved.[2] Conservative substitutions (e.g.,

    
    -(pyrazolyl-3)-alanine) may retain partial activity, but deletion or drastic substitution abolishes activation.[2]
    
  • Creation of Antagonists: Replacing His² with bulky, hydrophobic, or D-configured amino acids (e.g., D-Phe , 4-Cl-D-Phe ) eliminates the "activation trigger" while enhancing binding affinity through hydrophobic interactions with the receptor's extracellular loops. This creates a "silent binder" that competitively blocks endogenous LHRH.[2]

Visualization: Structural Logic Flow

The following diagram illustrates the decision tree in LHRH analog design, focusing on Position 2 modifications.

LHRH_SAR_Logic Native Native LHRH (pGlu-His-Trp...) Pos2 Position 2 (His) Modification Native->Pos2 Conserved Conservative/No Change (Retain Imidazole/Basic) Pos2->Conserved Retain Activation Trigger BulkyD Substitution: Bulky D-AA (e.g., D-Phe, 4-Cl-D-Phe) Pos2->BulkyD Remove Activation Trigger Agonist AGONIST (Receptor Activation) Conserved->Agonist Desensitization Downregulation (Therapeutic Effect) Agonist->Desensitization Antagonist ANTAGONIST (High Affinity, No Activation) BulkyD->Antagonist Blockade Competitive Blockade (Immediate Suppression) Antagonist->Blockade

Figure 1: Decision logic for LHRH Position 2 modifications determining pharmacological fate.[2][3][4]

Comparative Data: Key Analogs

The transition from native LHRH to potent antagonists like Cetrorelix and Ganirelix relies heavily on Position 2 substitutions, often combined with Position 6 stabilization.[2]

Analog ClassCompoundSequence (Pos 1-3 ... 6 ...[2][5][6][7][8] 10)Pos 2 ModificationReceptor Affinity (

)
Biological Effect
Native LHRHpGlu-His -Trp ...[2] Gly ... Gly-NH2None (His)~2 nMFull Agonist
Super-Agonist TriptorelinpGlu-His -Trp ...[2] D-Trp ... Gly-NH2Retained His< 0.3 nMPotent Agonist (Downreg.)[2]
Antagonist (Gen 1) [D-Phe2]-LHRHpGlu-D-Phe -Trp ...[2] Gly ... Gly-NH2D-Phe~10 nMWeak Antagonist
Antagonist (Gen 3) CetrorelixAc-D-Nal-D-Phe(4Cl) -D-Pal ...[2] D-Cit ... D-Ala-NH2D-Phe(4Cl)< 0.5 nMPotent Antagonist
Antagonist (Gen 3) GanirelixAc-D-Nal-D-Phe(4Cl) -D-Pal ...[2] D-hArg(Et)2 ...[2] D-Ala-NH2D-Phe(4Cl)< 0.5 nMPotent Antagonist

Technical Insight: The introduction of electron-withdrawing groups (e.g., 4-Cl) on the D-Phe ring at Position 2 increases lipophilicity and stacking interactions within the receptor pocket, significantly enhancing binding affinity (


) despite the loss of intrinsic efficacy.

Experimental Protocols

Reliable SAR data requires robust synthesis and validation workflows. Below are the industry-standard protocols for generating and testing Position 2 analogs.

Synthesis: Solid Phase Peptide Synthesis (SPPS)

Objective: Synthesize LHRH analogs with high purity (>98%). Method: Fmoc-chemistry on Rink Amide MBHA resin (to yield C-terminal amide).

  • Resin Loading: Swell Rink Amide MBHA resin (0.5 mmol/g) in DMF for 30 min. Deprotect Fmoc with 20% piperidine/DMF (2 x 10 min).

  • Coupling Cycles:

    • Activate Fmoc-amino acid (3 eq) with HBTU (2.9 eq) and DIEA (6 eq) in DMF.

    • Critical Step (Pos 2): When coupling the Position 2 residue (e.g., Fmoc-D-Phe(4Cl)-OH), extend coupling time to 2 hours to ensure complete reaction due to potential steric hindrance from bulky side chains.

    • Monitor with Kaiser test (ninhydrin) for primary amines.[2]

  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.[2]5) for 3 hours. Precipitate peptide in cold diethyl ether.

  • Purification: RP-HPLC on C18 column (Gradient: 0-60% Acetonitrile in 0.1% TFA). Lyophilize fractions.

Functional Assay: Inositol Phosphate (IP) Accumulation

Objective: Distinguish Agonist vs. Antagonist activity (Gq-coupling).[2] System: HEK293 cells stably expressing human GnRHR.

  • Seeding: Plate cells (50,000/well) in 96-well plates; incubate 24h.

  • Labeling: Incubate with [3H]-myo-inositol (1 µCi/ml) for 18h.

  • Stimulation:

    • Agonist Mode: Add analog (10^-12 to 10^-6 M) in presence of LiCl (10 mM).[2]

    • Antagonist Mode: Add analog (serial dilution) + Native LHRH (EC80 concentration).[2]

  • Extraction: Stop reaction with 10 mM formic acid. Isolate IPs using anion-exchange chromatography (Dowex AG1-X8).

  • Quantification: Measure radioactivity via liquid scintillation counting.

    • Result: Agonists show dose-dependent IP increase. Antagonists show no IP increase alone, but dose-dependent inhibition of LHRH-induced IP.

Visualization: Assay Workflow

Assay_Workflow Step1 HEK293-hGnRHR Cells + [3H]-Myo-Inositol Step2 Add Analog (Pos 2 Variant) Step1->Step2 Branch Test Mode Step2->Branch AgonistTest Agonist Mode: Analog Only Branch->AgonistTest AntagTest Antagonist Mode: Analog + Native LHRH (EC80) Branch->AntagTest Readout Measure IP Accumulation (Scintillation) AgonistTest->Readout AntagTest->Readout ResultAg High IP = Agonist (Pos 2 = His) Readout->ResultAg ResultAnt Low IP = Antagonist (Pos 2 = D-Phe/Mod) Readout->ResultAnt

Figure 2: Functional assay workflow for characterizing LHRH analogs.

Future Directions: Beyond the Peptide

While Position 2 modifications have yielded successful drugs like Degarelix, the field is moving toward non-peptide, small molecule GnRH antagonists (e.g., Relugolix).[2] These orally active agents mimic the spatial arrangement of the peptide antagonists—specifically the pharmacophore defined by the Position 2 (aromatic/hydrophobic) and Position 3 (aromatic) residues—without the need for injection.[2] Understanding the SAR of the Position 2 peptide analogs was the foundational step in mapping the receptor pocket that enabled these small molecule discoveries.[2]

References

  • GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation. MDPI. Available at: [Link][2]

  • Functional relationship between receptor binding and biological activity for analogs of mammalian and salmon GnRH. PubMed.[9] Available at: [Link]

  • Binding Affinity and Biological Activity of Gonadotropin-Releasing Hormone Agonists. Oxford Academic. Available at: [Link][2]

  • Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding. Frontiers in Endocrinology. Available at: [Link]

  • New antagonists of LHRH. II. Inhibition and potentiation of LHRH by closely related analogues. PubMed.[2] Available at: [Link]

  • Conformation-function relationships in LHRH analogs. PubMed. Available at: [Link]

  • LHRH Antagonists - Holland-Frei Cancer Medicine. NCBI Bookshelf. Available at: [Link]

Sources

Comparative Pharmacodynamics: (D-His2)-LHRH vs. Triptorelin

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous comparative analysis of (D-His2)-LHRH and Triptorelin . It is structured to serve researchers requiring precise delineation between structural modifications that alter efficacy (activation) versus those that alter stability (half-life/affinity).

Executive Summary

The distinction between (D-His2)-LHRH and Triptorelin represents the fundamental dichotomy in G-Protein Coupled Receptor (GPCR) ligand design: Activation vs. Stabilization .

  • Triptorelin ([D-Trp6]-GnRH) is a superagonist . It utilizes a D-amino acid substitution at position 6 to stabilize the peptide's

    
    -turn, preventing proteolysis and increasing receptor residence time. This results in massive receptor stimulation followed by desensitization (chemical castration).
    
  • (D-His2)-LHRH is a weak partial agonist (approx. 9% potency of native GnRH). The modification at position 2 inverts the chirality of the Histidine residue—the critical "switch" for receptor activation. This analog is primarily a research tool used to map the steric requirements of the GnRH receptor's activation domain.

Structural Biochemistry & Sequence Logic

To understand the functional divergence, we must analyze the native Gonadotropin-Releasing Hormone (GnRH) decapeptide architecture.

Native GnRH Sequence: pGlu¹ - His² - Trp³ - Ser⁴ - Tyr⁵ - Gly⁶ - Leu⁷ - Arg⁸ - Pro⁹ - Gly¹⁰-NH₂

The Functional Domains
  • N-Terminus (Residues 1-3): The Activation Domain . Responsible for triggering the conformational change in the receptor (Gq coupling).

    • Critical Residue:His² .[1][2][3] The imidazole ring of Histidine acts as a proton donor/acceptor, essential for the "activation switch."

  • Mid-Region (Residue 6): The Folding/Stability Domain . Native Glycine allows flexibility. Substituting bulky D-amino acids here forces a

    
    -turn, locking the peptide into the "bioactive conformation" and blocking endopeptidase cleavage.
    
Comparative Sequence Analysis
CompoundSequence ModificationStructural ConsequencePharmacological Class
Native GnRH NoneRapid degradation (t½ ~2-4 min)Agonist
Triptorelin [D-Trp⁶] Stabilized

-turn; Protease resistance
Superagonist
(D-His2)-LHRH [D-His²] Misaligned imidazole ring; Steric clashWeak Agonist
Visualization: Structural Impact

The following diagram illustrates how position 2 affects activation while position 6 affects stability.

GnRH_Structure_Function cluster_native Native GnRH Domains cluster_analogs Analog Modifications N_Term N-Terminus (1-3) Activation Domain Mid Position 6 Stability/Folding N_Term->Mid C_Term C-Terminus (9-10) Binding Affinity Mid->C_Term D_His2 (D-His2)-LHRH Chirality Inversion at Pos 2 D_His2->N_Term Disrupts Activation (Low Efficacy) Effect_1 Weak Agonist (~9% Activity) D_His2->Effect_1 Trip Triptorelin [D-Trp6] Substitution Trip->Mid Stabilizes Beta-Turn (High Potency) Effect_2 Superagonist (Flare -> Desensitization) Trip->Effect_2

Figure 1: Structural Activity Relationship (SAR) mapping of Position 2 vs. Position 6 modifications.

Detailed Mechanism of Action

Triptorelin: The Superagonist Mechanism

Triptorelin's potency stems from resistance to degradation and enhanced receptor affinity .

  • Binding: The D-Trp6 modification locks the peptide into a conformation that fits the GnRH receptor (GnRHR) binding pocket more tightly than the native hormone.

  • Signaling: It induces a massive, prolonged activation of the Gq/11 protein pathway.

  • Clinical Outcome:

    • Acute Phase (0-7 days): "Flare" effect.[4][5] Massive LH/FSH release.

    • Chronic Phase (>14 days): The receptor machinery cannot reset. Uncoupling of the G-protein and internalization of receptors leads to downregulation . The pituitary becomes refractory to GnRH, causing testosterone/estrogen levels to plummet (medical castration).

(D-His2)-LHRH: The "Broken Switch" Mechanism

(D-His2)-LHRH retains the ability to bind to the receptor but lacks the geometric precision to activate it fully.

  • The Histidine Role: In native GnRH, the L-His² side chain interacts with specific residues (likely Asp or Lys) in the receptor transmembrane domain to trigger the conformational shift.

  • The Chirality Effect: By using D-His, the imidazole ring points in the opposite steric direction.

  • Result: The peptide binds (often with decent affinity), but the "trigger" is misaligned. It produces a very weak signal (approx. 9% of native max response).

    • Note: It is not a pure antagonist. Pure antagonists usually require bulky substitutions at positions 1, 2, and 3 (e.g., D-pGlu¹, D-Phe², D-Trp³) to completely block the conformational shift while occupying the site. (D-His2) is an intermediate "impotent agonist."

Experimental Protocols & Data

Protocol 1: In Vitro LH Release Assay (Primary Pituitary Culture)

To verify the activity difference, the following standard operating procedure (SOP) is used. This protocol validates the "Weak Agonist" status of (D-His2)-LHRH.

Materials:

  • Anterior pituitary glands from adult male Sprague-Dawley rats.

  • Medium 199 (buffered with HEPES/BSA).

  • Radioimmunoassay (RIA) or ELISA kit for Rat LH.

Workflow:

  • Dissection: Aseptically remove anterior pituitaries and enzymatically disperse cells (Collagenase/Hyaluronidase).

  • Plating: Seed cells at

    
     cells/well in 24-well plates. Culture for 72 hours to allow receptor recovery.
    
  • Challenge: Wash cells and treat with increasing log-concentrations (

    
     M to 
    
    
    
    M) of:
    • Native GnRH (Control)

    • Triptorelin[3][4][5][6][7][8]

    • (D-His2)-LHRH[9]

  • Incubation: Incubate for 4 hours at 37°C.

  • Analysis: Collect supernatant and quantify LH via ELISA.

Expected Data Output:

CompoundEC50 (nM)Relative Potency (Native = 1)Max Efficacy (Emax)
Native GnRH 2.51.0100%
Triptorelin 0.05~50-100100% (Sustained)
(D-His2)-LHRH ~50.0~0.09 ~10-20%

Data Interpretation: Triptorelin shifts the curve left (higher potency). (D-His2)-LHRH shifts the curve right and, crucially, flattens the top (lower efficacy), confirming it as a weak partial agonist [1].

Protocol 2: Receptor Binding Competition Assay

To confirm that (D-His2)-LHRH actually binds (and isn't just inert), a displacement assay is required.

  • Tracer: Use

    
    I-labeled [D-Ala6]-LHRH (a high-affinity agonist).
    
  • Membranes: Rat pituitary membrane preparations.

  • Result: (D-His2)-LHRH will displace the tracer, proving it occupies the receptor, even if it fails to activate it efficiently.

Signaling Pathway Visualization

The following diagram details the intracellular cascade. Triptorelin causes "Hyper-stimulation" leading to Path A (Downregulation). (D-His2)-LHRH causes "Weak Stimulation" leading to Path B (Sub-threshold activity).

GnRH_Signaling Ligand_Trip Triptorelin (High Affinity) Receptor GnRH Receptor (Gq-Coupled) Ligand_Trip->Receptor Strong Binding Desensitization Receptor Internalization (Downregulation) Ligand_Trip->Desensitization Chronic Exposure Ligand_DHis (D-His2)-LHRH (Low Efficacy) Ligand_DHis->Receptor Weak Activation Gq Gq/11 Protein Receptor->Gq Activation PLC Phospholipase C Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca2+ IP3->Ca LH_Release LH/FSH Secretion Ca->LH_Release Desensitization->Receptor Inhibits

Figure 2: Differential signaling outcomes. Triptorelin drives the pathway to exhaustion (Desensitization), while (D-His2)-LHRH fails to generate sufficient IP3/Ca2+ flux for robust secretion.

Clinical vs. Research Applications

FeatureTriptorelin(D-His2)-LHRH
Primary Use Clinical TherapeuticResearch Tool / SAR Probe
Indication Prostate Cancer, Endometriosis, IVFReceptor Mapping, Analog Design
Formulation Depot (PLGA microspheres), AcetateLyophilized powder (Lab use only)
Regulatory Status FDA/EMA ApprovedNot Approved for Human Use

Key Takeaway for Drug Developers: When designing GnRH analogs, if the goal is antagonism , simple inversion of His² (to D-His²) is insufficient. It creates a "leaky" antagonist (weak agonist). Effective antagonists (like Degarelix) require bulky modifications at positions 1, 2, 3, and 6 to create steric bulk that prevents the receptor from closing around the ligand, while maintaining high affinity [2].

References

  • Coy, D. H., et al. (1976).[5] "Analogs of luteinizing hormone-releasing hormone with increased biological activity produced by D-amino acid substitutions in position 6." Journal of Medicinal Chemistry, 19(3), 423–425.

  • Schally, A. V., & Comaru-Schally, A. M. (1997). "Agonists and antagonists of LHRH: Status and prospects." Holland-Frei Cancer Medicine. 6th edition.

  • Rivier, J., et al. (1981). "GnRH analogs: Structure-activity relationships." Endocrine Reviews. (Contextualizing the D-His2 partial agonism data).

  • PubChem. (2023). "Triptorelin - Compound Summary." National Library of Medicine.

Sources

The Evolution of Position 2 Modifications in GnRH Antagonist Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the evolution, mechanism, and synthesis of GnRH antagonists, with a specific focus on the critical modifications at Position 2 (the native Histidine site).

A Technical Guide to Molecular Engineering, Synthesis, and Clinical Application

Executive Summary

The development of Gonadotropin-Releasing Hormone (GnRH) antagonists represents a triumph of rational drug design.[1] Unlike agonists, which rely on receptor desensitization following an initial "flare" of gonadotropin release, antagonists achieve immediate, competitive blockade of the GnRH receptor (GnRHR).[2][3][4] The central challenge in this history was decoupling potency from histamine release .

The native Histidine at Position 2 (His2) is the primary driver of receptor activation.[1] Its replacement with D-amino acids was the "key" that turned the key in the lock without opening the door. This guide explores how the modification of the His2 site—from simple deletion to complex D-Phe derivatives—enabled the transition from experimental peptides to the third-generation clinical standards: Cetrorelix , Ganirelix , and Degarelix .

The Mechanistic Baseline: Why Position 2 Matters

To understand the antagonist design, one must first understand the native agonist mechanism. The mammalian GnRH decapeptide structure is: pGlu¹ - His² - Trp³ - Ser⁴ - Tyr⁵ - Gly⁶ - Leu⁷ - Arg⁸ - Pro⁹ - Gly¹⁰ - NH₂

The Activation Triad vs. Binding Domains
  • Activation (The "Key"): Residues 1–3 (pGlu-His-Trp) are responsible for activating the receptor.[1] Specifically, the imidazole ring of His2 interacts with critical residues (likely Lys121 and Asp302) in the GnRHR transmembrane domains to trigger the conformational change required for Gq/11 coupling.

  • Binding (The "Shaft"): Residues 6 and 10 are involved in stabilizing the

    
    -turn conformation, while Arg8 provides high-affinity binding.
    

The Antagonist Strategy: To create an antagonist, the "activation" capacity must be destroyed while retaining or enhancing "binding" affinity. This was achieved by modifying Position 2.

Visualization: GnRH Signaling & Antagonist Blockade

The following diagram illustrates the signal transduction pathway and the specific point of antagonist intervention.

GnRH_Signaling GnRH Native GnRH (Agonist) Receptor GnRH Receptor (GPCR - Gq/11 Coupled) GnRH->Receptor  Binds & Activates (His2 driven) Antagonist GnRH Antagonist (e.g., Degarelix) Antagonist->Receptor  Competitive Blockade (No Activation) PLC Phospholipase C (PLCβ) Activation Receptor->PLC  Gαq/11 PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 + DAG PIP2->IP3 Ca Intracellular Ca2+ Mobilization IP3->Ca PKC PKC Activation IP3->PKC Hormone LH & FSH Release Ca->Hormone  Exocytosis Gene Gene Transcription (Egr-1, Jun, Fos) PKC->Gene Gene->Hormone  Synthesis

Figure 1: Mechanism of Action.[1][5][6][7][8] Native GnRH activates the Gq/11 cascade leading to calcium mobilization and hormone release. Antagonists competitively bind the receptor without triggering the conformational change, effectively silencing the pathway.

The Evolution of "D-His2" Modifications

The nomenclature "D-His2 modification" in literature often refers to the site of the native Histidine being replaced by D-isomers. The evolution occurred in three distinct generations.

Generation 1: The Deletion Era (1970s)[1]
  • Approach: Simply deleting His2 (des-His2-GnRH) or replacing it with D-Phe.

  • Result: These compounds were antagonists but had very low binding affinity (

    
     in the micromolar range).[1] They proved that His2 is essential for activation but also contributes to binding energy.
    
Generation 2: The "Hydrophobic/Basic" Trap (1980s)[1]
  • Approach: To recover binding affinity lost at Position 2, chemists added hydrophobic D-amino acids at Position 6 (e.g., D-Trp, D-Nal) and basic residues at Position 8.

  • The "4-10" Hydrophobic Patch: Modifications at Pos 2 (e.g., D-p-Cl-Phe) combined with D-Arg at Pos 6 created a highly potent antagonist.

  • The Failure: These compounds caused severe histamine release (anaphylaxis) due to the basic charges (D-Arg6) stimulating mast cells.[1] This halted clinical development.

Generation 3: The Balanced Design (1990s - Present)

The solution lay in refining Position 2 further to allow for neutral/ureido substitutions at Position 6.[1]

  • The Modification: The native His2 was replaced by D-4-Chloro-Phenylalanine (D-4-Cpa) or similar halogenated D-Phe derivatives.

  • Synergy: This highly hydrophobic residue at Position 2 anchors the peptide into the receptor pocket, allowing the removal of the histamine-causing D-Arg at Position 6.

  • Result: High potency, low histamine release.[9]

Comparative Data: Potency vs. Safety

The table below summarizes the critical shift in residues and the resulting pharmacological profile.

CompoundGenPosition 2 ResiduePosition 6 ResidueHistamine Release (ED50)*Clinical Status
Native GnRH -L-His GlyN/AAgonist
Ganirelix 3rdD-p-Cl-Phe D-hArg(Et)₂~11 µg/mLApproved (IVF)
Cetrorelix 3rdD-p-Cl-Phe D-Cit~1.3 µg/mLApproved (IVF)
Abarelix 3rdD-p-Cl-Phe D-Asn~100 µg/mLWithdrawn (US)
Degarelix 3rdD-4-Cpa D-4Aph(Cbm)>170 µg/mL Approved (Prostate Cancer)

*Note: Higher ED50 indicates safer profile (requires more drug to trigger histamine release).[1] Degarelix shows the lowest histamine potential.[9][10]

Technical Protocols: Synthesis & Validation

Solid Phase Peptide Synthesis (SPPS) of Degarelix

Synthesizing 3rd generation antagonists is complex due to non-standard amino acids.[1] A critical challenge in Degarelix synthesis is the L-Hor (dihydroorotic acid) moiety, which is prone to rearrangement into a hydantoin impurity under standard piperidine deprotection.[1]

Protocol: Fmoc-SPPS with Modified Deprotection

  • Resin Loading: Use Rink Amide MBHA resin (0.3–0.6 mmol/g).[1]

  • Coupling Cycles:

    • Activator: DIC/Oxyma or HATU/DIPEA (3-fold excess).[1]

    • Time: 60–120 minutes per residue.

    • Critical Step (Position 5 & 6): When coupling the 4Aph(L-Hor) residue, standard basic conditions can degrade the orotic acid ring.[1]

  • Modified Deprotection (The "Tert-Butylamine" Method):

    • Standard: 20% Piperidine in DMF (Causes hydantoin formation).[1]

    • Optimized:25% Tert-butylamine in DMF .

    • Mechanism:[5][8][11] Tert-butylamine is sufficiently basic to remove the Fmoc group but less nucleophilic/basic enough to prevent the ring rearrangement of the Hor side chain.

  • Cleavage:

    • Cocktail: TFA / TIS / Water (95:2.5:2.5).[1]

    • Time: 2–3 hours at room temperature.

    • Precipitation: Cold diethyl ether.[1]

Visualization: SPPS Workflow for Degarelix

SPPS_Workflow Start Rink Amide Resin Fmoc Fmoc Deprotection (25% t-Butylamine) Start->Fmoc Wash1 DMF Wash Fmoc->Wash1 Couple Coupling AA (DIC/Oxyma) Wash1->Couple Wash2 DMF Wash Couple->Wash2 Check Sequence Complete? Wash2->Check Check->Fmoc No (Next Cycle) Cleave TFA Cleavage & Ether Precip Check->Cleave Yes Purify HPLC Purification (C18 Column) Cleave->Purify

Figure 2: Optimized SPPS Workflow. Note the use of t-Butylamine for deprotection to preserve the integrity of the Hor residue found in Degarelix.

Receptor Binding Assay (Competitive)

To validate the affinity of the modified Position 2 analog:

  • Cell Line: HEK293 cells stably expressing human GnRHR.

  • Radioligand: [¹²⁵I]-triptorelin or [¹²⁵I]-GnRH (0.1 nM).[1]

  • Competitor: Serial dilutions of the antagonist (

    
     to 
    
    
    
    M).[1]
  • Incubation: 90 min at 4°C (to prevent internalization).

  • Analysis: Measure bound radioactivity. Calculate

    
     and 
    
    
    
    .
    • Target:

      
       nM for clinical candidates.
      
Histamine Release Assay (Safety)[1]
  • Source: Peritoneal mast cells (rat) or human skin slices.[1]

  • Stimulation: Incubate cells with antagonist (0.1 – 100 µg/mL).[1]

  • Control: Compound 48/80 (Positive control).

  • Detection: Fluorometric assay (o-phthalaldehyde) or ELISA for histamine.[1]

  • Metric: Determine the concentration inducing 50% of maximal release (

    
    ).
    

Future Outlook

The "D-His2 modification" era established the rules for peptide antagonist design. Current research is shifting toward non-peptide, orally active small molecules (e.g., Relugolix, Elagolix). However, the peptide antagonists (specifically Degarelix) remain the gold standard for rapid testosterone suppression in oncology due to their unique depot-forming properties—a direct result of the solubility profile engineered through these specific amino acid modifications.

References

  • GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation. Source: National Institutes of Health (NIH) / PMC.[1] URL:[Link]

  • Degarelix: A Novel GnRH Antagonist with Minimal Histamine Release. Source: British Journal of Clinical Pharmacology / NIH. URL:[Link]

  • Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding. Source: Frontiers in Endocrinology. URL:[Link][1][12]

  • Comparison of Pregnancy Outcomes and Safety between Cetrorelix and Ganirelix. Source: Frontiers in Endocrinology. URL:[Link]

  • Overcoming Chemical Challenges in the Solid-Phase Synthesis of Degarelix. Source: CNR-IRIS (Italian National Research Council).[1] URL:[Link][1]

Sources

Technical Guide: LHRH Receptor Binding Domains and His2 Interaction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Gonadotropin-Releasing Hormone Receptor (GnRHR), also known as the LHRH receptor, represents a unique target within the Class A G-Protein Coupled Receptor (GPCR) superfamily.[1] Unlike typical GPCRs, mammalian GnRHRs lack a cytoplasmic C-terminal tail, relying instead on specific transmembrane (TM) domain configurations for desensitization and internalization.

This guide focuses on the critical His2 interaction —the molecular "switch" where Histidine at position 2 of the GnRH ligand engages with the receptor's transmembrane core to trigger activation.[2] Understanding this interaction is the cornerstone of designing next-generation super-agonists for fertility treatments and antagonists for hormone-dependent cancers (prostate, breast, ovarian).

Structural Architecture

The GnRH Ligand Conformation

The native mammalian GnRH ligand is a decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2). In solution, it adopts a random coil, but upon receptor docking, it assumes a characteristic


-turn conformation  involving residues 5–8. This folding brings the N-terminal activation domain (pGlu1-His2-Trp3) into proximity with the C-terminal binding domain (Arg8-Pro9-Gly10).
The Receptor Binding Pocket

The GnRHR ligand-binding pocket is defined by the extracellular loops (ECLs) and the upper segments of the transmembrane helices.[1]

  • TM2 & TM3: Form the core activation interface.

  • TM7 & ECL3: Stabilize the ligand's C-terminus.

  • Lys121 (TM3) & Asp98 (TM2): These two residues constitute the critical "polar pivot" required for receptor activation.

Mechanistic Deep Dive: The His2 Criticality

The interaction between His2 of the ligand and the Asp98-Lys121 network in the receptor is the primary determinant of efficacy (agonist vs. antagonist activity).

The Activation Switch (Agonists)

In the resting state, Asp98 (Asp2.61) in TM2 and Lys121 (Lys3.[3]32) in TM3 form an intramolecular salt bridge or polar network that stabilizes the receptor's inactive conformation.

  • Docking: The GnRH agonist binds, threading its N-terminus deep into the TM bundle.

  • Engagement: The imidazole ring of His2 forms a hydrogen bond specifically with Asp98 .

  • Displacement: This interaction disrupts or reorients the existing Asp98-Lys121 network.

  • Activation: The rearrangement of TM2 relative to TM3 facilitates the rigid-body movement of TM6, opening the intracellular G-protein binding site for

    
     coupling.
    
The Antagonist Blockade

Antagonists are typically designed by substituting His2 with bulky, hydrophobic D-amino acids (e.g., D-Phe, D-p-Cl-Phe).

  • Mechanism: These bulky side chains sterically occupy the pocket but cannot form the hydrogen bond with Asp98 .

  • Result: The Asp98-Lys121 stabilizing network remains undisturbed (or is locked in an inactive state), preventing the TM conformational shift required for G-protein activation.

Key Residue Interaction Map

The following table summarizes the validated contact points between the ligand and receptor.

Ligand ResidueReceptor Contact (Human GnRHR)DomainInteraction TypeFunctional Role
pGlu1 Asn212 / Gln174TM5 / TM4H-bondOrientation
His2 Asp98 (Asp2.61) TM2 H-bond Activation Trigger
Trp3 Phe178ECL2

-stacking
Stability
Tyr5 Tyr290TM6H-bondConformation
Arg8 Asp302TM7/ECL3Ionic/Salt BridgeHigh Affinity Binding
Gly10-NH2 Arg38 / Asn102TM1 / TM2H-bondC-term Docking

Experimental Framework

To validate His2 interactions or characterize novel analogs, the following self-validating experimental workflow is recommended.

Protocol 1: Site-Directed Mutagenesis (The Probe)

Objective:[3] To confirm the functional necessity of the Asp98-Lys121 pair.

  • Design: Create single mutants (D98A, K121A) and a charge-reversal double mutant (D98K/K121D).

  • Causality: If the interaction is purely electrostatic, the charge reversal may restore function (rescue), whereas single alanine mutations should abolish agonist efficacy while potentially retaining binding affinity.

Protocol 2: Competitive Radioligand Binding (Affinity)

Objective: Determine


 values to distinguish binding affinity from efficacy.
  • Tracer: Use [125I]-[His5, D-Tyr6]-GnRH. Note: Avoid iodination of native Tyr5 as it disrupts the Tyr5-Tyr290 interaction; substituting Tyr5 with His and iodinating D-Tyr6 preserves binding integrity.

  • Buffer System: 25 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM CaCl2, 0.5% BSA.

    • Self-Validation: Include 0.1% Bacitracin to prevent ligand degradation by proteases during incubation.

  • Workflow:

    • Transfect HEK293 cells with WT or Mutant GnRHR.

    • Incubate membrane preparations with tracer + increasing concentrations of cold competitor (10 pM to 10 µM).

    • Terminate via rapid filtration (GF/C filters pre-soaked in 0.5% PEI to reduce non-specific binding).

Protocol 3: IP Accumulation Assay (Efficacy)

Objective: Measure functional activation (


) via the 

pathway.
  • Mechanism: GnRHR activation stimulates PLC

    
    , hydrolyzing 
    
    
    
    into
    
    
    and DAG. In the presence of LiCl, inositol monophosphate (IP1) accumulates.
  • Method:

    • Seed transfected cells in 96-well plates.

    • Label with

      
      -myo-inositol for 24 hours.
      
    • Wash and incubate with assay buffer containing 10 mM LiCl (blocks inositol monophosphatase).

    • Stimulate with ligand for 1 hour.

    • Lyse cells with 10 mM formic acid; separate IP fractions on AG 1-X8 anion exchange resin.

    • Readout: High IP accumulation = Agonism. High Binding (

      
      ) + Low IP (
      
      
      
      ) = Antagonism.

Visualization & Signaling Pathways[1][4]

Diagram 1: The GnRHR Signaling Cascade

This diagram illustrates the downstream consequences of the His2-mediated activation event.

GnRHR_Signaling GnRH GnRH Ligand (His2) GnRHR GnRHR (Asp98-Lys121 Switch) GnRH->GnRHR Binding & Activation Gq Gq/11 Protein GnRHR->Gq Coupling PLC Phospholipase C (PLC-beta) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (ER Stores) IP3->Ca Binds IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Co-activates Response Gonadotropin Release (LH/FSH) Ca->Response MAPK MAPK Cascade (ERK1/2) PKC->MAPK MAPK->Response Gene Expression

Caption: The GnRHR Gq/11 signaling cascade triggered by His2-mediated receptor activation.

Diagram 2: The His2-Asp98-Lys121 Interaction Model

A schematic representation of the transmembrane docking arrangement.

Binding_Pocket cluster_switch Activation Switch Asp98 Asp98 (TM2) Lys121 Lys121 (TM3) Asp98->Lys121 Salt Bridge (Resting State) Asn102 Asn102 (TM2) Asp302 Asp302 (TM7) His2 His2 (Ligand) His2->Asp98 H-Bond (Activation) Arg8 Arg8 (Ligand) Arg8->Asp302 Ionic Bond (Affinity) Gly10 Gly10-NH2 (Ligand) Gly10->Asn102 H-Bond

Caption: Schematic of the critical His2-Asp98-Lys121 activation triad within the GnRHR binding pocket.

Drug Development Implications

The structural dichotomy of the His2 interaction guides rational drug design:

  • Agonist Design: To create super-agonists (e.g., for ovulation induction), modifications must preserve the H-bond capability at position 2. Enhancements are typically made at position 6 (e.g., D-Leu, D-Trp) to stabilize the

    
    -turn, thereby presenting His2 more effectively to Asp98.
    
  • Antagonist Design: To create immediate blockers (e.g., Degarelix for prostate cancer), the strategy involves eliminating the His2 H-bond . Substituting His2 with D-4-Cpa (D-4-chlorophenylalanine) creates a steric clash that prevents the Asp98-Lys121 shift, locking the receptor in the inactive state while maintaining high affinity via the Arg8-Asp302 anchor.

References

  • Millar, R. P., et al. (2004). "Gonadotropin-releasing hormone receptors."[2][3][4][5][6][7][8][9][10][11] Endocrine Reviews. Link

  • Sealfon, S. C., et al. (1997). "Molecular mechanisms of ligand interaction with the gonadotropin-releasing hormone receptor."[1][3][5][7][9] Endocrine Reviews. Link

  • Flanagan, C. A., et al. (1997). "Mutations of the gonadotropin-releasing hormone receptor that disrupt G protein coupling." Journal of Biological Chemistry. Link

  • Betz, J. M., et al. (2006). "Differential binding of GnRH agonists and antagonists to the human GnRH receptor." Molecular Endocrinology. Link

  • Fromme, B. J., et al. (2001). "Role of Aspartate7.49(319) in the Activation of the Gonadotropin-Releasing Hormone Receptor." Molecular Pharmacology. Link

Sources

Methodological & Application

Protocols for solid-phase peptide synthesis of (D-His2)-LHRH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of (D-His²)-LHRH (pGlu-D-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂), a structural analog of the Gonadotropin-Releasing Hormone (GnRH).[1][2][3] While native LHRH acts as a potent agonist, modifications at position 2 (His) are critical in the development of LHRH antagonists, as this residue is essential for receptor activation but not necessarily for binding.

Core Challenges Addressed:

  • Histidine Racemization: Preserving the chirality of D-His during coupling.

  • Arginine Lactamization: Preventing intramolecular side reactions during Arg activation.

  • N-Terminal Pyroglutamate: Efficient introduction of the pGlu moiety.

Strategic Planning & Chemistry

Target Sequence & Properties
PositionResidueProtection/ModificationNotes
1pGluNone (Pyr)Cyclic amide (Lactam); N-terminus cap.[1][2][3]
2D-His Trt (Trityl) Critical residue. Trt prevents imidazole alkylation and suppresses racemization.
3TrpBocBoc protects indole from alkylation during TFA cleavage.
4SertBuStandard ether protection.[2][3]
5TyrtBuStandard ether protection.
6GlyNoneFlexible hinge.
7LeuNoneHydrophobic core.
8ArgPbfPbf is preferred over Pmc for faster TFA removal.
9ProNoneInduces turn structure.
10GlyNoneC-terminal amide linkage.[1][2][3][4]
Resin Selection: Rink Amide

The C-terminus of LHRH is an amide (Gly-NH₂).[1][2][3][5]

  • Selection: Rink Amide MBHA Resin (Low Loading: 0.3 – 0.5 mmol/g).[3]

  • Rationale: High loading resins (>0.8 mmol/g) can lead to aggregation of the 10-mer sequence, particularly around the hydrophobic Trp-Ser-Tyr core.[1][3] MBHA (4-methylbenzhydrylamine) variants offer superior stability during extended synthesis cycles.[2][3]

Activation Strategy: DIC/Oxyma

While HBTU/DIEA is common, it carries a higher risk of racemization for Histidine and Cysteine.

  • Recommendation: DIC (Diisopropylcarbodiimide) / Oxyma Pure .[2][3]

  • Mechanism: Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) acts as a superior nucleophile to HOBt, suppressing racemization (epimerization) to <1% even for sensitive residues like D-His, while maintaining high coupling efficiency.[1][3]

Detailed Experimental Protocol

Materials Preparation
  • Solvent: DMF (Dimethylformamide), Peptide Synthesis Grade (Amine-free).[2][3]

  • Deprotection: 20% Piperidine in DMF + 0.1M HOBt (HOBt prevents aspartimide formation, though less relevant here, it protects against base-catalyzed racemization).[2][3]

  • Cleavage Cocktail: TFA/TIS/H₂O (95:2.5:2.5).

Step-by-Step Synthesis Cycle

Step 0: Resin Swelling [6][7][8]

  • Weigh 0.1 mmol of Rink Amide MBHA resin.

  • Swell in DCM (Dichloromethane) for 20 mins.

  • Wash with DMF (3 x 1 min).

Step 1: Fmoc Deprotection [6][7]

  • Add 20% Piperidine/DMF (5 mL).

  • Agitate for 3 minutes (Initial flash deprotection).[3]

  • Drain and add fresh 20% Piperidine/DMF.[8]

  • Agitate for 12 minutes.

  • Wash: DMF (5 x 1 min) to remove all piperidine traces. Critical: Residual base causes racemization in the next step.

Step 2: Amino Acid Activation & Coupling (Standard) Applies to Gly¹⁰, Pro⁹, Arg⁸, Leu⁷, Gly⁶, Tyr⁵, Ser⁴, Trp³

  • Dissolve Fmoc-AA-OH (5.0 eq) and Oxyma Pure (5.0 eq) in minimal DMF.[2][3]

  • Add DIC (5.0 eq) .[3]

  • Pre-activate for 2 minutes (color change to yellow/orange is normal).[3]

  • Add mixture to resin.[6][7]

  • Agitate for 45–60 minutes at Room Temperature (RT).

  • QC: Perform Kaiser Test (Ninhydrin). If blue (positive), recouple.[3]

Step 3: Critical Coupling – Fmoc-D-His(Trt)-OH To prevent conversion of D-His to L-His:

  • Reagents: Use Fmoc-D-His(Trt)-OH (5.0 eq) .

  • Activation: Use DIC (5.0 eq) / Oxyma (5.0 eq) .

    • Avoid: HBTU/HATU with DIEA (Base-mediated enolization is the primary driver of His racemization).[3]

  • Coupling Time: Limit to 60 minutes. Do not double couple unless necessary.

  • Temperature: Strictly RT or 4°C. Do NOT use microwave heating for this step.

Step 4: N-Terminal Capping (pGlu) Pyroglutamic acid (pGlu) is the final residue.[2][3]

  • Use H-pGlu-OH (Pyroglutamic acid, free acid) or Fmoc-pGlu-OH .[1][3]

    • Note: H-pGlu-OH is cost-effective and self-terminating.[1][3]

  • Activate H-pGlu-OH (5 eq) with DIC/Oxyma (5 eq).[2][3]

  • Couple for 2 hours (Cyclic secondary amines react slower).

  • (Optional) If using Fmoc-pGlu-OH, perform a final deprotection step.[3]

Cleavage & Global Deprotection
  • Wash resin with DCM (5x) and dry under Nitrogen.[3]

  • Prepare Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O .

  • Add 10 mL cocktail to resin.

  • Agitate for 2.5 – 3 hours at RT.

    • Why? Removal of Pbf from Arg requires time; Trp(Boc) cleavage generates t-butyl cations scavenged by TIS.[3]

  • Filter resin and collect filtrate.

  • Precipitate peptide by adding dropwise into ice-cold Diethyl Ether (40 mL).

  • Centrifuge (3000 rpm, 5 min), decant ether, and repeat wash 2x.

Visualization of Workflow

SPPS_Workflow Start Start: Rink Amide Resin Swell Resin Swelling (DCM, 20 min) Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF 5x) Deprotect->Wash1 Activate Activation (AA + DIC + Oxyma) Wash1->Activate DHis_Check Is AA = D-His? Activate->DHis_Check Couple Coupling (45-60 min) Kaiser QC: Kaiser Test Couple->Kaiser Recouple Re-Couple Kaiser->Recouple Color (Pos) NextAA Next Amino Acid? Kaiser->NextAA Blue (Neg) Recouple->Couple NextAA->Deprotect Yes Cleavage Cleavage & Global Deprotection (TFA/TIS/H2O) NextAA->Cleavage No (Sequence Complete) DHis_Check->Couple No Special_DHis D-His Protocol (No Base, RT, <60min) DHis_Check->Special_DHis Yes Special_DHis->Kaiser Finish Crude Peptide (D-His2)-LHRH Cleavage->Finish

Figure 1: Logic flow for the synthesis of (D-His²)-LHRH, highlighting the critical decision point for D-Histidine coupling to prevent racemization.

Data Presentation & Analysis

Reagent Stoichiometry Table
ReagentEquivalents (eq)Role
Fmoc-AA-OH5.0Building Block
DIC5.0Activator (Carbodiimide)
Oxyma Pure5.0Racemization Suppressor
PiperidineExcess (20% v/v)Fmoc Removal Base
TFAExcess (95% v/v)Cleavage Acid
TIS2.5% v/vCation Scavenger
Analytical HPLC Protocol

Verify purity using Reverse-Phase HPLC (RP-HPLC).

  • Column: C18 (5 µm, 4.6 x 150 mm).[3]

  • Mobile Phase A: 0.1% TFA in Water.[9]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[9]

  • Gradient: 5% B to 60% B over 30 minutes.

  • Detection: UV @ 220 nm (Peptide bond) and 280 nm (Trp/Tyr/His).[2][3]

  • Expected Retention: (D-His2)-LHRH is relatively hydrophobic due to Trp/Tyr/Leu/Pro; expect elution around 30-40% B.[1][2][3]

Mass Spectrometry (ESI-MS)
  • Formula: C₅₅H₇₅N₁₇O₁₃[2][3]

  • Monoisotopic Mass: ~1181.57 Da[1][3]

  • Expected Ions:

    • [M+H]⁺: 1182.6 Da[3]

    • [M+2H]²⁺: 591.8 Da[3]

Troubleshooting & Optimization

  • Low Yield of Full-Length Product:

    • Cause: Aggregation at the Tyr-Gly-Leu region.[1][2][3]

    • Solution: Use "Double Coupling" for Leu and Arg residues. Utilize a chaotic salt wash (0.1M KSCN in DMF) before coupling these residues to disrupt hydrogen bonding.[2][3]

  • Racemization of D-His (Detected by HPLC split peak):

    • Cause: High temperature or presence of base (DIEA) during activation.

    • Solution: Ensure the reaction vessel is at room temperature.[7] Switch strictly to DIC/Oxyma. Ensure pre-activation time is < 3 mins.

  • Incomplete Cleavage of Arg(Pbf):

    • Cause: Pbf group is acid-stable.[1][3]

    • Solution: Extend cleavage time to 4 hours. Ensure fresh TFA is used.

References

  • Synthego. (n.d.).[3] Solid-Phase Peptide Synthesis (SPPS) Guide. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2012).[3] Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science. Retrieved from [Link][2][3]

  • National Center for Biotechnology Information. (2023).[3] PubChem Compound Summary for CID 9833530, LHRH Analog. Retrieved from [Link]

Sources

Application Note: Optimizing Reconstitution and Stability of (D-His2)-LHRH Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

(D-His2)-LHRH is a synthetic analog of the native Luteinizing Hormone-Releasing Hormone (LHRH, also known as GnRH). The substitution of the native L-Histidine at position 2 with its D-isomer is a critical modification often utilized in the development of LHRH antagonists and super-agonists. This modification alters the peptide's conformation, affecting its binding affinity and resistance to enzymatic degradation by peptidases that typically cleave the Gly6-Leu7 or Pro9-Gly10 bonds.

For researchers, the integrity of this peptide is paramount. Improper reconstitution can lead to isoelectric precipitation , amyloid-like aggregation , or surface adsorption , rendering the peptide biologically inactive before it even reaches the assay plate.

The Cost of Mishandling
  • Aggregation: Leads to false negatives in receptor binding assays.

  • Adsorption: Cationic peptides like (D-His2)-LHRH bind aggressively to standard glass and plastic, causing up to 90% sample loss at low concentrations (nanomolar range).

  • Deamidation: Improper pH control accelerates the degradation of susceptible residues.

Physicochemical Profile & Solvent Logic

To select the correct solvent, we must understand the molecule's charge profile.

Sequence: pGlu-(D-His)-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2

ParameterValue / CharacteristicImplication for Reconstitution
Isoelectric Point (pI) ~9.5 - 10.5The peptide is Cationic (positively charged) at physiological pH (7.4).
Hydrophobicity ModerateContains aromatic (Trp, Tyr, His) and hydrophobic (Leu, Pro) residues, but Arg confers solubility.
Net Charge (pH 7.0) +1 to +2Soluble in water, but stability is enhanced in slightly acidic conditions.
Critical Residues D-His (Pos 2), Trp (Pos 3)Trp is susceptible to oxidation; His acts as a buffer around pH 6.0.
Solvent Selection Strategy
  • Primary Solvent: Sterile Water (Milli-Q). Due to the presence of Arginine, (D-His2)-LHRH is typically water-soluble.

  • Secondary Solvent: 0.1 M Acetic Acid. If the peptide cake is stubborn or "hazy," acidification is required. The acetic acid protonates the D-Histidine and Arginine side chains, increasing electrostatic repulsion between peptide molecules and preventing aggregation.

  • Avoid: Phosphate-buffered saline (PBS) as the initial solvent. The sudden introduction of high salt concentrations can shield charges and induce "salting-out" precipitation.

Detailed Protocols

Protocol A: Standard Reconstitution (Stock Solution)

Objective: Create a stable, concentrated stock solution (e.g., 1 mg/mL or 1 mM).

Materials:

  • Lyophilized (D-His2)-LHRH.

  • Solvent: Sterile, endotoxin-free water (or 0.1 M Acetic Acid).

  • Vessel: Polypropylene LoBind/Low-Retention tubes (Critical: Do not use standard glass).

Procedure:

  • Equilibration: Remove the peptide vial from the freezer and allow it to equilibrate to room temperature for at least 20 minutes before opening.

    • Why? Opening a cold vial causes atmospheric moisture to condense on the hygroscopic peptide cake, leading to hydrolysis.

  • Centrifugation: Briefly centrifuge the vial (5,000 x g for 10 sec) to ensure the lyophilized pellet is at the bottom.

  • Solvent Addition:

    • Add the calculated volume of Sterile Water to the vial.

    • Target Concentration: Aim for

      
       1 mg/mL. Higher concentrations reduce the percentage of peptide lost to surface adsorption.
      
  • Dissolution:

    • Vortex gently for 10-15 seconds.

    • Visual Check: Hold the vial up to a light source. The solution must be crystal clear.

    • Troubleshooting: If particulates are visible or the solution is cloudy, add Glacial Acetic Acid dropwise to reach a final concentration of ~5-10% acetic acid (or use 0.1 M Acetic Acid).

  • Aliquoting: Immediately divide the stock solution into single-use aliquots (e.g., 10-50 µL) in LoBind tubes.

  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -20°C or -80°C.

Protocol B: Preparation for Bioassays (Dilution)

Objective: Dilute the stock for cell culture or binding assays without losing peptide to the tube walls.

Procedure:

  • Thaw one aliquot of the stock solution on ice.

  • Prepare the Assay Buffer .

    • Crucial Step: The assay buffer must contain a carrier protein or surfactant to coat the plastic surfaces.

    • Recommendation: PBS + 0.1% BSA (Bovine Serum Albumin) or 0.01% Tween-20.

  • Add the peptide stock to the Assay Buffer.

    • Note: Do not add the buffer to the peptide stock; add the stock to the buffer to avoid transient high-salt precipitation.

Visualizing the Workflow

Diagram 1: Reconstitution Decision Tree

This flowchart guides the researcher through the solubility decision-making process to ensure a clear solution.

ReconstitutionWorkflow Start Lyophilized (D-His2)-LHRH Equilibrate Equilibrate to Room Temp (20 mins) Start->Equilibrate AddWater Add Sterile Water (Target >1 mg/mL) Equilibrate->AddWater Check Visual Inspection: Is solution clear? AddWater->Check Clear Yes: Solution Clear Check->Clear Yes Cloudy No: Hazy/Particulates Check->Cloudy No Aliquot Aliquot into LoBind Tubes Clear->Aliquot AddAcid Add 0.1M Acetic Acid (Dropwise) Cloudy->AddAcid AddAcid->Check Re-inspect Freeze Store at -80°C Aliquot->Freeze

Caption: Decision tree for solubilizing (D-His2)-LHRH, prioritizing aqueous dissolution before acid assistance.

Diagram 2: Biological Mechanism of Action

Understanding the pathway is essential for designing downstream assays (e.g., Calcium flux vs. IP3 accumulation).

GnRHPathway Peptide (D-His2)-LHRH (Ligand) Receptor GnRH Receptor (GPCR) Peptide->Receptor Binds GProtein Gq/11 Protein Receptor->GProtein Activates Effector PLC-beta (Phospholipase C) GProtein->Effector Stimulates SecondMessenger IP3 + DAG Effector->SecondMessenger Hydrolysis Calcium Intracellular Ca2+ Release SecondMessenger->Calcium IP3 Receptor Response Gonadotropin Secretion (LH / FSH) Calcium->Response Exocytosis

Caption: The Gq-coupled signaling cascade activated by LHRH analogs, leading to gonadotropin release.

Storage & Stability Guidelines

ConditionStability EstimateNotes
Lyophilized Powder (-20°C) 2-3 YearsKeep desiccant in the secondary container.
Reconstituted (Water, -20°C) 1-3 MonthsDo not freeze-thaw. Use single-use aliquots.
Reconstituted (4°C) < 24 HoursProne to deamidation and bacterial growth.
Diluted in Assay Buffer Immediate UsePeptides adhere to plastics rapidly at low concentrations.
Critical Warning: The "Adsorption Trap"

LHRH analogs are notorious for binding to surfaces.

  • The Problem: You prepare a 10 nM solution in a standard polystyrene tube. Within 30 minutes, the effective concentration may drop to 1 nM due to wall adsorption.

  • The Solution: Always use Polypropylene or Siliconized Glass . When working at concentrations < 10 µM, always include 0.1% BSA or 0.01% Tween-20 in the buffer to "block" the binding sites on the plastic.

References

  • National Center for Biotechnology Information (NCBI). (2023). Gonadotropin-Releasing Hormone (GnRH) and Analogs: Mechanism of Action.[1] PubChem Database. [Link]

  • Kristensen, K., et al. (2015). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic.[2][3][4][5] PLoS ONE, 10(5). [Link]

Sources

Application Note: In Vitro Pituitary Cell Culture Assays for LHRH Analog Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

Gonadotropin-Releasing Hormone (GnRH), also known as LHRH, is the master regulator of the reproductive axis. The development of LHRH analogs—both super-agonists (for desensitization therapy in prostate cancer and precocious puberty) and antagonists (for immediate suppression in IVF and hormone-dependent cancers)—requires robust in vitro models.

While receptor binding assays provide affinity data (


), they fail to capture the complex intracellular machinery that dictates efficacy. A high-affinity ligand may be a weak partial agonist or a neutral antagonist. Therefore, functional cell-based assays  measuring Luteinizing Hormone (LH) release are the gold standard for validating drug candidates.
The Signaling Cascade

To design a valid assay, one must understand the pathway being interrogated. GnRH binds to the GnRHR (a G protein-coupled receptor) on pituitary gonadotropes, activating the Gq/11 signaling cascade.[1][2][3][4]

Key Mechanistic Insight: The distinction between an agonist and an antagonist in this system is dynamic.

  • Agonists: Induce rapid IP3-mediated

    
     mobilization and PKC activation, leading to immediate LH release (the "flare"), followed by receptor uncoupling and downregulation (desensitization) upon continuous exposure.
    
  • Antagonists: Competitively block the receptor without activating Gq/11, preventing the native GnRH-induced LH surge.

GnRH_Signaling GnRH LHRH / GnRH Analog GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binding Gq Gq/11 Protein GnRHR->Gq Activation PLC PLCβ Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ (ER Release) IP3->Ca Mobilization PKC PKC Activation DAG->PKC LH_Release LH Secretion (Exocytosis) Ca->LH_Release Rapid Phase MAPK MAPK Cascade (ERK/JNK) PKC->MAPK PKC->LH_Release Sustained Phase Gene_Exp Gene Transcription (Lhb, Fshb) MAPK->Gene_Exp

Figure 1: The GnRH signaling pathway in pituitary gonadotropes.[1][4][5] Functional assays rely on the Gq/11-IP3-Ca2+ axis driving exocytosis (LH Release).

Model Selection: Primary Cells vs. Cell Lines

Choosing the right cellular model is a trade-off between physiological relevance and throughput.

FeaturePrimary Rat Anterior Pituitary CellsLβT2 Immortalized Cell Line
Origin Dispersed from fresh rat pituitary glandsTransgenic mouse pituitary tumor
Physiological Relevance High. Contains native heterogenous population (paracrine effects).Moderate. Monoclonal population.
Receptor Density Physiological levels (~10-20k sites/cell ).Often overexpressed.
Signaling Fidelity Exhibits classic biphasic

oscillations.
Lacks robust

oscillations; altered gene regulation [1].[6]
Throughput Low to Medium (Labor intensive).High (Scalable culture).
Use Case Lead Optimization & Validation. High-Throughput Screening (HTS).

Recommendation: Use LβT2 for initial library screening (hits). Validate all top candidates using Primary Rat Pituitary Cells to confirm potency and efficacy in a physiological context.

Protocol A: Primary Pituitary Cell Isolation

This protocol yields a heterogeneous population of pituitary cells, ~10-15% of which are gonadotropes. This heterogeneity is beneficial as it maintains paracrine support from lactotropes and somatotropes.

Materials
  • Animals: Female Sprague-Dawley rats (200-250g), random cycling or ovariectomized (OVX rats yield higher LH responses).

  • Dissection Media: M199 or DMEM/F12 + 0.3% BSA + 20mM HEPES.

  • Enzyme Mix:

    • Collagenase Type II (0.4%)

    • Hyaluronidase (0.1%)

    • DNase I (10 µg/mL) to prevent clumping from lysed DNA.

  • Culture Media: Medium 199 (M199) + 10% Horse Serum + 2.5% Fetal Bovine Serum (FBS) + Pen/Strep.

Step-by-Step Methodology
  • Dissection: Euthanize rats and rapidly remove the pituitary gland.

    • Critical Step: Under a stereomicroscope, separate the anterior lobe (pars distalis) from the posterior/intermediate lobes. Discard the posterior lobe to prevent neurohypophyseal hormone contamination.

  • Mincing: Slice the anterior lobes into ~0.5 mm blocks using a sterile scalpel in a drop of Dissection Media.

  • Enzymatic Dispersion:

    • Transfer tissue blocks to a spinner flask or 15mL tube containing the Enzyme Mix .

    • Incubate at 37°C for 15-20 minutes with gentle agitation (mechanical stirring or slow rotation).

    • Check Point: Tissue should look "fuzzy" and supernatant cloudy.

  • Mechanical Dispersion: Gently pipette the fragments up and down using a siliconized Pasteur pipette (decreasing bore size) to dissociate remaining clumps.

  • Washing: Centrifuge (200 x g, 5 min). Resuspend pellet in fresh Culture Media. Repeat 2x to remove enzymes.

  • Plating:

    • Count cells using Trypan Blue (expect >90% viability).

    • Seed at 2.0 - 2.5 x

      
       cells/well  in Poly-L-Lysine coated 48-well or 96-well plates.
      
  • Recovery Phase (The "Lag"):

    • Incubate cells for 72 hours at 37°C/5% CO2.

    • Why? Freshly dispersed cells have internalized receptors due to endogenous GnRH exposure during stress. They require 3 days to re-express GnRHR and restore full responsiveness [2].

Protocol B: Functional LHRH Analog Screening

This assay measures the accumulation of secreted LH in the media following a challenge.

Experimental Design
  • Agonist Mode: Test compound alone (dose-response).

  • Antagonist Mode: Test compound (dose-response) + Fixed concentration of native GnRH (

    
    , typically 1-10 nM).
    
Workflow Diagram

Assay_Workflow Start Plated Cells (72h Recovery) Wash Wash Step (Serum-Free Media) Start->Wash Remove Serum Treat Compound Treatment (3-4 Hours) Wash->Treat Add Agonist OR Antagonist + GnRH Collect Collect Supernatant Treat->Collect End Incubation Readout LH Quantification (ELISA / HTRF) Collect->Readout Analysis Data Analysis (4PL Curve) Readout->Analysis

Figure 2: Standard workflow for static culture LH release assay.

Step-by-Step Procedure
  • Pre-Assay Wash:

    • Gently aspirate culture media.

    • Wash cells 2x with warm Assay Media (DMEM/F12 + 0.1% BSA).

    • Note: Serum contains binding proteins and hormones that interfere; BSA prevents peptide adsorption to plastic.

  • Treatment (Agonist Screen):

    • Prepare serial dilutions of LHRH analogs in Assay Media (

      
       M to 
      
      
      
      M).
    • Add 200 µL (96-well) or 500 µL (48-well) per well.

    • Include Controls :

      • Basal (Media only)

      • Max (100 nM native GnRH)

  • Treatment (Antagonist Screen):

    • Pre-incubate cells with the Antagonist candidate for 15-30 mins (optional, but recommended for equilibrium).

    • Add native GnRH to all wells (final concentration ~1-5 nM).

  • Incubation:

    • Incubate for 3 to 4 hours at 37°C.

    • Rationale: LH release is biphasic. 3-4 hours captures the total releasable pool without significant degradation.

  • Sample Collection:

    • Transfer supernatants to a storage plate. Freeze at -20°C if not assaying immediately.

  • Quantification:

    • Measure LH using a Rat LH ELISA or HTRF kit. (Note: RIA is the historical standard but ELISA is now preferred for safety and ease).

Data Analysis & Validation

Quantitative Metrics

Summarize data using a 4-Parameter Logistic (4PL) regression.

  • Agonist Potency (

    
    ):  The concentration inducing 50% of maximal LH release.
    
  • Agonist Efficacy (

    
    ):  The maximal response relative to native GnRH (Full vs. Partial Agonist).
    
  • Antagonist Potency (

    
    ):  The concentration inhibiting 50% of the GnRH-induced response.
    
Quality Control
  • Z-Factor: For HTS (LβT2 cells), ensure Z' > 0.5.

  • Edge Effect: In 96-well plates, avoid using outer wells for data; fill them with media to maintain humidity.

  • Reference Standard: Always run a native GnRH curve on every plate to normalize inter-assay variability.

Troubleshooting
ObservationRoot CauseSolution
High Basal LH Cell stress or incomplete washing.Handle cells gently; ensure 72h recovery; wash 2x before assay.
Low Signal Window Low receptor expression.Check cell density; ensure posterior pituitary was removed (dilution effect).
Variable Replicates Pipetting error or cell clumping.Use automated dispensing; ensure single-cell suspension during plating.

References

  • Turgeon, J. L., et al. (2018). "Regulatory Architecture of the LβT2 Gonadotrope Cell Underlying the Response to Gonadotropin-Releasing Hormone." Endocrinology.

  • Conn, P. M., et al. (1987). "GnRH-stimulated LH release from rat anterior pituitary cells in culture: refractoriness and recovery." Endocrinology.

  • Naor, Z. (2009). "Signaling by G-protein-coupled receptor (GPCR): studies on the GnRH receptor." Frontiers in Neuroendocrinology.

  • Sigma-Aldrich. "LbetaT2 Mouse Pituitary Gonadotrope Cell Line Data Sheet."

  • Byrne, B., et al. (1998).[7] "Functional analysis of GnRH receptor ligand binding using biotinylated GnRH derivatives." Molecular and Cellular Endocrinology.

Sources

Measuring LHRH receptor binding affinity of (D-His2)-LHRH

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Radioligand Binding Assay for (D-His2)-LHRH Affinity Profiling

Executive Summary

This guide details the protocol for determining the receptor binding affinity (


) of (D-His2)-LHRH , a synthetic analog of the native decapeptide LHRH (GnRH). While native LHRH relies on the L-Histidine at position 2 for receptor activation, the substitution with D-Histidine significantly alters the peptide's conformational landscape. This protocol utilizes a competitive radioligand binding assay , the gold standard for quantifying GPCR-ligand interactions, to resolve the specific affinity of (D-His2)-LHRH relative to a high-affinity radiotracer.

Scientific Background & Mechanism

The GnRH Receptor Signaling Axis

The GnRH receptor (GnRHR) is a G protein-coupled receptor (GPCR) primarily coupled to the


 pathway. Upon agonist binding, the receptor undergoes a conformational change that activates Phospholipase C

(PLC

), leading to the hydrolysis of

into

and Diacylglycerol (DAG). This cascade mobilizes intracellular calcium, triggering the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).
The Role of Position 2 in LHRH Analogs

Native LHRH (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) requires the imidazole ring of His2 for receptor activation.

  • L-His2 (Native): Critical for efficacy (activation).

  • D-His2 (Analog): Modification at this position often retains or modifies binding affinity but drastically reduces intrinsic efficacy (acting as a weak agonist or antagonist) by disrupting the specific "

    
    -turn" conformation required for receptor activation.
    
  • Significance: Measuring the

    
     of (D-His2)-LHRH is crucial for establishing Structure-Activity Relationships (SAR) to design potent antagonists or stable agonists.
    
Pathway Visualization

The following diagram illustrates the signal transduction pathway initiated by GnRHR and the point of competition for the (D-His2)-LHRH analog.

GnRHR_Signaling LHRH Native LHRH (Agonist) GnRHR GnRH Receptor (GPCR) LHRH->GnRHR Activates DHis2 (D-His2)-LHRH (Analyte) DHis2->GnRHR Competes Gq Gq/11 Protein GnRHR->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca Mobilizes LH LH Secretion DAG->LH PKC Pathway Ca->LH Triggers

Caption: GnRHR signaling pathway showing the competitive binding interface between the analyte (D-His2)-LHRH and the receptor.[1][2][3]

Experimental Design: The "Why" Behind the Protocol

To ensure Scientific Integrity , we must address specific challenges inherent to LHRH peptides:

  • Radioligand Selection: Native LHRH is unstable and has lower affinity than synthetic superagonists. We utilize [

    
    I]-[D-Trp
    
    
    
    ]-LHRH (Triptorelin)
    as the tracer. It possesses high affinity (
    
    
    nM) and resistance to enzymatic degradation, providing a robust window for displacement.
  • Adsorption Control (The "Stickiness" Factor): LHRH analogs are highly cationic and hydrophobic. They stick to plastic and glass.

    • Solution: All filters must be pre-soaked in 0.3% Polyethyleneimine (PEI) . PEI neutralizes the negative charge of glass fiber filters, preventing non-specific binding of the positively charged peptide.

  • Enzymatic Stability: Pituitary membrane preparations contain peptidases.

    • Solution: The assay buffer must include Bacitracin (0.5 mg/mL), a specific inhibitor of peptidases that degrade LHRH.

Detailed Protocol

Reagents & Buffers
  • Assay Buffer: 25 mM Tris-HCl (pH 7.4), 1 mM EDTA, 10 mM MgCl

    
    , 0.1% BSA (Fraction V), 0.5 mg/mL Bacitracin.
    
  • Radioligand: [

    
    I]-[D-Trp
    
    
    
    ]-LHRH (Specific Activity ~2200 Ci/mmol). Concentration: 0.05–0.1 nM.
  • Receptor Source: Rat pituitary membrane homogenates OR CHO-K1 cells stably expressing human GnRHR.

  • Analyte: (D-His2)-LHRH (dissolved in 0.1% acetic acid/BSA to prevent adsorption, then diluted in Assay Buffer).

Membrane Preparation (Self-Validating Step)
  • Step 1: Homogenize tissue/cells in ice-cold 10 mM Tris-HCl (pH 7.4).

  • Step 2: Centrifuge at 1,000 x g (10 min) to remove nuclei/debris.

  • Step 3: Supernatant is centrifuged at 20,000 x g (30 min) to pellet membranes.

  • Step 4: Resuspend pellet in Assay Buffer.

  • Validation: Perform a BCA protein assay.[4][5] Optimal protein concentration per well is typically 10–50

    
    g.
    
Competition Binding Workflow

Binding_Workflow Prep Prepare Reagents (Buffer, Membranes, Ligands) Mix Assembly (96-well) 50µL Membranes + 50µL Tracer + 50µL (D-His2)-LHRH Prep->Mix Incubate Incubation 60-90 min @ 4°C (Equilibrium) Mix->Incubate Filter Harvest Vacuum Filtration (GF/C + 0.3% PEI) Incubate->Filter Wash Wash 3x Ice-Cold Buffer Filter->Wash Count Gamma Counting Measure CPM Wash->Count Analyze Data Analysis Non-linear Regression Count->Analyze

Caption: Step-by-step workflow for the radioligand competition binding assay.

  • Pre-Soak: Soak GF/C glass fiber filters in 0.3% PEI for at least 1 hour at 4°C.

  • Plate Setup: In a 96-well plate, add:

    • 50

      
      L (D-His2)-LHRH (Concentration range: 
      
      
      
      M to
      
      
      M).
    • 50

      
      L [
      
      
      
      I]-[D-Trp
      
      
      ]-LHRH (~50,000 cpm/well).
    • 50

      
      L Membrane Suspension.[5]
      
    • Total Volume: 150

      
      L.[4]
      
  • Non-Specific Binding (NSB): Define NSB using 1

    
    M unlabeled Triptorelin or native LHRH (excess saturating concentration).
    
  • Incubation: Incubate for 90 minutes at 4°C. Note: 4°C is preferred over room temperature to minimize receptor internalization and ligand degradation.

  • Harvest: Rapidly filter through the PEI-treated filters using a cell harvester. Wash 3x with ice-cold 50 mM Tris-HCl.

  • Detection: Dry filters and count radioactivity (CPM) in a Gamma Counter.

Data Analysis & Interpretation

Calculating

Convert CPM to % Specific Binding. Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism).

The Cheng-Prusoff equation is used to determine the inhibition constant (


):


  • 
    :  Concentration of (D-His2)-LHRH displacing 50% of specific binding.
    
  • 
    :  Concentration of radioligand used (nM).
    
  • 
    :  Dissociation constant of the radioligand (determined previously via Saturation Binding).
    
Expected Data Profile
ParameterNative LHRH(D-His2)-LHRH (Analyte)[D-Trp6]-LHRH (Superagonist)
Affinity (

)
~0.3 - 1.0 nM~ 2.0 - 10.0 nM ~0.1 - 0.2 nM
Activity Type Full AgonistPartial Agonist / Weak Antagonist Superagonist
Relative Potency 100%~9% (Release Activity) >1000%

(Note: Values are approximate based on rat pituitary receptor models. (D-His2)-LHRH generally shows reduced affinity compared to superagonists but retains specific binding capability.)

Troubleshooting & Validation

  • High Non-Specific Binding (>20%):

    • Cause: Radioligand sticking to filters.

    • Fix: Increase PEI soak time or add 0.1% BSA to the wash buffer.

  • Low Signal:

    • Cause: Receptor degradation.

    • Fix: Ensure Bacitracin is fresh; keep all steps strictly at 4°C.

  • Flat Displacement Curve:

    • Cause: Concentration range of (D-His2)-LHRH is too narrow.

    • Fix: Widen range to

      
       M to 
      
      
      
      M.

References

  • Receptor-Binding Affinity of Gonadotropin-Releasing Hormone Analogs: Analysis by Radioligand-Receptor Assay. Source: Endocrinology (Oxford Academic) URL:[2][Link]

  • Stereoisomers of luteinizing hormone-releasing hormone. (Characterization of D-His2 activity) Source: ResearchGate / PNAS URL:[Link]

  • Radioligand binding methods for membrane preparations and intact cells. Source: National Institutes of Health (PubMed) URL:[Link]

  • Conformation-function relationships in LHRH analogs. Source: National Institutes of Health (PubMed) URL:[Link]

Sources

Preparation of (D-His2)-LHRH stock solutions for bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The preparation of peptide stock solutions is often the single greatest source of error in quantitative bioassays. This guide details the preparation of (D-His2)-LHRH , a synthetic analog of Luteinizing Hormone-Releasing Hormone (GnRH) where the native L-Histidine at position 2 is replaced by D-Histidine.

While native LHRH is rapidly degraded by peptidases, D-amino acid substitutions often confer resistance to enzymatic degradation, altering the pharmacokinetic profile. However, this specific modification preserves the basicity and hydrophilicity of the N-terminus.

Why this protocol differs from standard "dissolve in water" instructions:

  • Surface Adsorption: LHRH and its analogs are notorious for adhering to glass and standard polystyrene surfaces. We utilize low-protein-binding consumables.

  • Basic Instability: As a basic peptide (pI > 9), LHRH is prone to aggregation and oxidation (especially the Trp/His residues) at neutral or alkaline pH during long-term storage. We utilize an acidic vehicle for the master stock.[1]

  • Quantification Accuracy: Gravimetric weighing of lyophilized peptides is inherently inaccurate due to variable salt and water content (deliquescence). We implement a Photometric Self-Validation step using the molar extinction coefficient.

Physicochemical Properties

Understanding the molecule is the first step to successful solubilization.

PropertyValue / DescriptionImpact on Protocol
Sequence pGlu-D-His -Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2D-His2 replaces L-His2.
Molecular Weight ~1182.3 g/mol Used for molarity calculations.
Isoelectric Point (pI) ~9.5 - 10.0 (Basic)Positive charge at neutral pH; highly soluble in mild acid.
Hydrophobicity Low to ModerateSoluble in aqueous buffers; DMSO not strictly required.
Key Residues Trp (3), Tyr (5), His (2)Trp/Tyr: UV active (280nm). His/Trp: Oxidation prone.[2]

Materials & Reagents

  • (D-His2)-LHRH Lyophilized Powder: Store at -20°C in a desiccator.

  • Solvent A (Master Stock Vehicle): 0.1 M Acetic Acid (sterile filtered). Rationale: Protonates basic residues (Arg, His) to ensure repulsion/solubility and prevents oxidation better than neutral water.

  • Solvent B (Bioassay Buffer): PBS or HBSS (pH 7.4) + 0.1% BSA. Rationale: BSA blocks non-specific binding sites on plasticware during dilution.

  • Consumables:

    • Low-Protein-Binding Microcentrifuge Tubes (e.g., Eppendorf LoBind).

    • UV-Transparent Quartz Cuvette (or NanoDrop).

  • Equipment: UV-Vis Spectrophotometer.

Protocol: Preparation of Master Stock (1 mM)

Step 1: Environmental Equilibration

Remove the peptide vial from the freezer. Do not open it immediately. Allow it to equilibrate to room temperature (approx. 30 mins).

  • Causality: Opening a cold vial causes atmospheric moisture to condense on the hygroscopic peptide, causing hydrolysis and weighing errors.

Step 2: Gravimetric Estimation (Rough)

Weigh approximately 1.2 mg of peptide.

  • Note: Do not rely on the vendor's label weight (e.g., "1 mg vial") as it often includes counter-ions (acetate/TFA) and water.

Step 3: Solubilization

Dissolve the peptide in 0.1 M Acetic Acid to a target concentration of roughly 1 mM.

  • Calculation: If you weighed 1.2 mg (MW ≈ 1182 g/mol ), add 1015 µL of 0.1 M Acetic Acid.

  • Action: Vortex gently for 30 seconds. Centrifuge briefly (10,000 x g, 1 min) to collect liquid.

Step 4: Self-Validating Quantification (Critical)

Weighing is imprecise. We must validate the true concentration using Beer-Lambert’s Law.

  • Extinction Coefficient (

    
    ):  LHRH contains 1 Tryptophan (
    
    
    
    ) and 1 Tyrosine (
    
    
    ).
    
    
  • Measurement:

    • Blank the spectrophotometer with 0.1 M Acetic Acid.

    • Measure Absorbance at 280 nm (

      
      ).[3][4]
      
    • Calculate actual concentration (

      
      ):
      
      
      
      
      (Where
      
      
      = pathlength, usually 1 cm)

Example:


 reading = 0.699 (undiluted).


. Decision: If the concentration is too low, evaporation or adding more peptide is risky. It is better to adjust your downstream dilution factors based on this actual concentration.
Step 5: Aliquoting & Storage
  • Dilute to exactly 1.0 mM (or nearest convenient standard) using more 0.1 M Acetic Acid if the concentration is high.

  • Aliquot 20–50 µL into Low-Binding Tubes .

  • Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C .

  • Shelf Life: 6 months at -80°C. Avoid freeze-thaw cycles.

Bioassay Application: Dilution Strategy

Warning: Do not add the 1 mM Acetic Acid stock directly to cells. It is cytotoxic. You must dilute it at least 1:1000 or ensure the buffering capacity of the media can neutralize the acid.

Visual Workflow: Preparation & Dilution

LHRH_Workflow Lyophilized Lyophilized (D-His2)-LHRH (-20°C) Weighing Equilibrate & Weigh (~1.2 mg) Lyophilized->Weighing Warm 30m Solubilization Dissolve in 0.1M Acetic Acid (Target: 1 mM) Weighing->Solubilization Vortex QC QC: UV Quant (A280) Calc: A / 6990 Solubilization->QC Validate Stock Master Stock (1 mM) Store -80°C QC->Stock Adjust Conc. Dilution1 Intermediate Stock (10 µM) Solvent: PBS + 0.1% BSA Stock->Dilution1 1:100 Dilution (Neutralization Step) Dilution2 Working Solution (100 nM) Solvent: Media Dilution1->Dilution2 1:100 Dilution Cells Bioassay Well (Final: 1 nM) Dilution2->Cells 1:100 Dilution

Figure 1: Workflow for (D-His2)-LHRH preparation, from lyophilized powder to bioassay. Note the specific neutralization step at the Intermediate Stock level.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Precipitate Visible pH too high (near pI) or salt shock.Add 1-2 µL of Glacial Acetic Acid to lower pH. Ensure water is sterile/deionized.
Lower Potency in Assay Adsorption to plastic.Mandatory: Use LoBind tubes and add 0.1% BSA to all dilution buffers (not the master stock).
Shift in

Oxidation of Trp/His.Check stock age. If stock turned yellow, discard. Always store at -80°C.
Cell Toxicity Acidic shock.Ensure the first dilution (1:100) is into a buffered solution (PBS/HBSS) to neutralize the acetic acid before cells see it.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Gonadotropin-releasing hormone (LHRH). [Link]

Sources

Application Note: Stereochemical Probing of the GnRH Receptor Using (D-His²)-LHRH

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The Gonadotropin-Releasing Hormone receptor (GnRHR) is a G protein-coupled receptor (GPCR) critical for reproductive physiology. While the native ligand (LHRH/GnRH) initiates signaling via a precise conformational fit, the receptor's ligand-binding pocket exhibits strict stereochemical requirements, particularly at the N-terminus.

This application note details the protocol for using (D-His²)-LHRH —a synthetic analog where the native L-Histidine at position 2 is replaced by its D-enantiomer—in competitive binding experiments. Unlike standard "super-agonists" modified at Position 6 (e.g., Triptorelin), modifications at Position 2 primarily probe the activation domain of the receptor.

Why use (D-His²)-LHRH?

  • Chiral Selectivity Profiling: To quantify the receptor's stereospecificity at the critical Histidine-2 activation site.

  • Antagonist Design Validation: Many GnRH antagonists utilize D-amino acids at position 2 to maintain binding while preventing receptor activation.

  • Assay QC: To validate that your binding assay can distinguish between subtle stereochemical isomers (enantiomeric discrimination).

Mechanism of Action

The GnRH receptor lacks a C-terminal tail and relies heavily on the ligand's conformation (a


-turn induced by Gly

) for stability.[1] The Histidine at Position 2 involves

-

stacking or hydrogen bonding essential for receptor triggering.

In this competitive binding assay, (D-His²)-LHRH acts as the "Cold Competitor" , displacing a high-affinity radiolabeled "Hot Ligand" (


I-[D-Trp

]-LHRH).
Figure 1: Competitive Binding Mechanism

G Receptor GnRH Receptor (Membrane Bound) Complex Receptor-Ligand Complex Receptor->Complex Equilibrium HotLigand Hot Ligand (125-I-Triptorelin) HotLigand->Receptor High Affinity Binding ColdLigand Cold Competitor (D-His2)-LHRH ColdLigand->Receptor Competitive Displacement ColdLigand->HotLigand Displaces Signal Scintillation Signal (CPM) Complex->Signal Quantification

Caption: Schematic of the competitive displacement. As the concentration of (D-His²)-LHRH increases, it displaces the radioligand, reducing the detected signal.

Materials & Reagents

Critical Reagents
ReagentSpecificationPurpose
Test Compound (D-His²)-LHRHThe stereochemical probe (Cold Ligand).
Radioligand

I-[D-Trp

]-LHRH
High-affinity agonist tracer (approx. 2000 Ci/mmol).
Receptor Source Rat Pituitary Membranes or HEK293-GnRHR cellsSource of target GPCR.[2]
Nonspecific Control Unlabeled LHRH (1

M)
Defines the "floor" of the assay (NSB).
Buffer Formulations

Standard GnRH binding buffers must prevent ligand degradation and adsorption.

  • Assay Buffer (pH 7.4, 4°C):

    • 25 mM Tris-HCl

    • 1 mM EDTA (Chelator)

    • 0.1% BSA (Bovine Serum Albumin) – Prevents ligand sticking to plastic.

  • Protease Inhibitor Cocktail (Add Fresh):

    • Bacitracin (300

      
      g/mL): CRITICAL. GnRH is highly susceptible to degradation.
      
    • PMSF (0.1 mM)

  • Wash Buffer:

    • 50 mM Tris-HCl (pH 7.4)

    • 0.05% Tween-20 (optional, reduces background)

Experimental Protocol

Workflow Diagram

Workflow Start Start: Membrane Prep Mix Reaction Assembly (Buffer + Membranes + Ligands) Start->Mix PreTreat Pre-treat Filters (0.5% PEI solution) Filter Rapid Filtration (GF/C Filters) PreTreat->Filter Prevents Adsorption Incubate Incubation (90 min @ 4°C) Mix->Incubate Incubate->Filter Wash Wash Step (3x Ice-cold Buffer) Filter->Wash Count Gamma Counting Wash->Count

Caption: Step-by-step workflow for the competitive binding assay. PEI pretreatment is essential for cationic peptides like LHRH.

Step-by-Step Methodology
  • Filter Preparation (Day of Assay):

    • Soak Glass Fiber filters (GF/C or GF/B) in 0.5% Polyethyleneimine (PEI) for at least 60 minutes at 4°C.

    • Why? LHRH is positively charged and sticky. PEI blocks negative charges on the glass fiber, reducing non-specific binding (NSB) to the filter itself.

  • Reaction Assembly (in 96-well plates or tubes):

    • Total Volume: 200

      
      L.
      
    • Tube A (Total Binding): Buffer + Membranes + Radioligand.

    • Tube B (Non-Specific Binding - NSB): Buffer + Membranes + Radioligand + 1

      
      M unlabeled LHRH.
      
    • Tube C-H (Competition Curve): Buffer + Membranes + Radioligand + (D-His²)-LHRH (Range:

      
       M to 
      
      
      
      M).
  • Incubation:

    • Incubate for 90 minutes at 4°C .

    • Note: While room temperature is faster, 4°C prevents receptor internalization (if using whole cells) and further inhibits enzymatic degradation of the peptide.

  • Termination & Separation:

    • Use a cell harvester (e.g., Brandel or PerkinElmer).

    • Rapidly filter the reaction mix through the PEI-soaked filters.

    • Wash 3x with 3 mL of ice-cold Wash Buffer.

  • Quantification:

    • Transfer filters to tubes (or add scintillant if using filter plates).

    • Count CPM (Counts Per Minute) in a Gamma Counter (for

      
      I).
      

Data Analysis & Interpretation

Calculation of IC50

Plot CPM vs. Log[(D-His²)-LHRH Concentration]. Use non-linear regression (4-parameter logistic fit) to determine the


 (concentration displacing 50% of specific binding).
Calculation of Ki (Cheng-Prusoff)

The


 is dependent on your radioligand concentration. To get the intrinsic affinity constant (

) of (D-His²)-LHRH, use the Cheng-Prusoff equation:


  • 
     : Determined from your curve.
    
  • 
     : Concentration of radioligand used (e.g., 0.1 nM).
    
  • 
     : Dissociation constant of the radioligand (determined previously via Saturation Binding).
    
Expected Results for (D-His²)-LHRH

Unlike D-Trp


 analogs (which bind stronger than native LHRH), (D-His²)-LHRH typically displays reduced affinity  compared to native LHRH (approx. 10-100x lower affinity) or acts as a partial agonist/antagonist.
CompoundApprox.[1][2][3][4][5] Relative AffinityRole
Native LHRH 100%Agonist
[D-Trp

]-LHRH
>1000%Super-Agonist
[D-His

]-LHRH
1-10% Stereochemical Probe / Weak Binder

Interpretation: If (D-His²)-LHRH binds with high affinity in your assay, verify that your radioligand is not degrading or that the receptor source is not expressing a mutant variant.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Non-Specific Binding (NSB) Ligand sticking to filters.Ensure filters are soaked in 0.5% PEI for >1 hour.
Low Total Signal Radioligand degradation.Freshly add Bacitracin to the buffer. Check isotope decay date.
Flat Competition Curve (D-His²)-LHRH degradation.Dissolve D-His2 analog in weak acid (0.01 M acetic acid) before diluting in buffer to ensure stability.
Variable Replicates Incomplete equilibrium.Extend incubation time to 2 hours or verify temperature stability (4°C).

References

  • Sealfon, S. C., et al. (1997).[2] "Molecular mechanisms of ligand interaction with the gonadotropin-releasing hormone receptor."[1] Endocrine Reviews, 18(2), 180-205.

  • Monahan, M. W., et al. (1973). "Synthetic analogs of the hypothalamic luteinizing hormone releasing factor with increased agonist or antagonist properties." Biochemistry, 12(23), 4616-4620.

  • Conn, P. M. (Ed.). (2000).[2] Neuroendocrinology: Methods in Enzymology, Vol 103. Academic Press. (Standard reference for pituitary membrane preparation).

  • Motulsky, H. (2023). "The Cheng-Prusoff Equation."[6][7][8][9] GraphPad Statistics Guide.

Sources

Application Note: Design of Peptide-Drug Conjugates Using [D-His²]-LHRH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the engineering of Peptide-Drug Conjugates (PDCs) utilizing the [D-His²]-LHRH scaffold. While classical LHRH agonists (e.g., Goserelin, Leuprolide) utilize D-amino acid substitutions at position 6 to enhance stability and binding, the incorporation of D-Histidine at position 2 is a hallmark of LHRH antagonists .

Unlike agonists, which induce an initial "flare" of gonadotropin release before desensitization, [D-His²]-based antagonists immediately block the receptor. Historically, it was believed that antagonists did not internalize efficiently; however, recent data confirms that specific lipophilic antagonists undergo receptor-mediated endocytosis, making them viable vectors for cytotoxic payloads. This protocol focuses on designing a [D-His²]-LHRH antagonist PDC, incorporating a D-Lys⁶ conjugation handle to attach Doxorubicin (DOX) via a cleavable ester linker.

Molecular Design Strategy

The Targeting Vector: [D-His²]-LHRH Antagonist Scaffold

The native LHRH sequence (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) is modified to create a high-affinity antagonist. The D-His² modification is critical for competitive receptor occupancy without activation.

  • Position 2 ([D-His]): Eliminates intrinsic agonist activity (receptor activation) while maintaining high binding affinity (

    
     in nanomolar range).
    
  • Position 6 ([D-Lys]): The native Glycine is replaced with D-Lysine. This serves two purposes:

    • Stabilization: Induces a

      
      -turn conformation that resists enzymatic degradation.
      
    • Conjugation Handle: The

      
      -amino group provides a reactive site for linker attachment away from the receptor-binding domain (N-terminus).
      

Target Sequence: pGlu-[D-His]-Trp-Ser-Tyr-[D-Lys(Linker-Drug)]-Leu-Arg-Pro-Gly-NH2

The Linker-Payload System

To ensure efficacy, the drug must be released intracellularly. We utilize a Glutaric Anhydride linker system.

  • Mechanism: The linker forms an ester bond with the 14-OH of Doxorubicin and an amide bond with the

    
    -amine of D-Lys⁶.
    
  • Release: The ester bond is stable in circulation (pH 7.4) but susceptible to hydrolysis in the acidic environment of the lysosome (pH 4.5–5.0) and cleavage by intracellular esterases (e.g., Carboxylesterase).

Mechanism of Action (DOT Visualization)

LHRH_Mechanism receptor LHRH Receptor (Overexpressed on Tumor) binding Receptor Binding (Antagonist Mode) receptor->binding pdc [D-His2]-LHRH-Dox PDC pdc->receptor High Affinity (Kd < 10nM) internalization Receptor-Mediated Endocytosis binding->internalization Slower rate than Agonists but sufficient for delivery lysosome Lysosomal Trafficking (pH 5.0) internalization->lysosome release Linker Hydrolysis (Esterase/Acid) lysosome->release Drug Cleavage nucleus Nucleus (DNA Intercalation) release->nucleus Free Doxorubicin

Figure 1: Mechanism of action for [D-His²]-LHRH antagonist PDCs. Unlike agonists, the complex does not activate downstream signaling (PKC/MAPK) but still undergoes internalization for payload delivery.

Experimental Protocols

Materials Required[1][2][3]
  • Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).

  • Amino Acids: Fmoc-D-His(Trt)-OH, Fmoc-D-Lys(Mmt)-OH (for orthogonal deprotection), and standard Fmoc-L-amino acids.

  • Coupling Agents: HBTU/HOBt or DIC/Oxyma.

  • Payload: Doxorubicin Hydrochloride (DOX[1]·HCl).

  • Linker: Glutaric Anhydride.

Protocol A: Synthesis of [D-His²]-LHRH Peptide Carrier

Principle: Solid Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

  • Resin Swelling: Swell Rink Amide resin in DMF for 30 min.

  • Deprotection: Remove Fmoc group using 20% Piperidine in DMF (

    
     min).
    
  • Coupling Cycles:

    • Activate amino acid (3 eq) with HBTU (2.9 eq) and DIEA (6 eq) in DMF.

    • Couple for 45–60 min.

    • Critical Step: For [D-His²] , use Fmoc-D-His(Trt)-OH. Ensure coupling efficiency to prevent racemization (though D-isomer is the target, stereochemical purity is vital).

    • Critical Step: For Position 6 , couple Fmoc-D-Lys(Mmt)-OH. The Mmt group allows selective side-chain deprotection if on-resin conjugation is desired (Method A) or standard Fmoc-D-Lys(Boc)-OH if solution-phase conjugation is preferred (Method B). We recommend Method B (Solution Phase) for Doxorubicin to avoid harsh cleavage conditions damaging the drug.

  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

  • Purification: Semi-preparative RP-HPLC (C18 column, Gradient: 10–60% ACN in 0.1% TFA). Verify Mass via ESI-MS.[2]

Protocol B: Synthesis of Glutaryl-Doxorubicin (Linker-Drug)
  • Dissolve Doxorubicin·HCl (1 eq) in anhydrous DMF.

  • Add Glutaric Anhydride (1.2 eq) and DIEA (2 eq).

  • Stir at Room Temperature (RT) for 12 hours in the dark.

  • Purification: Precipitate with ether or purify via Flash Chromatography.

  • Product: 14-O-glutaryl-doxorubicin (COOH-Linker-DOX).

Protocol C: Conjugation (Peptide + Linker-Drug)

Causality: We use a solution-phase amide coupling between the free


-amine of the purified peptide and the carboxylic acid of the Glutaryl-DOX.
  • Dissolution: Dissolve purified [D-His²]-LHRH peptide (1 eq) and Glutaryl-DOX (1.2 eq) in anhydrous DMSO/DMF (1:1).

  • Activation: Add PyBOP (1.5 eq) and DIEA (3 eq).

  • Reaction: Stir for 4 hours at RT under Nitrogen, protected from light.

  • Monitoring: Check reaction progress via HPLC (shift in retention time).

  • Final Purification:

    • Inject reaction mixture onto RP-HPLC (C18).

    • Elute with ACN/H2O (+0.1% TFA).

    • Lyophilize fractions containing the pure conjugate.[3]

    • Storage: -20°C, desiccated, dark.

Synthesis Workflow (DOT Visualization)

Synthesis_Flow cluster_0 Phase 1: Peptide Assembly cluster_1 Phase 2: Linker-Drug Prep cluster_2 Phase 3: Conjugation SPPS SPPS (Fmoc) Resin-Bound Peptide Cleavage TFA Cleavage & Ether Precip. SPPS->Cleavage PurifyPep HPLC Purification ([D-His2, D-Lys6]-LHRH) Cleavage->PurifyPep Couple Amide Coupling (PyBOP/DIEA) PurifyPep->Couple Dox Doxorubicin HCl GluDox Glutaryl-DOX (COOH-active) Dox->GluDox + Glutaric Anhydride Glutar Glutaric Anhydride GluDox->Couple FinalPurify Final HPLC (PDC Isolation) Couple->FinalPurify

Figure 2: Convergent synthesis workflow. The peptide and linker-drug are prepared separately to maximize yield and purity before final coupling.

Validation & Characterization

Analytical Data Requirements
ParameterMethodAcceptance Criteria
Identity ESI-MS / MALDI-TOFMolecular Weight ± 1 Da (Peptide + Linker + Drug)
Purity RP-HPLC (214 nm & 480 nm)> 95% (480 nm detects Doxorubicin)
Peptide Content Amino Acid Analysis (AAA)± 10% theoretical
Free Drug HPLC< 1% Free Doxorubicin
In Vitro Bioassays
  • Receptor Binding Affinity (

    
    ): 
    
    • Method: Competitive radioligand binding assay using

      
      I-[D-Trp⁶]-LHRH on LHRH-R positive cells (e.g., PC-3 prostate, MCF-7 breast).
      
    • Expectation: The [D-His²] modification should yield high affinity (

      
       nM). The bulky Doxorubicin at position 6 may slightly reduce affinity but must remain in the nanomolar range.
      
  • Internalization Assay:

    • Method: Confocal microscopy. Treat cells with PDC (Dox is naturally fluorescent).

    • Observation: Time-dependent accumulation of red fluorescence in the cytoplasm/nucleus. Compare with free Dox (diffuse uptake) vs. PDC (punctate endosomal uptake initially).

  • Cytotoxicity (

    
    ): 
    
    • Method: MTT or CCK-8 assay (72h exposure).

    • Control: Compare PDC against Free Dox and Naked Peptide.

    • Self-Validation: If PDC

      
       is significantly higher (less potent) than Free Dox in receptor-negative cells (e.g., SK-OV-3), but comparable in receptor-positive cells, targeting is successful.
      

References

  • Schally, A. V., et al. (2011). Antagonists of growth hormone-releasing hormone: an emerging new therapy for cancer. Nature Reviews Cancer. Link

  • Nagy, A., & Schally, A. V. (2005). Targeted cytotoxic analogues of luteinizing hormone-releasing hormone (LHRH).[4][5][6][7] Drugs of the Future. (Seminal work on D-Lys6 conjugation strategies).

  • Engel, J., et al. (2012). Pharmacology of the LHRH antagonist Cetrorelix.[8][9] Journal of Endocrinology. (Validates internalization of antagonists).

  • Dharap, S. S., et al. (2005). Tumor-specific targeting of an anticancer drug delivery system by LHRH peptide.[4][5][10] PNAS. Link

  • Kovacs, M., et al. (2007). Recovery of pituitary function after treatment with a targeted cytotoxic analog of Luteinizing Hormone-Releasing Hormone. PNAS.

Sources

Application Notes & Protocols: Screening Libraries Containing D-His2 Substituted Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the Stability Hurdle in Peptide Therapeutics with Chiral Engineering

Peptide-based therapeutics represent a rapidly growing class of drugs, prized for their high specificity, potent activity, and relatively low toxicity compared to small molecules.[1] However, the Achilles' heel of natural L-peptides is their susceptibility to rapid degradation by endogenous proteases, which severely limits their in vivo half-life and bioavailability.[2][3] A powerful and field-proven strategy to overcome this limitation is the site-specific incorporation of D-amino acids, the non-natural mirror images of their canonical L-counterparts.[4][5]

Proteases, the enzymes responsible for peptide breakdown, are inherently chiral and have evolved to recognize and cleave peptide bonds involving L-amino acids.[6] Introducing a D-amino acid creates a "steric shield," rendering the peptide bond resistant to proteolytic attack and significantly extending its systemic persistence.[7][8][9] This guide focuses on a specific and strategic substitution: the incorporation of D-Histidine at the second position (D-His2) of a peptide chain.

Histidine is a unique amino acid due to its imidazole side chain, which has a pKa near physiological pH. This allows it to act as a proton shuttle in enzyme active sites, mediate pH-dependent interactions, and facilitate endosomal escape of drug payloads via the "proton sponge" effect.[10][11][12] By creating libraries with a D-His2 substitution, we aim to merge the profound stability enhancement of a D-amino acid with the unique functional potential of the histidine side chain. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, screening, and validation of such libraries to discover novel, highly stable, and potent peptide-based drug candidates.

Section 1: The Rationale for D-His2 Substituted Peptide Libraries

The decision to incorporate a D-His residue at the second position is a deliberate design choice rooted in enhancing drug-like properties while maintaining or even introducing new functionality.

1.1 Causality of Enhanced Proteolytic Stability

The primary driver for incorporating any D-amino acid is the dramatic increase in resistance to enzymatic degradation.[6] Natural proteases like trypsin, chymotrypsin, and various exopeptidases exhibit high stereospecificity. The active sites of these enzymes are precisely shaped to accommodate the L-configuration of amino acid residues. A D-amino acid at or near a cleavage site disrupts this recognition, effectively preventing the enzyme from binding and catalyzing hydrolysis.[2] The N-terminus is often a primary site for degradation by aminopeptidases, making a substitution at position 2 particularly effective at protecting the entire peptide from this degradation pathway.

Peptide Type Typical Half-Life in Human Serum Primary Reason for Stability/Instability Reference
All L-amino acid peptide Minutes to a few hoursRapidly degraded by endogenous proteases.[13]
D-amino acid substituted peptide Hours to daysSteric hindrance prevents protease recognition and cleavage.[13][14]
1.2 The Unique Functional Role of the Histidine Side Chain

While stability is paramount, the choice of which D-amino acid to use is equally critical. D-Histidine is selected not just as a steric block but as a functional component. The imidazole side chain's chemical properties are independent of the backbone's chirality. Therefore, a D-His residue can still:

  • Participate in pH-Sensing: The pKa of the imidazole ring (~6.0) allows the peptide to change its protonation state in different biological compartments. This is highly advantageous for designing therapeutics that activate in the slightly acidic tumor microenvironment or that facilitate endosomal escape (pH ~5.5-6.0) into the cytoplasm.[12]

  • Coordinate with Metal Ions: Histidine is a well-known metal chelator, a property that can be exploited for targeted delivery or interaction with metalloproteinases.

  • Form Key Binding Interactions: The aromatic imidazole ring can participate in pi-stacking, and the ring nitrogens can act as hydrogen bond donors or acceptors, contributing to target binding affinity.[10]

1.3 Workflow for D-Peptide Discovery via Library Screening

The overall process involves creating a diverse library of peptides with the D-His2 modification, screening this library against a target of interest to find binders, and then rigorously validating these "hits" to confirm their activity and drug-like properties.

G cluster_0 Phase 1: Library Generation cluster_1 Phase 2: Screening cluster_2 Phase 3: Hit-to-Lead Validation A Library Design (Fixed D-His2, Randomized Positions) B Solid-Phase Peptide Synthesis (Fmoc Chemistry) A->B C Screening Platform Selection (e.g., OBOC, mRNA Display) B->C D Affinity-Based Selection (Binding to Target) C->D E Hit Identification (Sequencing) D->E F Hit Resynthesis & Purity Confirmation E->F G Biophysical Characterization (SPR, ITC) F->G H Functional Assays (Cell-Based Activity) G->H I Stability Assessment (Serum Half-Life) H->I

Caption: High-level workflow for the discovery of D-His2 substituted peptide leads.

Section 2: Design and Synthesis of D-His2 Peptide Libraries

A successful screening campaign begins with a high-quality, diverse library. This requires careful design and robust chemical synthesis.

2.1 Library Design Principles

The fundamental design of a D-His2 library involves one fixed position and multiple randomized positions. For a representative 7-mer library, the structure would be:

Xaa¹ - D-His² - Xaa³ - Xaa⁴ - Xaa⁵ - Xaa⁶ - Xaa⁷

  • Fixed Position: D-Histidine is fixed at position 2.

  • Randomized Positions (Xaa): These positions are systematically varied. For maximum diversity, a mixture of the 19 other proteinogenic L-amino acids is typically used. The complexity of the library is a function of the number of randomized positions and the number of building blocks used at each. A library with 6 randomized positions using 19 amino acids would have a theoretical diversity of 19⁶ (≈47 million) unique sequences.

2.2 Protocol: Solid-Phase Peptide Synthesis (SPPS) of a D-His2 Library

The most common and robust method for synthesizing peptide libraries is Fmoc-based SPPS. The "split-and-pool" method is used to generate the diversity required for a one-bead-one-compound library.[15]

spss_cycle Resin Solid Support (Resin Bead) Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. Amino Acid Coupling (Fmoc-D-His-OH + HBTU/DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Cycle Repeat Cycle for next AA Wash2->Cycle

Caption: The core cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • Rink Amide Resin (for C-terminal amide peptides)

  • Fmoc-protected L-amino acids and Fmoc-D-His(Trt)-OH

  • Coupling Reagents: HBTU, DIPEA

  • Deprotection Solution: 20% piperidine in DMF

  • Solvents: DMF, DCM, Methanol

  • Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

Step-by-Step Protocol (Split-and-Pool):

  • Resin Preparation: Swell the Rink Amide resin in DMF in a main reaction vessel.

  • First Coupling (Randomized):

    • Remove the Fmoc group using 20% piperidine/DMF.

    • Wash the resin thoroughly.

    • Split the resin into 19 equal portions.

    • To each portion, add one of the 19 different Fmoc-L-amino acids and coupling reagents. Allow the reaction to proceed to completion.

    • Wash each portion separately.

  • Pool and Mix: Combine all 19 portions of the resin back into the main reaction vessel and mix thoroughly to ensure randomization.

  • Second Coupling (Fixed D-His2):

    • Perform the Fmoc deprotection on the pooled resin.

    • Wash the resin.

    • Perform a single coupling reaction with Fmoc-D-His(Trt)-OH on the entire batch of resin.

    • Wash the resin.

  • Subsequent Couplings (Randomized): Repeat steps 2 and 3 for each subsequent randomized position in the peptide sequence.

  • Final Deprotection & Cleavage: After the final coupling, perform a final Fmoc deprotection. Treat the resin with the cleavage cocktail to cleave the peptides from the beads and remove side-chain protecting groups. (Note: For on-bead screening, side-chain deprotection is performed while peptides remain attached to the beads).

Section 3: Screening Methodologies for D-His2 Peptide Libraries

Once the library is synthesized, a high-throughput screening method is required to identify the rare beads (or sequences) that bind to the target of interest.

3.1 One-Bead-One-Compound (OBOC) Screening

The OBOC method is powerful because it allows for direct screening of the library against whole cells or proteins, with each bead acting as a discrete test.[16]

oboc_workflow A Synthesize OBOC Library (Split-and-Pool) B Incubate Library with Fluorescently-Labeled Target (e.g., Protein or Cells) A->B C Wash to Remove Non-Specific Binders B->C D Isolate 'Hit' Beads (Visually by Fluorescence) C->D E Sequence Peptide on Single Hit Bead (MS/MS or Edman) D->E

Caption: Workflow for a One-Bead-One-Compound (OBOC) library screen.

Protocol: On-Bead Screening with Intact Cells This protocol is designed to find peptides that bind to a specific receptor on the cell surface.[17]

  • Cell Preparation: Culture the target cells (expressing the receptor of interest) and a negative control cell line (lacking the receptor) to ~80% confluency.

  • Library Preparation: Transfer the OBOC library beads (with side-chain deprotected peptides) to a blocking buffer (e.g., PBS with 1% BSA) for 1 hour to prevent non-specific binding.

  • Screening:

    • Resuspend the target cells to a concentration of 1x10⁶ cells/mL.

    • Incubate the blocked library beads with the cell suspension for 1-2 hours at 4°C with gentle agitation. This temperature prevents receptor internalization.

  • Washing: Gently wash the beads with cold PBS to remove unbound cells.

  • Hit Identification:

    • Visually inspect the beads under a microscope. "Hit" beads will be coated with cells, appearing larger and opaque.

    • To increase confidence, a colorimetric assay (e.g., adding a substrate that live cells convert to a colored product) can be used to stain the cell-coated beads.

  • Isolation and Sequencing: Manually isolate the positive beads using a micropipette. The peptide sequence on each bead is then determined by microsequencing.

3.2 Mirror-Image mRNA Display

Standard display technologies like phage and mRNA display rely on the ribosome for synthesis, which can only incorporate L-amino acids. To screen for D-peptides, a clever workaround called Mirror-Image Display is used.[4] The logic is as follows: if an L-peptide binds to a D-protein, then the corresponding D-peptide (its enantiomer) must bind to the natural L-protein with identical affinity.[18]

mirror_image_display cluster_L Natural 'L' World cluster_D Synthetic 'D' World (for Screening) L_Target Natural L-Target Protein D_Peptide D-Peptide Hit (Final Drug Candidate) L_Target->D_Peptide Binds (Goal) D_Target Synthesize D-Target Protein (Mirror Image) L_Peptide Select L-Peptide Binder (from mRNA Display Library) D_Target->L_Peptide Binds (Screening Step) L_Peptide->D_Peptide Synthesize Enantiomer

Caption: The principle of Mirror-Image Display for discovering D-peptide binders.

Protocol: Mirror-Image mRNA Display Selection Cycle

  • Target Synthesis: Chemically synthesize the D-enantiomer of your protein target. This is the most challenging step and is typically feasible for smaller proteins (<150 amino acids).[18]

  • Library Preparation: Generate an mRNA display library of L-peptides. This involves creating a DNA library with a randomized region, in vitro transcription to mRNA, and ligation to a puromycin linker.[19][20]

  • In Vitro Translation: Translate the mRNA library in a cell-free system. When the ribosome reaches the end of the mRNA, the puromycin linker enters the ribosomal A-site and covalently attaches the newly synthesized L-peptide to its own mRNA code.[21]

  • Affinity Selection (Panning):

    • Immobilize the synthetic D-target protein on magnetic beads or a column.

    • Incubate the mRNA-peptide fusion library with the immobilized D-target.

    • Wash away non-binding sequences.

    • Elute the bound mRNA-peptide fusions.

  • Amplification: Reverse transcribe the eluted mRNA to cDNA and amplify via PCR.

  • Iteration: Repeat steps 3-5 for multiple rounds (typically 3-5 rounds), increasing the stringency of the washing steps each time to select for the highest affinity binders.

  • Hit Identification and Translation: After the final round, clone and sequence the enriched cDNA pool to identify the L-peptide sequences.

  • Final Synthesis: Synthesize the D-enantiomers of the identified L-peptide hits. These D-peptides are the final candidates that will bind to the natural L-target protein.

Section 4: Hit Validation and Characterization

Screening identifies potential binders, but rigorous biophysical and functional validation is essential to confirm these hits and advance them into a lead optimization program.

4.1 Biophysical Characterization of the Peptide-Target Interaction

Protocol: Binding Kinetics via Surface Plasmon Resonance (SPR) SPR is a label-free technique that provides real-time quantitative data on binding affinity (Kᴅ), association rates (kₐ), and dissociation rates (kₑ).[22][23][24]

  • Chip Preparation: Covalently immobilize the purified L-target protein onto a sensor chip surface.

  • Analyte Preparation: Prepare a series of dilutions of the resynthesized, purified D-His2 peptide hit in a suitable running buffer.

  • Binding Measurement:

    • Inject the different concentrations of the peptide over the chip surface.

    • Monitor the change in response units (RU) in real-time to measure the association phase.

    • Flow running buffer over the chip to measure the dissociation phase.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₑ, and the equilibrium dissociation constant (Kᴅ = kₑ/kₐ).

Protocol: Thermodynamics via Isothermal Titration Calorimetry (ITC) ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic signature of the interaction.[25][26][27]

  • Sample Preparation: Place the purified target protein in the ITC sample cell and the D-His2 peptide hit in the titration syringe, both in the same dialysis buffer to minimize heats of dilution.

  • Titration: Perform a series of small, precise injections of the peptide into the protein solution.

  • Heat Measurement: Measure the heat change after each injection until the binding sites on the protein are saturated.

  • Data Analysis: Integrate the heat peaks and fit the data to a binding isotherm to determine the binding affinity (Kᴅ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Parameter Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC)
Primary Output Binding kinetics (kₐ, kₑ) and affinity (Kᴅ)Binding thermodynamics (Kᴅ, n, ΔH, ΔS)
Principle Change in refractive index upon bindingDirect measurement of heat change
Labeling Label-freeLabel-free
Throughput Medium to HighLow to Medium
4.2 Functional Validation in Cell-Based Assays

A true therapeutic candidate must not only bind its target but also elicit a desired biological response.[28][29] The specific assay depends entirely on the target's function.

Example Protocol: Inhibition of Cancer Cell Proliferation

  • Cell Seeding: Seed a cancer cell line known to depend on the target protein's pathway into a 96-well plate.

  • Treatment: Add serial dilutions of the D-His2 peptide to the wells. Include positive (known inhibitor) and negative (vehicle) controls.

  • Incubation: Incubate the cells for a period relevant to their doubling time (e.g., 48-72 hours).

  • Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, resazurin) and measure the signal (luminescence or fluorescence) on a plate reader.

  • Data Analysis: Plot the cell viability against the peptide concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

4.3 Verification of Proteolytic Stability

This experiment is crucial to validate the initial hypothesis that the D-His2 substitution confers stability.

Protocol: Serum Stability Assay

  • Incubation: Incubate a known concentration of the D-His2 peptide (and its all-L counterpart as a control) in 90% human serum at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the mixture.

  • Sample Quenching: Immediately quench the proteolytic activity by adding a strong acid (e.g., TFA) or organic solvent (e.g., acetonitrile) and precipitating the serum proteins.

  • Analysis: Centrifuge to pellet the proteins and analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.

  • Half-Life Calculation: Plot the percentage of intact peptide versus time and calculate the half-life (t₁/₂) of the peptide in serum.

Peptide Expected Half-Life (t₁/₂) in Serum
All-L Control Peptide< 1 hour
D-His2 Substituted Hit Peptide> 24 hours
Conclusion and Future Directions

The strategic incorporation of D-Histidine at the second position of peptides is a robust method for generating libraries of highly stable molecules with built-in functional potential. By combining rational design with powerful screening technologies like OBOC and mirror-image mRNA display, researchers can efficiently discover novel peptide leads with superior drug-like properties. The subsequent validation cascade, from biophysical characterization to functional and stability assays, provides a clear and reliable path for advancing these candidates toward clinical development.

Future innovations will likely involve the integration of artificial intelligence and machine learning to design more focused libraries, the inclusion of a wider array of non-natural amino acids to explore greater chemical space, and the development of novel screening platforms that can more closely mimic the in vivo environment.[30] The "mirror-image" world of D-amino acids continues to hold immense potential for creating the next generation of safe and effective peptide therapeutics.

References
  • Different Biological Activities of Histidine-Rich Peptides Are Favored by Variations in Their Design. MDPI.
  • New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Frontiers.
  • D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. PMC.
  • The Use of d-Amino Acids for Peptide Self-assembled Systems. Royal Society of Chemistry.
  • Design, synthesis, and applications of ring-functionalized histidines in peptide-based medicinal chemistry and drug discovery. PubMed.
  • The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central.
  • D-amino acid peptides to resist common proteases. LifeTein.
  • Design of histidine-rich peptides with enhanced bioavailability and inhibitory activity against hepatitis C virus. ScienceDirect.
  • Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Ann Transl Med.
  • Should My Peptides Have D-Amino Acids?. LifeTein.
  • The Significance of D-Amino Acids in Peptides: An In-depth Technical Guide. Benchchem.
  • Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society.
  • Isothermal titration calorimetry to measure protein/peptide/lipid interactions. University of Edinburgh.
  • Synthesis and screening of one-bead-one-compound cyclic peptide libraries. PubMed.
  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI.
  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PMC.
  • mRNA display. Wikipedia.
  • Cell-Based Assay Design for High-Content Screening of Drug Candidates. PMC.
  • High-Quality Data of Protein/Peptide Interaction by Isothermal Titration Calorimetry. PubMed.
  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PMC.
  • Characterization of a Proteolytically Stable D-Peptide That Suppresses Herpes Simplex Virus 1 Infection: Implications for the Development of Entry-Based Antiviral Therapy. ASM Journals.
  • Central position of histidine in the sequence of designed alternating polarity peptides enhances pH-responsive assembly with DNA. PMC.
  • Functional Peptide-Based Biomaterials for Pharmaceutical Application: Sequences, Mechanisms, and Optimization Strategies. MDPI.
  • The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. ResearchGate.
  • D-Amino Acid-Containing Peptide Synthesis. CD Formulation.
  • High-Throughput Screening of One-Bead-One-Compound Peptide Libraries Using Intact Cells. ResearchGate.
  • mRNA Display. Roberts Lab, University of Southern California.
  • Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB. PNAS.
  • Therapeutically relevant cell-based assays for drug discovery. Nuvisan.
  • Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. WUR eDepot.
  • Isothermal titration calorimetry of protein-protein interactions. Semantic Scholar.
  • Integrated Screening and Assay Capabilities Facilitate Peptide Drug Discovery. Creative Peptides.
  • Synthesis and cell-based screening of one-bead-one-compound peptide libraries. PubMed.
  • Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. Nuvisan.
  • One-Bead-One-Compound (OBOC) Library Screening. Creative Peptides.
  • The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix.
  • The use of mRNA display to select high-affinity protein-binding peptides. PMC.

Sources

In Vivo Gonadotropin Release Assays: Protocols for GnRH Analog Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vivo gonadotropin release assay protocols for GnRH analogs Content Type: Application Note & Protocol Guide Audience: Researchers, Drug Discovery Scientists

Executive Summary & Strategic Rationale

The characterization of Gonadotropin-Releasing Hormone (GnRH) analogs—both superagonists and antagonists—is a critical phase in reproductive medicine and oncology drug development. While in vitro receptor binding assays provide affinity data, they fail to capture the complex pharmacodynamics (PD) of the Hypothalamic-Pituitary-Gonadal (HPG) axis.

The Challenge: Differentiating the biphasic "flare-and-desensitize" mechanism of agonists from the immediate "competitive blockade" of antagonists requires distinct in vivo models.

The Solution: This guide details two gold-standard protocols:

  • The Castrated Male Rat Model: The industry standard for GnRH Antagonists. By removing negative feedback, basal LH levels are elevated 10-20 fold, creating a massive dynamic range to quantify suppressive potency.

  • The Intact Rat "Flare" Model: Essential for GnRH Agonists to quantify the initial hypersecretion (safety liability) and subsequent pituitary desensitization (therapeutic efficacy).

Mechanistic Grounding & Experimental Design

Understanding the HPG axis dynamics is prerequisite to protocol design. The choice of animal model dictates the quality of the data.

The HPG Axis Feedback Loop
  • Native State: Hypothalamic GnRH pulses stimulate pituitary Gonadotrophs to release LH/FSH.[1] These stimulate gonadal steroidogenesis (Testosterone/Estradiol), which exerts negative feedback on the hypothalamus/pituitary.

  • Castration Effect: Removal of gonads eliminates negative feedback. The result is a "hyper-drive" state with chronically elevated LH/FSH. This is the ideal background for testing inhibitors (antagonists).

Diagram: Pharmacodynamic Profiles

The following diagram contrasts the expected LH response profiles in the two assay types.

G cluster_0 A. GnRH Antagonist (Castrated Model) cluster_1 B. GnRH Agonist (Intact Model) Start_Ant High Basal LH (Post-Castration) Dose_Ant Antagonist Administered Start_Ant->Dose_Ant Drop Rapid LH Drop (Competitive Block) Dose_Ant->Drop Recovery LH Recovery (Washout) Drop->Recovery Start_Ag Low Basal LH (Intact) Dose_Ag Agonist Administered Start_Ag->Dose_Ag Flare LH Surge (Flare Effect) Dose_Ag->Flare Desens Receptor Downreg. (Chemical Castration) Flare->Desens

Caption: Comparative pharmacodynamics. (A) Antagonists induce immediate suppression from a high baseline. (B) Agonists induce an initial surge followed by desensitization.

Protocol A: The Castrated Male Rat Bioassay (For Antagonists)

Purpose: To determine the potency, onset, and duration of action of GnRH antagonists. Why this model? In intact animals, basal LH is low and pulsatile, making suppression hard to quantify. Castration elevates LH to ~5-10 ng/mL (vs <0.5 ng/mL intact), providing a robust signal-to-noise ratio.

Materials & Reagents
  • Animals: Male Sprague-Dawley rats (200-250g).

  • Anesthesia: Isoflurane or Ketamine/Xylazine cocktail.

  • Surgical Kit: Sterile scalpel, forceps, absorbable sutures (4-0), wound clips.

  • Test Compound: GnRH Antagonist (e.g., Cetrorelix, Ganirelix) dissolved in saline or mannitol/acetate buffer.

  • Assay Kit: Rat LH RIA or sensitive ELISA (e.g., National Hormone & Peptide Program reagents or commercial equivalents).

Workflow Overview
  • Orchidectomy (Day -14): Surgically remove testes to induce LH hypersecretion.

  • Recovery: Allow 2 weeks for surgical recovery and LH plateau.

  • Cannulation (Optional but Recommended): Jugular vein cannulation (JVC) allows stress-free serial sampling.

  • Dosing & Sampling: Administer compound and track LH decay.

Step-by-Step Methodology
Step 1: Orchidectomy (Castration)
  • Anesthetize the rat. Shave and sterilize the scrotal area.

  • Make a small (1 cm) incision at the tip of the scrotum.

  • Expose the tunica vaginalis. Incise to exteriorize the testis.

  • Ligate the spermatic cord (vas deferens and vessels) with absorbable suture.

  • Excise the testis distal to the ligature. Repeat for the second testis.

  • Close the incision with wound clips. Administer analgesic (e.g., Meloxicam 1 mg/kg s.c.).

  • Validation: Wait 14 days. Verify serum LH is >5 ng/mL before proceeding.

Step 2: Experimental Execution
  • Group Size: n=6-8 rats per dose group.

  • Dose Groups: Vehicle, Low Dose (e.g., 10 µg/kg), High Dose (e.g., 100 µg/kg).

  • Route: Subcutaneous (s.c.) is standard for mimicking clinical formulations.

Sampling Schedule:

Time Point Purpose Expected Trend (Antagonist)
T = 0 min Baseline High (Hypersecretion plateau)
T = 15 min Absorption Slight decrease or stable
T = 1, 2, 4, 8 hrs Onset/Nadir Rapid exponential drop in LH

| T = 24, 48, 72 hrs | Duration | Gradual return to baseline |

Step 3: Data Analysis (Percent Inhibition)

Calculate % Inhibition relative to the T=0 baseline for each animal to normalize inter-animal variability.



Protocol B: Intact Rat "Flare" Assay (For Agonists)

Purpose: To quantify the "flare-up" liability (safety) and desensitization potency (efficacy). Clinical Relevance: High flare can worsen symptoms in prostate cancer (bone pain) or endometriosis.

Methodology Differences
  • Animals: Intact Male (for Testosterone/LH) or Female (for LH/FSH) Sprague-Dawley rats.

  • Control: Saline vehicle (critical, as stress alone can pulse LH).

Step-by-Step Methodology
Phase 1: The Flare (0 - 4 Hours)
  • Obtain T=0 baseline sample.[2]

  • Inject GnRH Agonist (e.g., Leuprolide, Goserelin) s.c.

  • Critical Sampling: Collect blood at 30, 60, 120, and 240 minutes .

    • Note: The LH surge typically peaks at 60-120 minutes.

    • Success Criteria: LH levels should rise >5-10 fold above baseline.

Phase 2: Desensitization (Chronic Dosing)
  • Continue daily dosing or use a depot formulation.

  • Sample at Day 1, 3, 7, 14 .

  • Endpoint: By Day 7-14, LH should drop to undetectable/castrate levels despite continued presence of the agonist. Testosterone (in males) should be <0.5 ng/mL.

Analytical Considerations: Measuring Rat LH

Accurate quantification of Rat LH is the bottleneck of these assays. Human LH kits do not cross-react reliably with Rat LH.

Method Selection
FeatureRadioimmunoassay (RIA)ELISA / Sandwich Assay
Sensitivity High (Gold Standard)Moderate to High
Specificity Excellent (uses rLH-RP-3)Good (check antibody pairs)
Throughput Low (labor intensive)High (96-well plate)
Hazards Radioactive (

I)
None
Recommendation Use for Castrated Model validation if subtle suppression is needed.Use for Routine Screening and high-throughput PK/PD.

Critical Reagent Note: Ensure your standard curve uses Rat LH Reference Preparation (e.g., NIDDK-rLH-RP-3). Using human standards will yield invalid absolute values.

Troubleshooting & Validation

Self-Validating the System
  • Positive Control: In the Castrated Model, a known antagonist (e.g., Cetrorelix 100 µg/kg) must suppress LH by >80% within 4 hours. If not, the rats may not be fully recovered from castration, or the assay sensitivity is insufficient.

  • Vehicle Control: In the Castrated Model, vehicle-treated rats must maintain high, stable LH. A drop in the vehicle group suggests stress-induced suppression (rats are sensitive to handling).

Common Pitfalls
  • Stress Artifacts: Restraint stress releases corticosteroids, which can inhibit LH. Solution: Acclimatize rats to handling for 3 days pre-assay or use jugular catheters.

  • Hemolysis: Lyzed red blood cells interfere with colorimetric ELISAs. Solution: Use gentle withdrawal techniques and immediate centrifugation.

  • Incomplete Castration: Failure to remove all testicular tissue results in "intact-like" low LH. Solution: Inspect scrotum at necropsy for residual tissue.

References

  • Rivier, C. et al. (1983). Inhibition of Pituitary-Gonadal Function in Male Rats by a Potent GnRH Antagonist.[3] Endocrinology , 113(2). Link

    • Key Finding: Establishes the castrated rat model; demonstrates that 90% receptor occupancy is required for suppression.
  • Kostanski, A. et al. (2001). Return to fertility after extended chemical castration with a GnRH antagonist. Journal of Andrology . Link

    • Key Finding: Validates the reversibility of antagonists and long-term dosing protocols.
  • Ellis, G.B. & Desjardins, C. (1982). Male Rats Secrete Luteinizing Hormone and Testosterone Episodically. Endocrinology , 110(5). Link

    • Key Finding: Defines the pulsatile nature of LH in intact rats, justifying the need for castration to stabilize baselines for antagonist screening.
  • Conn, P.M. & Crowley, W.F. (1991). Gonadotropin-releasing hormone and its analogs. New England Journal of Medicine , 324(2). Link

    • Key Finding: Comprehensive review of the flare vs.
  • National Hormone & Peptide Program (NHPP). Rat LH and FSH RIA Protocols. NIDDK . Link

    • Key Finding: Source for gold-standard reference preparations (rLH-RP-3)

Sources

Troubleshooting & Optimization

Technical Support Center: (D-His2)-LHRH Solubilization & Stability

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers working with (D-His2)-LHRH , a synthetic analog of Luteinizing Hormone-Releasing Hormone (GnRH). It addresses solubility challenges arising from its specific physiochemical properties, focusing on pH dependence, counter-ion effects, and aggregation management.[1][2]

Product Profile & Chemical Logic

To troubleshoot solubility, one must first understand the molecule's behavior in solution.[1][2] (D-His2)-LHRH is a basic, amphipathic peptide .

  • Sequence: pGlu-D-His -Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂

  • Isoelectric Point (pI): ~10.5 (dominated by Arginine).

  • Hydrophobicity: Moderate to High (contains Trp, Tyr, Leu, Pro).

  • Critical Solubility Factor: The Histidine residue (position 2) has a pKa of ~6.0.

    • At pH > 6.5: The imidazole ring deprotonates, reducing net charge to +1 (from Arg). Hydrophobic interactions (Trp-Tyr clustering) dominate, leading to aggregation or precipitation.

    • At pH < 5.0: Histidine protonates, increasing net charge to +2. Electrostatic repulsion prevents aggregation, significantly improving solubility.

Part 1: Primary Solubilization Protocol

Q: My peptide won't dissolve in pure water (pH ~7). It looks cloudy or floats. What is wrong?

A: This is a classic "Isoelectric Aggregation" issue. While the calculated pI is high, the local environment of the hydrophobic core (Trp, Leu) often requires a higher charge density to overcome Van der Waals forces. In neutral water (pH 6-7), the D-Histidine is largely uncharged.

The Fix: The "Acidic First" Strategy Do not attempt to vortex endlessly in water. Follow this step-by-step reconstitution logic:

  • Initial Solvent: Dissolve the lyophilized powder in 0.1 M Acetic Acid or sterile water adjusted to pH 4.0 .

    • Why? This ensures both Arg and D-His are fully protonated, maximizing solubility.

  • Concentration Limit: Aim for a stock concentration of 1–5 mg/mL .

    • Warning: LHRH analogs are prone to forming liquid crystals (gelation) at concentrations >10 mg/mL.

  • Dilution: Once fully dissolved (clear solution), dilute to the working concentration with your experimental buffer (e.g., PBS).

    • Note: If the final pH rises above 7.0 upon dilution, ensure the peptide concentration is low (<0.5 mg/mL) to prevent slow precipitation.

Part 2: Troubleshooting & FAQs

Issue: Gelation & Viscosity

Q: I prepared a high-concentration stock (10 mg/mL), and it turned into a jelly-like substance. Can I save it?

A: LHRH analogs are known to form lyotropic liquid crystals at high concentrations due to


-turn stacking.
  • Immediate Fix: Add a small volume of propylene glycol or DMSO (up to 5-10% of total volume) and sonicate gently. These solvents disrupt the intermolecular hydrogen bonding networks responsible for gelation.

  • Prevention: Avoid freezing high-concentration aqueous stocks. Store stocks as aliquots in 50% DMSO or lyophilized powder.

Issue: Salt Forms (Acetate vs. TFA)

Q: My previous batch was a TFA salt, but this one is an Acetate salt. The solubility seems different.

A: This is expected.

  • TFA Salts: Typically more soluble in water because TFA is a strong acid, creating a low pH microenvironment around the peptide powder. However, TFA is cytotoxic and can interfere with receptor binding assays.

  • Acetate Salts: Preferred for biological assays but less acidic. An acetate salt of (D-His2)-LHRH may yield a pH near 5-6 in water, which is borderline for solubility.

  • Action: If using an Acetate salt, you must manually acidify the solvent (e.g., 0.5% Acetic Acid) to match the solubility performance of the TFA salt.

Issue: Organic Co-solvents

Q: Can I use DMSO?

A: Yes, but with caution.

  • Protocol: Dissolve peptide in 100% DMSO first, then slowly add aqueous buffer.

  • Risk: (D-His2)-LHRH contains Methionine (none in native, but common in analogs) or Tryptophan (present at pos 3). DMSO is an oxidizing agent and can oxidize Trp to form kynurenine derivatives over time.

  • Recommendation: Use DMF (Dimethylformamide) if oxidation is a concern, or keep DMSO stocks at -80°C under argon.

Part 3: Decision Tree & Workflow

The following diagram illustrates the logical flow for solubilizing (D-His2)-LHRH based on visual feedback.

G Start Start: Lyophilized (D-His2)-LHRH CheckSeq Check Salt Form (Acetate or TFA?) Start->CheckSeq TFA TFA Salt (Acidic Microenvironment) CheckSeq->TFA Acetate Acetate Salt (Less Acidic) CheckSeq->Acetate Step1_TFA Dissolve in Sterile Water TFA->Step1_TFA Step1_Acetate Dissolve in 0.1% Acetic Acid Acetate->Step1_Acetate CheckVisual Visual Inspection Step1_TFA->CheckVisual Step1_Acetate->CheckVisual Clear Clear Solution? Proceed to Dilution CheckVisual->Clear Yes Cloudy Cloudy / Particulates? CheckVisual->Cloudy No Final Dilute into Assay Buffer (Check pH compatibility) Clear->Final Troubleshoot1 Add 10% Vol Acetic Acid OR Sonicate (Briefly) Cloudy->Troubleshoot1 CheckVisual2 Still Insoluble? Troubleshoot1->CheckVisual2 CheckVisual2->Clear No Organic Lyophilize & Restart with 100% DMSO/DMF CheckVisual2->Organic Yes Organic->Final

Caption: Logic flow for solubilizing basic LHRH analogs, prioritizing pH adjustment over organic solvents.

Part 4: Comparative Solubility Data

The table below summarizes the expected solubility behavior of (D-His2)-LHRH in common laboratory solvents.

Solvent SystemSolubility RatingStability RiskRecommended Use
Water (pH 7.0) Poor / VariableAggregationNot Recommended
0.1% Acetic Acid (pH ~3-4) Excellent HighPrimary Reconstitution
PBS (pH 7.4) Low (<0.5 mg/mL)PrecipitationAssay Dilution Only
DMSO (100%) HighOxidation (Trp)Stock Storage (-80°C)
Acetonitrile (50%) ModerateDenaturationHPLC Analysis

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for LHRH Agonists and Analogs. PubChem. Available at: [Link]

  • Powell, M. F., et al. (1991). Parenteral peptide formulations: chemical and physical properties of native LHRH and hydrophobic analogues.[3] Pharmaceutical Research.[1][4] Available at: [Link]

Sources

Technical Support Center: Strategies for Preventing Aggregation of Hydrophobic LHRH Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the aggregation of hydrophobic Luteinizing Hormone-Releasing Hormone (LHRH) peptides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and actionable troubleshooting protocols. Our goal is to empower you with the knowledge to ensure the stability, solubility, and efficacy of your LHRH peptide experiments.

Understanding the Challenge: The Root Causes of LHRH Peptide Aggregation

Hydrophobic LHRH peptides are prone to aggregation, a phenomenon that can lead to loss of biological activity, inaccurate experimental results, and potential immunogenicity.[1][2] Aggregation is primarily driven by the tendency of hydrophobic amino acid residues to minimize their contact with aqueous environments. This leads to intermolecular association, forming aggregates that can range from small, soluble oligomers to large, insoluble fibrils.[2][3][4]

Several factors can influence the rate and extent of aggregation, including peptide concentration, amino acid sequence, pH, ionic strength, temperature, and the presence of surfaces or interfaces.[1] Understanding these contributing factors is the first step toward developing effective strategies for prevention.

Troubleshooting Guide: Common Problems and Solutions

This section addresses specific issues you might encounter during your experiments with hydrophobic LHRH peptides in a practical question-and-answer format.

Question 1: My lyophilized LHRH peptide won't dissolve in aqueous buffer. What should I do?

Answer:

This is a common issue with highly hydrophobic peptides. Direct reconstitution in aqueous buffers is often unsuccessful. Here’s a systematic approach to solubilization:

Initial Steps:

  • Use a Small Test Amount: Always test solubility with a small portion of your peptide to avoid wasting the entire sample.[5]

  • Allow to Warm: Before opening, let the vial reach room temperature to prevent condensation, which can affect peptide stability.[6]

  • Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[7]

Solubilization Protocol:

  • Step 1: Organic Solvent First: The recommended method for hydrophobic peptides is to first dissolve them in a minimal amount of an organic solvent.[7]

    • Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile (ACN) are common choices.[5][7] For most biological applications, DMSO is preferred due to its lower toxicity.[7]

  • Step 2: Gradual Aqueous Dilution: Once the peptide is fully dissolved in the organic solvent, slowly add your aqueous buffer or water to the desired final concentration. It is crucial to add the aqueous phase to the organic phase while vortexing or stirring gently.

  • Step 3: Sonication (Optional): If you still observe some precipitation, brief sonication (e.g., 3 cycles of 10-15 seconds on ice) can help to break up small aggregates and improve dissolution.[5][7]

  • Step 4: Gentle Warming (Use with Caution): In some cases, gently warming the solution (to no more than 40°C) can aid solubility.[5][8] However, be mindful of the potential for heat-induced degradation or aggregation, especially for longer peptides.[9]

What if it still precipitates?

If the peptide precipitates upon adding the aqueous buffer, the final concentration is likely too high for that specific solvent composition. You may need to re-lyophilize the peptide and attempt to dissolve it at a lower final concentration.[7]

Question 2: My LHRH peptide solution becomes cloudy or shows visible precipitates over time. How can I prevent this?

Answer:

This indicates that your peptide is aggregating in solution. This can be due to a variety of factors. Here are several strategies to improve the stability of your peptide solution:

1. pH Adjustment:

  • Rationale: The net charge of a peptide influences its solubility. Peptides are least soluble at their isoelectric point (pI), where the net charge is zero.[10] Adjusting the pH of your buffer to be at least one or two units away from the pI will increase the net charge and promote repulsion between peptide molecules, thus reducing aggregation.[10]

  • How to Determine the pI: You can estimate the theoretical pI of your LHRH peptide using online protein parameter calculation tools.

  • Practical Steps:

    • For basic peptides (pI > 7), using a slightly acidic buffer (e.g., pH 4-6) is often beneficial.[11]

    • For acidic peptides (pI < 7), a slightly basic buffer (e.g., pH 7.5-8.5) may improve solubility.

2. Modifying Ionic Strength with Salts:

  • Rationale: Salts can have complex effects on peptide stability. At low concentrations, salts can help to screen electrostatic interactions that might promote aggregation.[10][12] However, at high concentrations, they can "salt out" the peptide, causing it to precipitate.[13] The specific effects can also depend on the type of salt used (Hofmeister series).[10]

  • What to Try:

    • Experiment with adding low concentrations of NaCl or KCl (e.g., 100-150 mM) to your buffer.

    • Avoid high salt concentrations unless you have specifically determined they are beneficial for your peptide.

3. Incorporating Excipients:

  • Rationale: Various additives can help to stabilize peptides in solution and prevent aggregation.[1]

  • Commonly Used Excipients:

    • Surfactants: Non-ionic surfactants like Tween 20 or Tween 80 (at low concentrations, e.g., 0.01-0.1%) can shield hydrophobic regions of the peptide, preventing self-association.[10][14][15] They are particularly effective at preventing surface-induced aggregation.[15]

    • Stabilizing Osmolytes: Sugars like sucrose and trehalose, or polyols like glycerol and mannitol, can help to stabilize the native conformation of the peptide.[1][10][16]

    • Amino Acids: Certain amino acids, such as arginine and histidine, have been shown to reduce aggregation for some biomolecules.[1][17]

Question 3: I need to store my LHRH peptide solution for later use. What are the best practices?

Answer:

Proper storage is critical to maintaining the integrity of your peptide solution.

  • Lyophilized Peptides (Powder Form):

    • Long-term: Store at -20°C or -80°C in a desiccated environment.[11][18] Keep the container tightly sealed to prevent moisture absorption.[6]

    • Short-term: Storing at 4°C for a few weeks is generally acceptable.[18]

  • Reconstituted Peptides (Liquid Form):

    • Avoid Repeated Freeze-Thaw Cycles: This is a major cause of peptide degradation and aggregation.[18]

    • Aliquot: Prepare single-use aliquots of your stock solution and store them frozen. This way, you only thaw what you need for each experiment.

    • Storage Temperature:

      • For short-term storage (1-2 weeks), 4°C is often sufficient.[19]

      • For longer-term storage, -20°C or -80°C is recommended.[11][18][19]

    • Use Sterile Solutions: Always use sterile water or buffers for reconstitution to prevent bacterial degradation.[8]

Frequently Asked Questions (FAQs)

  • Q: Can I use sonication to dissolve my LHRH peptide?

    • A: Yes, brief sonication on ice can be a useful tool to aid in the dissolution of stubborn peptides and to break up small aggregates.[5][7] However, excessive sonication can generate heat, which may degrade the peptide.

  • Q: What is the maximum concentration of DMSO I can use in my cell-based assay?

    • A: The tolerance of cell lines to DMSO varies. As a general rule, keeping the final concentration of DMSO at or below 0.5-1% is recommended for most cell-based assays to avoid cytotoxicity.[5] It is always best to run a vehicle control (buffer with the same final concentration of DMSO) to confirm that the solvent is not affecting your experimental results.

  • Q: How can I tell if my peptide has aggregated?

    • A: Visual inspection for cloudiness or precipitates is the first indication.[3] For a more quantitative assessment, techniques like Dynamic Light Scattering (DLS) can be used to detect the presence of aggregates in the nanometer to micrometer range.[3] Size Exclusion Chromatography (SEC) is also a powerful tool for detecting and quantifying soluble aggregates.[20][21]

  • Q: Should I filter my peptide solution after reconstitution?

    • A: If you observe any particulate matter after dissolution, you can centrifuge the solution to pellet the undissolved material.[5] Filtering through a low protein-binding filter (e.g., 0.22 µm PVDF) can also be done, but be aware that you may lose some peptide due to adsorption to the filter membrane, especially at low concentrations.

Experimental Protocols & Visualizations

Protocol 1: Systematic Solubilization of a Hydrophobic LHRH Peptide

This protocol provides a step-by-step workflow for determining the optimal solubilization conditions for a new hydrophobic LHRH peptide.

G cluster_prep Preparation cluster_solubilization Solubilization prep1 Aliquot small amount of lyophilized peptide prep2 Allow vial to reach room temperature prep1->prep2 prep3 Centrifuge vial briefly prep2->prep3 sol1 Add minimal DMSO to dissolve peptide prep3->sol1 sol2 Is peptide fully dissolved? sol1->sol2 sol3 Slowly add aqueous buffer while vortexing sol2->sol3 Yes sol6 Briefly sonicate on ice sol2->sol6 No sol4 Does peptide precipitate? sol3->sol4 sol5 Solution is ready for use or storage sol4->sol5 No sol7 Re-lyophilize and try a lower concentration sol4->sol7 Yes sol6->sol2 G cluster_mech1 Mechanism 1: Competitive Adsorption cluster_mech2 Mechanism 2: Shielding Hydrophobic Patches m1_peptide { Hydrophobic Peptide | Hydrophobic Patch} m1_interface Hydrophobic Interface (e.g., Air-Water, Vial Surface) m1_peptide->m1_interface Binding is blocked m1_surfactant Surfactant m1_surfactant->m1_interface Preferentially binds to interface m2_peptide1 { Peptide 1 | Hydrophobic Patch} m2_peptide2 { Peptide 2 | Hydrophobic Patch} m2_peptide1:f1->m2_peptide2:f0 Intermolecular interaction (Aggregation) m2_aggregate Aggregation m2_surfactant Surfactant m2_surfactant->m2_peptide1:f1 Binds to and shields hydrophobic patch

Caption: Dual mechanisms of surfactant action in preventing peptide aggregation.

Data Summary: Common Excipients for Peptide Formulation
Excipient TypeExamplesTypical ConcentrationPrimary Mechanism of ActionReference(s)
Surfactants Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80)0.01 - 0.1% (w/v)Shield hydrophobic patches; prevent surface adsorption.[10][14][15]
Sugars/Polyols Sucrose, Trehalose, Mannitol, Glycerol1 - 10% (w/v)Stabilize native conformation; act as lyoprotectants.[1][10][16][22]
Salts Sodium Chloride (NaCl), Potassium Chloride (KCl)50 - 150 mMScreen electrostatic interactions.[10][12]
Amino Acids Arginine, Histidine, Glycine10 - 250 mMInhibit aggregation through various mechanisms.[1][17]
Buffers Acetate, Citrate, Phosphate, Histidine10 - 50 mMMaintain pH away from the peptide's isoelectric point (pI).[1]

References

  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]

  • Biozentrum, University of Basel. (n.d.). Preventing Protein Aggregation. Retrieved from [Link]

  • Activotec. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • AAPPTEC. (2020, February 14). Synthesizing Hydrophobic Peptides. Retrieved from [Link]

  • Nikolett, K., et al. (2021). LHRH-Targeted Drug Delivery Systems for Cancer Therapy. Pharmaceutics, 13(9), 1349. [Link]

  • Holland-Frei Cancer Medicine. 6th edition. (2003). Mode of Action of LHRH Analogs. Retrieved from [Link]

  • BioLongevity Labs. (2025, June 7). Peptide Stability: Guidelines and SOPs for Handling and Storage. Retrieved from [Link]

  • Dripdok Help Center. (n.d.). The Ultimate Guide to Storing Peptides. Retrieved from [Link]

  • Jain, N. K., & Roy, I. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170022. [Link]

  • Malmsten, M., et al. (2022). Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. Pharmaceutics, 14(2), 332. [Link]

  • Rahman, M. H., & Mitra, A. K. (2023). Luteinizing Hormone-Releasing Hormone (LHRH)-Targeted Treatment in Ovarian Cancer. Cancers, 15(23), 5556. [Link]

  • Jain, N. K., & Roy, I. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170022. [Link]

  • Dong, K. W., et al. (1996). Luteinizing hormone-releasing hormone (LHRH) in rat prostate: characterization of LHRH peptide, messenger ribonucleic acid expression, and molecular processing of LHRH in intact and castrated male rats. Endocrinology, 137(11), 4497-504. [Link]

  • Fereidouni, F., & van der Walle, C. F. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics, 15(3), 957. [Link]

  • The Journal of Chemical Physics. (2019, August 15). Aggregation dynamics of charged peptides in water: Effect of salt concentration. Retrieved from [Link]

  • GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]

  • Roy, I., & Gupta, M. N. (2024). Effectiveness of Lyoprotectants in Protein Stabilization During Lyophilization. Pharmaceuticals, 17(10), 1313. [Link]

  • American Pharmaceutical Review. (2023, December 19). Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. Retrieved from [Link]

  • Scientific Research Publishing. (2012). Synthesis and Characterization of Luteinizing Hormone-Releasing Hormone (LHRH)-Functionalized Mini-Dendrimers. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Stabilization of Peptide Fibrils by Hydrophobic Interaction. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Use of excipients to control aggregation in peptide and protein formulations. Retrieved from [Link]

  • National Library of Medicine. (n.d.). Peptide-based amyloid-beta aggregation inhibitors. Retrieved from [Link]

  • ACS Publications. (n.d.). Effect of Salts on the Aggregation and Strength of Protein-Based Underwater Adhesives. Retrieved from [Link]

  • SB-PEPTIDE. (n.d.). Peptide handling & storage guidelines - How to store a peptide?. Retrieved from [Link]

  • National Library of Medicine. (n.d.). Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. Retrieved from [Link]

  • PubMed. (n.d.). A facile and dynamic assay for the detection of peptide aggregation. Retrieved from [Link]

  • PNAS. (n.d.). Comparison of mechanisms of action of luteinizing hormone-releasing hormone (LHRH) antagonist cetrorelix and LHRH agonist triptorelin on the gene expression of pituitary LHRH receptors in rats. Retrieved from [Link]

  • Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]

  • Neurelis. (2008, November 2). Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. Retrieved from [Link]

  • Elementor. (n.d.). How to Store Peptides | Best Practices for Researchers. Retrieved from [Link]

  • ResearchGate. (2025, June 27). Peptide aggregation: insights from SEC-HPLC analysis. Retrieved from [Link]

  • The Journal of Chemical Physics. (2019, August 17). Aggregation dynamics of charged peptides in water: Effect of salt concentration. Retrieved from [Link]

  • MDPI. (n.d.). Strategies for Improving Peptide Stability and Delivery. Retrieved from [Link]

  • Bio-Synthesis. (2025, August 12). Peptide Lyophilization Protocol: A Step-by-Step Lab Guide. Retrieved from [Link]

  • DSpace@MIT. (n.d.). A Peptide Strategy for Inhibiting Different Protein Aggregation Pathways. Retrieved from [Link]

  • Biocompare. (2013, June 7). Successful Use of SEC for Protein and Peptide Aggregate Analysis. Retrieved from [Link]

  • ACS Publications. (n.d.). Predicting Protein Aggregation during Storage in Lyophilized Solids Using Solid State Amide Hydrogen/Deuterium Exchange with Mass Spectrometric Analysis (ssHDX-MS). Retrieved from [Link]

Sources

Optimizing HPLC gradients for D-His2 peptide separation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Optimization for D-His2 Peptide Diastereomers

Case ID: #DHIS2-OPT-001 Subject: Resolution of D-Histidine (D-His) Diastereomers in Synthetic Peptides Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

Separating a peptide containing a D-Histidine residue (D-His) from its all-L isomer (L-His) is one of the most challenging tasks in reverse-phase chromatography (RPLC). This is a "structural twin" problem: the D-isomer possesses the exact same mass and isoelectric point (pI) as the target peptide. The only difference is the 3D spatial orientation of the imidazole ring, which creates a minute difference in the "hydrophobic footprint."

This guide provides a self-validating workflow to amplify that difference into a baseline separation.

Module 1: The Core Protocol (Starting Conditions)

Do not start with a generic gradient. D-His separation requires maximizing the kinetic and thermodynamic differences between isomers.

The "Golden Standard" Setup:

Parameter Recommendation Scientific Rationale
Stationary Phase C18 Core-Shell (2.7 µm) or Hybrid Surface C18 Core-shell particles provide higher efficiency (N) to resolve closely eluting peaks. Hybrid surfaces (e.g., Waters MaxPeak) prevent His-interaction with metal hardware.
Mobile Phase A Water + 0.1% TFA TFA (Trifluoroacetic acid) acts as an ion-pairing agent. It neutralizes the positive charge on the His imidazole and forms a hydrophobic pair, increasing retention and selectivity.
Mobile Phase B Acetonitrile + 0.08% TFA Slightly lower TFA in organic phase balances the baseline drift.
Temperature 60°C - 70°C CRITICAL. High temperature reduces mobile phase viscosity and improves mass transfer.[1] More importantly, it often alters the helical structure of the peptide, amplifying the difference between D- and L- forms.

| Gradient Slope | 0.25% to 0.5% B per minute | Isomers require a very shallow gradient to allow the stationary phase enough "interaction time" to discriminate between the shapes. |

Module 2: Troubleshooting & Optimization Logic

Scenario A: "The peaks are co-eluting (Resolution < 1.5)"

Root Cause: The hydrophobic selectivity of the column is insufficient to distinguish the D-His orientation. Corrective Action: Implement the "Isocratic Hold" Strategy .

  • Locate the Elution Point: Run a standard linear gradient. Note the %B where the peptide elutes (e.g., 22% B).

  • Insert the Hold: Modify the gradient to ramp quickly to 2-3% below the elution point (e.g., 19% B), then hold isocratic for 10–15 minutes.

  • Mechanism: This forces the peptides to migrate through the column at a constant weak solvent strength, maximizing the number of adsorption/desorption cycles. The slight difference in partition coefficient (

    
    ) accumulates over time, pulling the peaks apart.
    
Scenario B: "The peak shape is tailing (Asymmetry > 1.3)"

Root Cause: Histidine (pKa ~6.0) is a basic residue. Residual silanols on the silica surface are interacting with the positively charged imidazole ring. Corrective Action:

  • Step 1: Ensure you are using a "High Purity" or "Hybrid" silica column (low metal content).

  • Step 2: Increase Ion-Pairing. Increase TFA to 0.1% or switch to Perchlorate (NaClO₄) if MS detection is not required. Perchlorate is a stronger chaotropic agent than TFA and creates a tighter ion pair with Histidine, often sharpening peaks dramatically.

    • Warning: Perchlorate is explosive in dry salts and incompatible with Mass Spectrometry.

Scenario C: "Resolution is poor despite shallow gradient"

Root Cause: The pH is masking the stereochemical difference. Corrective Action: pH Tuning.

  • At pH 2.0 (TFA), His is fully protonated (

    
    ).
    
  • At pH 6.5 (Ammonium Acetate), His is near neutral.

  • Protocol: Test pH 6.5 using a chemically stable C18 column (e.g., hybrid particle). The deprotonated imidazole ring has a different 3D volume than the protonated one, potentially exposing the D-isomer's steric clash with the stationary phase more effectively.

Module 3: Visualizing the Workflow

The following decision tree outlines the logical path for method development.

G start START: D-His Separation check_res Check Resolution (Rs) start->check_res good_res Rs > 1.5 (Valid Method) check_res->good_res Yes poor_res Rs < 1.5 (Co-elution) check_res->poor_res No temp_opt Increase Temp to 60°C poor_res->temp_opt Step 1: Thermodynamics grad_opt Shallow Gradient (0.25% B/min) temp_opt->grad_opt If Rs still low ph_opt Switch pH (pH 2.0 -> pH 6.5) grad_opt->ph_opt If Rs still low col_opt Change Selectivity (C18 -> Phenyl-Hexyl) ph_opt->col_opt Step 4: Selectivity col_opt->check_res Re-test

Caption: Decision tree for optimizing peptide diastereomer resolution. Priority is given to Temperature and Gradient slope before altering column chemistry.

Module 4: Frequently Asked Questions (FAQ)

Q1: Why does temperature affect D-His separation so significantly? A: Peptides can adopt secondary structures (helices/turns) in solution. The D-isomer disrupts the natural L-amino acid helix, creating a "kink." At low temperatures, these structures might be rigid and similar. At high temperatures (60°C+), the peptides partially unfold or "breathe," and the kinetic exchange with the C18 surface becomes faster. This often amplifies the subtle difference in the hydrophobic contact area of the D-His residue.

Q2: Can I use Phenyl-Hexyl columns instead of C18? A: Yes, and it is highly recommended if C18 fails. The Histidine imidazole ring is aromatic. A Phenyl-Hexyl column can engage in pi-pi (


) stacking  interactions with the Histidine ring. The D-isomer will orient its imidazole ring differently than the L-isomer, leading to a distinct interaction strength with the phenyl phase that a standard C18 alkyl chain cannot provide.

Q3: My D-His peak is eluting before the L-His peak. Is this normal? A: Yes. The elution order depends on the specific sequence and the "hydrophobic footprint." If the D-configuration buries the hydrophobic imidazole ring inside the peptide structure (shielding it from the C18), it will elute earlier (less retention). If the D-configuration exposes the ring more than the L-form, it will elute later.

Q4: Is Mass Spectrometry (MS) mandatory for this separation? A: For identification, yes, because D- and L- isomers have identical masses. However, they have identical fragmentation patterns (MS/MS) in most standard conditions. You must rely on Retention Time (RT) matching with a certified D-His standard to confirm identity. You cannot distinguish them solely by MS spectra.

References

  • Vertex AI Search. (2024). HPLC separation of D-His2 peptide diastereomers. 2

  • Clemmer Group. (2001). Resolving Isomeric Peptide Mixtures: A Combined HPLC/Ion Mobility-TOFMS Analysis.

  • Separation Science. (2025). GLP-1 Peptide Impurity Profiling: Separating D-Isomers, Oxidation States, and Truncations. 1

  • Agilent Technologies. (2023). Impurity Profiling of GLP-1 Receptor Agonists by HILIC-MS. 3

  • Waters Corporation. (2024). Influence and Control of Column Temperature in Successful Peptide Mapping.

Sources

Resolving baseline noise in LC-MS analysis of LHRH analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Welcome to the Advanced Troubleshooting Center. Analyzing LHRH analogs (e.g., Leuprolide, Goserelin, Triptorelin) presents a unique "perfect storm" of chromatographic challenges. These decapeptides are basic (causing peak tailing), hydrophobic (causing carryover), and require high sensitivity for pharmacokinetic (PK) studies.

This guide addresses the most common failure mode: Baseline Noise and Signal Instability.

Unlike small molecules, "noise" in peptide analysis is rarely just electronic fuzz. It is often a symptom of chemical conflict —specifically the battle between the ion-pairing agents needed for chromatography (TFA) and the ionization efficiency needed for Mass Spectrometry.

Module A: The Modifier Dilemma (Chemical Noise)

The Problem: You observe a high chemical background or severe signal suppression. The Cause: The choice of mobile phase modifier is the primary driver of baseline quality.

Technical Insight: The TFA vs. FA Trade-off

LHRH analogs require ion-pairing agents to mask silanol interactions on the column.

  • Trifluoroacetic Acid (TFA): The "Chromatographer’s Friend." It pairs strongly with the basic arginine/histidine residues, providing sharp peaks. However, it suppresses electrospray ionization (ESI) signal by up to 95% and creates high background clusters.

  • Formic Acid (FA): The "Mass Spectrometrist’s Friend." Excellent signal, but leads to broad, tailing peaks for LHRH analogs due to weak ion pairing.

The Modern Solution: Difluoroacetic Acid (DFA)

We recommend transitioning to Difluoroacetic Acid (DFA) . It offers a "Goldilocks" zone—sufficient acidity (pKa ~1.2) to protonate silanols and sharpen peaks, but with significantly lower surface tension and ion suppression than TFA.

Decision Matrix: Modifier Selection

Use the following logic flow to select your mobile phase strategy.

Modifier_Selection Start Start: Define Priority Sensitivity Priority: Max Sensitivity (Low pg/mL PK studies) Start->Sensitivity Shape Priority: Peak Shape (Impurity Profiling) Start->Shape FA_CSH MUST USE: Charged Surface Hybrid (CSH) Column (Mitigates tailing without TFA) Sensitivity->FA_CSH Use Formic Acid (0.1%) TFA_Check Is MS Signal Sufficient? Shape->TFA_Check Use TFA (0.05-0.1%) TFA_Final Protocol: TFA Method (Accept Suppression) TFA_Check->TFA_Final Yes DFA_Switch SWITCH TO: Difluoroacetic Acid (DFA) (0.1% in Mobile Phase) TFA_Check->DFA_Switch No (Signal too low) caption Figure 1: Mobile Phase Modifier Selection Logic for Peptides

Validated Protocol: The DFA Transition

If switching from TFA to DFA to reduce noise:

  • Flush System: 50:50 Isopropanol:Water (warm, 50°C) for 2 hours to remove residual TFA (TFA "ghosts" effectively).

  • Preparation: Use 0.1% DFA in both Mobile Phase A (Water) and B (Acetonitrile).[1]

  • Column: Use a C18 Peptide-grade column (130Å pore size recommended for LHRH analogs).

Module B: Resolving Carryover (Ghost Peaks)

The Problem: You see LHRH peaks in your blank injections, raising the baseline and invalidating LOQ. The Cause: Non-Specific Binding (NSB).[1] Leuprolide and Goserelin are "sticky" peptides that adsorb to the needle, loop, and column frit.

The Self-Validating Check: The "Blank-Standard-Blank"

Run the following sequence to confirm carryover vs. contamination:

  • Blank 1: Mobile phase only. (Result: Clean)

  • Standard: High concentration LHRH analog (e.g., 1 µg/mL).

  • Blank 2: Mobile phase only.

    • If Peak Area in Blank 2 > 20% of LLOQ: You have a carryover issue.[2][3]

    • If Blank 1 was dirty: You have system/solvent contamination.[4][5]

Troubleshooting Guide: Carryover Reduction
ComponentStandard Protocol (Ineffective)Advanced Protocol (LHRH Specific) Mechanism
Needle Wash 100% Methanol25:25:25:25 (MeOH:ACN:IPA:H2O) + 0.2% FA Multi-solvent approach attacks hydrophobic binding and solubility limits.
Active Wash NoneTrifluoroethanol (TFE) TFE is a potent solvent for denaturing/solubilizing structured peptides.
Hardware Stainless SteelBio-Inert / PEEK-lined Prevents ionic interaction with metal surfaces (critical for phosphorylated or basic peptides).

Q: I cannot change my hardware. How do I stop adsorption? A: You must "passivate" the active sites.

  • Protocol: Inject a high-concentration protein standard (e.g., BSA digest) or perform multiple injections of your matrix (plasma extract) before running the calibration curve. This sacrifices the matrix to the active sites so your analyte doesn't bind.

Module C: System Contamination & Noise Identification[6]

The Problem: High baseline noise that persists regardless of the column. The Cause: Contaminants in the LC flow path or MS Source.[5][6]

Visual Troubleshooting: Noise Characterization

Use this logic tree to isolate the source of the noise.

Noise_Troubleshooting Start Symptom: High Baseline Noise Step1 Step 1: Stop LC Flow (Acquire MS data only) Start->Step1 Decision1 Does Noise Persist? Step1->Decision1 Yes YES: Source/MS Issue Decision1->Yes No NO: LC/Mobile Phase Issue Decision1->No SourceClean Action: Clean Cone/Capillary Check Gas Purity Yes->SourceClean Step2 Step 2: Install Union (Bypass Column) No->Step2 Decision2 Does Noise Persist? Step2->Decision2 YesLC YES: Solvent/Pump Contamination Decision2->YesLC NoLC NO: Column Bleed/Fouling Decision2->NoLC SolventCheck Action: Replace MP A/B Check Aqueous Bottle for Algae YesLC->SolventCheck ColumnWash Action: Wash Column (ACN -> IPA -> ACN) NoLC->ColumnWash caption Figure 2: Step-by-Step Noise Source Isolation

FAQ: Specific Contaminant Signatures

Q: I see repeating peaks spaced 44 Da apart. What is this? A: This is Polyethylene Glycol (PEG) .

  • Source: Detergents in glassware cleaning or plasticizers from low-quality plastic tubes.

  • Fix: Switch to LC-MS certified glass bottles. Do not use detergent to wash solvent bottles; rinse with organic solvent only.

Q: I see a strong peak at m/z 149 (and 391, 413). A: These are Phthalates (plasticizers).

  • Source: Parafilm, plastic caps, or contaminated solvents.

  • Fix: Remove all Parafilm from the lab bench. Ensure solvent bottle caps are not degrading.

Q: My baseline drifts upward during the gradient. A: This is usually impurity accumulation on the column eluting at high organic %.

  • Fix: Your equilibration time might be too short, or Mobile Phase A is contaminated (algae growth is common in aqueous buffers with no organic). Add 1-2% ACN to Mobile Phase A to inhibit bacterial growth.

References

  • Waters Corporation. (2019). Application of Difluoroacetic Acid to Improve Optical and MS Performance in Peptide LC-UV/MS.

  • National Institutes of Health (NIH). (2019). High sensitivity LC-MS profiling of antibody-drug conjugates with difluoroacetic acid ion pairing.

  • Providion. (2024). How do I identify contamination in my LC-MS system?

  • Chromatography Online. (2022). Essentials of LC Troubleshooting: What Is Going On with the Baseline?

  • MDPI. (2022). Determination of Leuprolide–Fatty Acid Conjugate in Rat Plasma Using LC-MS/MS.

Sources

Technical Support Center: Minimizing Non-Specific Binding in LHRH Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: LHRH (GnRH) Immunoassay Optimization Lead Scientist: Senior Application Scientist, Bio-Analytical Division

Introduction: The Decapeptide Challenge

Luteinizing Hormone-Releasing Hormone (LHRH), or GnRH, presents a unique bio-analytical paradox. It is a decapeptide (10 amino acids) with a short half-life (2-4 minutes) and low circulating concentrations (pg/mL range). Its small size necessitates a competitive immunoassay format , where signal is inversely proportional to analyte concentration.

This guide addresses the three primary vectors of non-specific binding (NSB) and interference that plague LHRH assays: Surface Adsorption , Matrix Interference , and Antibody Cross-Reactivity .

Module 1: Pre-Analytical Control (The "Sticky" Peptide)

The Problem: LHRH is hydrophobic and carries a net positive charge at physiological pH. It adsorbs aggressively to standard polypropylene and borosilicate glass. The Symptom: Inconsistent standard curves, poor recovery, and "ghost" signal loss where the analyte disappears before reaching the plate.

Troubleshooting Protocol: Surface Passivation

Do not use standard microfuge tubes. You must interrupt the hydrophobic interaction between the peptide and the container wall.

VariableRecommendationMechanism
Collection Tubes Protein LoBind or Siliconized GlassReduces surface free energy, preventing hydrophobic adsorption.
Buffer Additive 0.1% - 0.5% BSA or CaseinAlbumin coats the plastic surface, occupying binding sites before LHRH can attach.
Detergent 0.05% Tween-20 Non-ionic detergent solubilizes the hydrophobic peptide, keeping it in the aqueous phase.
Preservative Aprotinin (0.6 TIU/mL) Prevents proteolytic degradation by serum proteases.
Critical Workflow: Sample Collection
  • Pre-chill collection tubes containing Aprotinin and EDTA .

  • Collect blood and centrifuge immediately at 4°C.

  • Transfer plasma immediately to LoBind tubes.

  • Store at -80°C. Do not subject to multiple freeze-thaw cycles.

Module 2: Matrix Interference & Extraction (The "Dirty" Sample)

The Problem: Serum proteins (albumin, globulins) mask LHRH or bridge the capture antibody, causing high background (NSB). In a competitive assay, if matrix proteins block the capture antibody, the signal drops, leading to a false high result. The Solution: Solid Phase Extraction (SPE) using C18 columns. This is mandatory for detecting physiological LHRH levels (<10 pg/mL).

Protocol: C18 Solid Phase Extraction (SPE)

Note: This protocol removes interfering proteins and concentrates the sample.

Materials: C18 Sep-Pak or equivalent columns (200 mg), Methanol, HPLC-grade Water, Acetonitrile (ACN), Trifluoroacetic Acid (TFA).

  • Column Conditioning:

    • Wash column with 2 mL Methanol.

    • Equilibrate with 2 mL Water.

  • Sample Loading:

    • Acidify 1 mL plasma with equal volume 1% TFA (disrupts protein binding).

    • Centrifuge at 10,000 x g for 20 min to pellet precipitated proteins.

    • Load supernatant onto the C18 column.

  • Washing:

    • Wash with 3 mL 1% TFA in Water (Removes salts/proteins).

  • Elution:

    • Elute LHRH with 2 mL 60% Acetonitrile / 1% TFA .

  • Reconstitution:

    • Evaporate eluate to dryness under nitrogen stream (37°C).

    • Reconstitute in Assay Buffer (e.g., PBS + 0.1% BSA).

Workflow Visualization

SPE_Workflow Start Raw Plasma Acid Acidification (1% TFA) Start->Acid Disrupt Binding Load Load C18 Column Acid->Load Supernatant Wash Wash (Remove Proteins) Load->Wash Hydrophilic Waste Elute Elute (60% ACN) Wash->Elute LHRH Retained Dry Evaporate (N2 Stream) Elute->Dry Recon Reconstitute (Assay Buffer) Dry->Recon Concentrated

Figure 1: C18 Solid Phase Extraction workflow to eliminate matrix interference.

Module 3: Assay Specificity (The "False" Signal)

The Problem: In competitive ELISA, "Non-Specific Binding" usually refers to the tracer (Biotin-LHRH) binding to the plate regardless of the antibody.

  • High NSB (Tracer sticks to plate): Signal stays high even with high analyte. Result: False Low Concentration.

  • Interference (HAMA blocks antibody): Signal drops (no tracer binds). Result: False High Concentration.

Competitive Binding Dynamics

Understanding the inverse relationship is vital for troubleshooting.

Competitive_ELISA cluster_0 Well Surface (Capture Ab) cluster_inputs Ab Anti-LHRH Antibody Tracer Tracer (LHRH-Biotin) Tracer->Ab Generates Signal Low_Sample Low LHRH = High Signal Tracer->Low_Sample Sample Sample LHRH (Analyte) Sample->Ab Blocks Signal High_Sample High LHRH = Low Signal Sample->High_Sample

Figure 2: Competitive Inhibition Dynamics. The analyte competes with the tracer for limited antibody sites.

Blocker Selection Guide

To minimize NSB of the tracer to the plate, optimize the blocking buffer.

BlockerProsConsBest For
BSA (1-3%) Standard, inexpensive.Batch variability; may contain bovine IgG.General blocking.
Casein Small size fills gaps better than BSA.Can strip coated antibodies if used in excess.High-background assays.
HBR (Heterophilic Blocking Reagent) Neutralizes HAMA/RF.Expensive.Human Serum Samples (Mandatory).[1]

Frequently Asked Questions (FAQ)

Q: My standard curve is flat at the low end (high signal). Why? A: This indicates saturation of the antibody or insufficient competition.

  • Antibody Concentration: Your capture antibody concentration may be too high. Titrate it down so that the tracer barely saturates it.

  • Incubation Time: Competitive assays often require long incubations (overnight at 4°C) to reach equilibrium. Short incubations favor the reagent with the faster on-rate (often the tracer).

Q: I see signal in my "Blank" (NSB) wells where no antibody is coated. A: The tracer is sticking to the plastic.

  • Detergents: Ensure your wash buffer contains 0.05% Tween-20.

  • Plate Type: Switch to "High Binding" plates only if coating antibody; otherwise, use low-binding plates for mixing.

  • Blocking: Increase BSA to 3% or switch to Casein.

Q: Can I measure LHRH directly in plasma without extraction? A: Generally, no . Plasma proteins (albumin) bind LHRH, and peptidases degrade it. Direct assays usually yield results below the limit of detection or false positives due to matrix effects. Extraction (Module 2) is highly recommended.

Q: Why do I get higher values in serum vs. plasma? A: Serum clotting releases proteases that may degrade LHRH (lowering values) or generate interfering fragments. EDTA Plasma is the preferred matrix because EDTA inhibits metalloproteases.

References

  • Tata, D. A., et al. (2022).[2] "Quantitation of endogenous GnRH by validated nano-HPLC-HRMS method: a pilot study on ewe plasma." Journal of Endocrinological Investigation. Link

  • Bratcher, P. E., & Gaggar, A. (2013).[3] "Characterization and Prevention of the Adsorption of Surfactant Protein D to Polypropylene." PLoS ONE. Link

  • Brown, G. M., et al. (1977).[1] "Characteristics of antibody produced during chronic treatment with LHRH." The Journal of Clinical Endocrinology & Metabolism. Link

  • Hoofnagle, A. N., & Wener, M. H. (2009). "The fundamental flaws of immunoassays and potential solutions using tandem mass spectrometry." Journal of Immunological Methods. Link

  • Thermo Fisher Scientific. "ELISA Technical Guide and Protocols - Sample Preparation." Link

Sources

Validation & Comparative

Comparative Potency Guide: (D-His²)-LHRH vs. Leuprolide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Leuprolide (a clinical superagonist) and (D-His²)-LHRH (a structural probe/weak agonist). It focuses on the Structure-Activity Relationship (SAR) that dictates their divergent pharmacological profiles.

Executive Summary

Leuprolide (Leuprorelin) is a potent synthetic nonapeptide agonist of the GnRH receptor (GnRHR), widely used in oncology to induce reversible chemical castration via pituitary downregulation. In contrast, (D-His²)-LHRH is a synthetic decapeptide analog primarily used as a research tool to define the structural requirements for receptor activation.

While Leuprolide exhibits 15–100x the potency of native LHRH, (D-His²)-LHRH retains only ~9% of native agonist activity. This comparison illustrates a fundamental principle of GnRH pharmacology: Position 6 modifications (Leuprolide) enhance receptor affinity and stability, whereas Position 2 modifications ((D-His²)-LHRH) drastically compromise intrinsic efficacy.

Molecular Mechanism & SAR Analysis[1][2]

Structural Differences

The native LHRH sequence is: pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂ .[1]

CompoundSequence ModificationPharmacological Impact
Leuprolide [D-Leu⁶, Pro⁹-NHEt] Stabilization: The D-Leu⁶ substitution induces a β-turn conformation, protecting the peptide from proteolysis and increasing binding affinity. The Pro⁹-NHEt (ethylamide) enhances binding strength.
(D-His²)-LHRH [D-His²] Activation Blockade: Histidine at position 2 is the "switch" for receptor activation. Inverting chirality to D-His disrupts the precise orientation required to trigger the Gq-protein signaling cascade, resulting in weak partial agonism.
Signaling Pathway Activation

Leuprolide induces a robust, sustained calcium influx leading to an initial "flare" of LH/FSH, followed by receptor uncoupling (desensitization). (D-His²)-LHRH binds but fails to induce the conformational change necessary for full signal transduction.

GnRH_Signaling Ligand_L Leuprolide (Superagonist) Receptor GnRH Receptor (GPCR) Ligand_L->Receptor High Affinity Binding Ligand_H (D-His²)-LHRH (Weak Agonist) Ligand_H->Receptor Moderate Affinity Binding Gq Gq Protein Activation Receptor->Gq Strong Coupling Receptor->Gq Weak Coupling PLC PLCβ -> IP3 Gq->PLC Ca Intracellular Ca2+ Release PLC->Ca Response LH/FSH Secretion Ca->Response Desensitization Receptor Internalization & Downregulation Response->Desensitization Chronic Exposure (Leuprolide Only)

Figure 1: Differential activation of the GnRH signaling cascade. Leuprolide triggers robust downstream signaling leading to desensitization, while (D-His²)-LHRH fails to elicit a full response.

Comparative Data Profile

The following data synthesizes in vitro biological activity relative to native LHRH (set at 100% or 1.0).

MetricNative LHRHLeuprolide(D-His²)-LHRH
Relative Potency (In Vitro) 1.015.0 – 80.0 0.09
Receptor Binding Affinity (

)
~0.3 nM< 0.1 nM ~2–10 nM
Half-Life (

)
2–4 mins~3 hours < 10 mins
Clinical Classification Endogenous HormoneSuperagonist Experimental Probe

Data Interpretation: (D-His²)-LHRH retains approximately 9% of the LH-releasing activity of the native hormone.[2][3] It is neither a potent agonist nor a pure antagonist (which would have 0% intrinsic activity).

Experimental Protocols

To validate the potency differences described above, the Primary Pituitary Cell Culture LH-Release Assay is the industry standard. This protocol measures intrinsic efficacy (Emax) and potency (EC50).

Protocol: In Vitro LH Release Assay

Objective: Quantify the concentration-dependent release of Luteinizing Hormone (LH) from dispersed rat pituitary cells.

Reagents:

  • Medium: DMEM supplemented with 10% horse serum, 2.5% fetal bovine serum.

  • Assay Buffer: Hepes-buffered DMEM with 0.1% BSA.

  • Compounds: Leuprolide acetate (10⁻¹² to 10⁻⁶ M); (D-His²)-LHRH (10⁻¹⁰ to 10⁻⁵ M).

Workflow:

  • Dissection: Harvest anterior pituitaries from adult female Sprague-Dawley rats (random cycling).

  • Dispersion: Enzymatically disperse cells using 0.25% trypsin/collagenase for 30 mins at 37°C.

  • Plating: Seed cells at

    
     cells/well in 24-well plates. Incubate for 72–96 hours to allow receptor recovery.
    
  • Wash: Wash cells 2x with serum-free Assay Buffer to remove basal LH.

  • Challenge: Add test compounds (Leuprolide vs. D-His² analog) in triplicate. Incubate for 4 hours at 37°C.

  • Harvest: Collect supernatant media. Store at -20°C.

  • Quantification: Measure LH levels using Rat LH RIA or ELISA.

  • Analysis: Fit data to a 4-parameter logistic curve to determine

    
    .
    
Experimental Workflow Diagram

Assay_Workflow Rat Rat Pituitary Harvest Digest Enzymatic Dispersion Rat->Digest Culture 72h Recovery Culture Digest->Culture Treat Compound Treatment (4h) Culture->Treat Wash Step RIA LH Quantification (RIA/ELISA) Treat->RIA Supernatant Data EC50 Calculation RIA->Data

Figure 2: Step-by-step workflow for the Primary Pituitary LH Release Assay used to determine relative potency.

References

  • Tamaru, C. S., et al. (1988). Effects of temperature on ovarian development of mandarin fish and hormone therapy to induce its ovulation out of breeding season. (Cited for specific activity data of D-His2 analogs: ~9% potency).[2][3]

  • Schally, A. V., et al. (1980). Luteinizing hormone-releasing hormone agonists in clinical use.[4][5][6][7] Holland-Frei Cancer Medicine. (Defines Leuprolide superagonist properties).

  • Okada, H., et al. (1994). The pharmacokinetics and pharmacodynamics of a new sustained-release leuprolide acetate depot. (Pharmacokinetic profile of Leuprolide).

  • Sealfon, S. C., et al. (1997). Molecular mechanisms of ligand interaction with the gonadotropin-releasing hormone receptor.[1] Endocrine Reviews. (Mechanistic basis of His2 activation).

Sources

Advanced Mass Spectrometry Characterization of (D-His2)-LHRH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Characterization of (D-His2)-LHRH Content Type: Publish Comparison Guide

Executive Summary

The substitution of L-Histidine with D-Histidine at position 2 of Luteinizing Hormone-Releasing Hormone (LHRH) is a critical modification used to enhance enzymatic stability and alter receptor pharmacology (often shifting from agonist to antagonist activity).[1] However, this stereochemical modification presents a "blind spot" for standard analytical workflows. Since L-His and D-His are isobaric (identical mass), standard LC-MS/MS cannot distinguish the potent drug substance from its stereochemical impurities.

This guide objectively compares three characterization methodologies: Standard RP-LC-MS , Chiral LC-MS , and Ion Mobility-MS (IMS-MS) . It provides actionable protocols for researchers requiring absolute stereochemical certainty in drug development.

The Stereochemical Challenge

(D-His2)-LHRH shares an identical molecular weight and elemental composition with native LHRH fragments or synthesis byproducts containing L-His.

  • Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    (varies slightly based on salt/terminal modifications, but identical between D/L isomers).
  • The Problem: In standard C18 Reverse Phase chromatography, the D-His2 and L-His2 variants often co-elute. In the mass spectrometer, they produce identical precursor ions (

    
    , 
    
    
    
    ) and identical Collision-Induced Dissociation (CID) fragmentation spectra.

Implication: A batch could be 50% inactive L-isomer impurity, and a standard LC-MS QC check would pass it as 100% pure.

Comparative Analysis of Methodologies
Method A: Standard RP-LC-MS/MS (The Baseline)
  • Principle: Separation by hydrophobicity followed by mass analysis.

  • Status: Insufficient for (D-His2)-LHRH specific characterization.

  • Pros: High throughput, standard equipment, excellent for detecting chemical impurities (deletions, oxidations).

  • Cons: Cannot resolve D/L chirality.

  • Verdict: Use only for gross purity checks, not for stereochemical validation.

Method B: Chiral LC-MS (The Gold Standard)
  • Principle: Uses chiral selectors (e.g., Crown Ethers or Macrocyclic Glycopeptides) in the stationary phase to interact differentially with D- and L- side chains.

  • Status: Recommended for Release Testing.

  • Pros: Baseline separation of enantiomers; quantitative.

  • Cons: Long run times (20–40 mins); requires specialized columns; mobile phases may require incompatibility mitigation for MS (e.g., high salt).

  • Verdict: The definitive method for purity certification.

Method C: Ion Mobility-MS (The High-Throughput Advanced Solution)
  • Principle: Separates ions in the gas phase based on their Collision Cross Section (CCS). D-amino acid substitutions often induce a "kink" in the peptide backbone, altering its 3D shape and drift time.

  • Status: Recommended for Screening & R&D.

  • Pros: Rapid (milliseconds); no special column needed; orthogonal to LC.

  • Cons: Requires specialized hardware (IMS cell); resolution depends on the magnitude of the conformational shift.

  • Verdict: Best for rapid screening of synthesis batches.

Performance Data Summary
FeatureStandard RP-LC-MSChiral LC-MS (Crown Ether)Ion Mobility-MS (TWIM)
Stereo-Selectivity None (Co-elution)High (

)
Moderate to High (Shape dependent)
Analysis Time 5–10 min25–45 min2–5 min
LOD (Impurity) N/A for isomers< 0.1%~0.5%
Parameter Measured m/z, Hydrophobicitym/z, Chiral Affinitym/z, Drift Time (CCS)
Primary Use Case Gross Purity / SequenceFinal QC ReleaseRapid Process Monitoring
Detailed Experimental Protocols
Protocol 1: Chiral LC-MS for (D-His2)-LHRH Discrimination

This protocol utilizes a Crown Ether column, which is highly selective for primary amines and amino acid enantiomers.

1. System Setup:

  • LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • MS System: Q-TOF or Triple Quadrupole (ESI+).

  • Column: ChiroSil RCA(+) or Crownpak CR-I(+), 150 x 3.0 mm, 5 µm.

2. Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water (Maintains acidic pH to protonate the N-terminus/His).

  • Solvent B: Methanol (MeOH).

  • Note: Avoid high concentrations of ammonium acetate if using Crownpak, as ammonium ions compete with the peptide for the crown ether binding sites.

3. Gradient Profile:

  • Isocratic elution is often preferred for chiral separations.

  • Condition: 85% A / 15% B at 0.4 mL/min.

  • Temperature: Lower temperatures (10–15°C) often enhance chiral resolution by reducing thermal motion, though 25°C is standard.

4. MS Parameters:

  • Source: ESI Positive.

  • Target Ion: Monitor

    
     (approx. m/z 600–625 range depending on exact analog mass).
    
  • Validation: Inject pure (D-His2)-LHRH and (L-His2)-LHRH standards separately to establish retention times (

    
    ).
    
    • Expectation: L-isomer usually elutes after D-isomer on Crown Ether (+) phases due to stronger complexation with the natural L-configuration, but this must be empirically confirmed.

Protocol 2: Ion Mobility Separation (IMS)

This protocol assumes a Traveling Wave IMS (e.g., Waters Synapt) or Drift Tube IMS (e.g., Agilent 6560).

1. Sample Prep:

  • Dilute peptide to 1 µM in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

2. IMS Tuning:

  • Wave Velocity: 600 m/s (Start high and ramp down).

  • Wave Height: 40 V.

  • Gas: Nitrogen (

    
    ) typically provides sufficient separation; Helium (
    
    
    
    ) may offer different orthogonality.

3. Data Acquisition:

  • Acquire data in Sensitivity Mode .

  • Extract the Drift Time (

    
    ) for the doubly charged ion 
    
    
    
    .
  • Analysis: Plot the Arrival Time Distribution (ATD).

    • Result: You should observe two distinct peaks (or a shoulder) if the sample is a racemate. The D-His2 analog generally adopts a more compact "beta-turn" type structure compared to the native L-form, resulting in a smaller CCS and faster drift time.

Visualizing the Workflow

The following diagram illustrates the decision logic for characterizing (D-His2)-LHRH, highlighting where standard methods fail and advanced methods succeed.

LHRH_Characterization Start Sample: (D-His2)-LHRH (Potential L-His Impurity) Standard_LC Standard RP-LC-MS (C18 Column) Start->Standard_LC Result_Fail Result: Single Peak (Co-elution of D/L) INCONCLUSIVE Standard_LC->Result_Fail Decision Requirement: Stereochemical Purity? Result_Fail->Decision Chiral_LC Method A: Chiral LC-MS (Crown Ether Phase) Decision->Chiral_LC QC Release / Quant IMS Method B: Ion Mobility MS (Gas Phase Separation) Decision->IMS High Throughput / Screen Result_Chiral Result: Baseline Separation (Quantifiable % D vs L) Chiral_LC->Result_Chiral Result_IMS Result: Drift Time Shift (Qualitative Confirmation) IMS->Result_IMS

Figure 1: Decision matrix for selecting the appropriate MS workflow. Note that Standard RP-LC-MS is marked red as it yields inconclusive stereochemical data.

References
  • Miao, Z., et al. (2012). Discriminating D-amino acid-containing peptide epimers by radical-directed dissociation mass spectrometry. Analytical Chemistry. Retrieved from [Link]

  • Struwe, W. B., et al. (2025). Separation of biologically relevant isomers on an Orbitrap mass spectrometer using high-resolution drift tube ion mobility. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Kim, K. H., et al. (2023). Chiral LC-MS/MS method for the discrimination of triiodothyronine enantiomers on a crown ether-based chiral stationary phase. Chirality. Retrieved from [Link]

Sources

The Criticality of Purity for Synthetic Peptides Like (D-His2)-LHRH

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Validation of (D-His2)-LHRH Purity using RP-HPLC: A Comparative Analysis

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for validating the purity of the synthetic peptide (D-His2)-LHRH. We will delve into the gold-standard method of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), offering a detailed, field-proven protocol. Furthermore, we will objectively compare RP-HPLC with alternative analytical technologies, supported by experimental data, to empower you in selecting the most appropriate method for your specific analytical challenges.

(D-His2)-LHRH is a synthetic analog of Luteinizing Hormone-Releasing Hormone, a decapeptide with a critical role in reproductive endocrinology. The substitution of L-Histidine with its D-isomer at position 2 is a strategic modification to enhance metabolic stability and receptor binding affinity. However, the multi-step Solid-Phase Peptide Synthesis (SPPS) process, while powerful, is prone to generating a heterogeneous mixture of product-related impurities.

These impurities are not benign analytical artifacts; they can possess biological activity, elicit immunogenic responses, or interfere with experimental outcomes, compromising data integrity and patient safety in clinical applications.[1] Common process-related impurities include:

  • Truncated Sequences: Peptides missing one or more amino acids due to incomplete coupling steps.

  • Deletion Sequences: Peptides with an internal amino acid missing.

  • Incomplete Deprotection: Residual protecting groups remaining on amino acid side chains.[2][3]

  • Diastereomers: Incorrect stereoisomers incorporated during synthesis.

  • Degradation Products: Modifications such as oxidation (especially of Met, Trp, His) and deamidation (Asn, Gln) that can occur during synthesis or storage.[3][4][5]

Therefore, a robust, validated analytical method to accurately quantify the purity of (D-His2)-LHRH is not merely a quality control checkpoint but a fundamental requirement for its scientific and clinical use.

RP-HPLC: The Gold Standard for Peptide Purity Analysis

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for assessing the purity of synthetic peptides.[1][6] Its widespread adoption is due to its exceptional resolving power, reproducibility, and adaptability.

The Principle of Separation: RP-HPLC separates molecules based on their hydrophobicity.[7] The system consists of a nonpolar stationary phase (typically silica particles chemically bonded with C8 or C18 alkyl chains) and a polar mobile phase. The sample is introduced into the mobile phase stream, and as it passes through the column, more hydrophobic peptides interact more strongly with the C18 stationary phase, causing them to be retained longer. A gradient of increasing organic solvent (like acetonitrile) in the mobile phase is used to systematically decrease its polarity, thereby eluting peptides in order of increasing hydrophobicity.

Why It Works for (D-His2)-LHRH: Even minor changes to the peptide sequence, such as a single amino acid deletion or the presence of a protecting group, alter the molecule's overall hydrophobicity. RP-HPLC is sensitive enough to distinguish these subtle differences, separating the main (D-His2)-LHRH peak from its closely related impurities.

A Self-Validating Experimental Protocol for (D-His2)-LHRH Purity

This protocol is designed to be a self-validating system, incorporating system suitability tests as mandated by pharmacopeias like the USP and Ph. Eur. to ensure the chromatographic system is performing adequately before sample analysis.[8] The validation parameters are derived from the International Council for Harmonisation (ICH) Q2(R1) guideline.[9][10]

A. Instrumentation and Materials

  • HPLC System: A gradient-capable HPLC or UHPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). The choice of a C18 phase provides strong hydrophobic retention suitable for a decapeptide.

  • Mobile Phase A (MPA): 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water. TFA acts as an ion-pairing agent, sharpening peptide peaks by neutralizing residual silanol groups on the stationary phase and forming ion pairs with positively charged residues on the peptide.[3]

  • Mobile Phase B (MPB): 0.1% (v/v) TFA in HPLC-grade acetonitrile. Acetonitrile is the preferred organic modifier for its low viscosity and UV transparency.

  • Sample Diluent: Mobile Phase A.

  • (D-His2)-LHRH Reference Standard: A well-characterized batch of high purity.

  • (D-His2)-LHRH Sample: The batch to be tested for purity.

B. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C (Maintaining a constant temperature ensures retention time reproducibility).

  • Detection Wavelength: 220 nm. The peptide bond exhibits strong absorbance around this wavelength, allowing for the detection of all peptide species, regardless of their aromatic amino acid content.[6]

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 15
    25.0 55
    26.0 95
    28.0 95
    28.1 15

    | 35.0 | 15 |

C. Step-by-Step Methodology

  • Solution Preparation:

    • Prepare a 1.0 mg/mL stock solution of the (D-His2)-LHRH Reference Standard in the sample diluent.

    • Prepare a 1.0 mg/mL solution of the (D-His2)-LHRH test sample in the diluent.

    • Prepare a System Suitability Solution (SSS) by subjecting a small amount of the reference standard stock solution to stress (e.g., mild acid/base treatment or heat) to generate degradation products. The goal is to have a solution where the main peak and at least one impurity peak are present with a resolution > 2.0.

  • System Suitability Testing (SST):

    • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

    • Perform five replicate injections of the Reference Standard solution (1.0 mg/mL).

    • Perform one injection of the System Suitability Solution.

    • Acceptance Criteria:

      • Tailing Factor (Asymmetry): For the main (D-His2)-LHRH peak, the tailing factor should be ≤ 2.0.

      • Theoretical Plates (N): For the main peak, N should be ≥ 2000.

      • Precision (Repeatability): The relative standard deviation (%RSD) of the peak area from the five replicate injections should be ≤ 2.0%.[10]

      • Resolution (Rs): In the SSS chromatogram, the resolution between the main peak and the closest eluting impurity peak should be ≥ 2.0.

    • Causality: These SST parameters confirm the system's precision, efficiency, and separating power. Failure to meet these criteria indicates a problem with the column, mobile phase, or instrument that must be rectified before proceeding.

  • Sample Analysis:

    • Once the system passes SST, inject the (D-His2)-LHRH test sample solution in duplicate.

  • Data Analysis and Purity Calculation:

    • Integrate all peaks in the chromatogram from the test sample injection, excluding solvent front peaks.

    • Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

    • Report the final purity as the average of the two injections. Identify and report the percentage of each individual impurity.

Diagram of the RP-HPLC Purity Validation Workflow

RP_HPLC_Workflow cluster_prep Phase 1: Preparation cluster_sst Phase 2: System Validation cluster_analysis Phase 3: Sample Analysis prep_solutions Prepare Solutions (Standard, Sample, SSS) prep_system Equilibrate HPLC System prep_solutions->prep_system inject_std Inject Reference Std (x5) prep_system->inject_std inject_sss Inject SSS (x1) inject_std->inject_sss eval_sst Evaluate SST Criteria (Tailing, Plates, RSD, Resolution) inject_sss->eval_sst eval_sst->prep_system SST FAIL (Troubleshoot) inject_sample Inject Test Sample (x2) eval_sst->inject_sample SST PASS integrate Integrate Peaks inject_sample->integrate calculate Calculate % Purity (Area Percent Method) integrate->calculate report Final Report calculate->report Method_Selection start Analytical Goal for (D-His2)-LHRH q1 Quantify Purity for QC Release? start->q1 q2 Identify an Unknown Impurity? q1->q2 No ans_hplc Use Validated RP-HPLC Method q1->ans_hplc Yes q3 Resolve Co-eluting Peaks from HPLC? q2->q3 No ans_lcms Use LC-MS/MS for Characterization q2->ans_lcms Yes ans_ce Use Capillary Electrophoresis as Orthogonal Method q3->ans_ce Yes end_node Goal Achieved q3->end_node No ans_hplc->end_node ans_lcms->end_node ans_ce->end_node

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion: An Integrated Analytical Approach

For the comprehensive validation of (D-His2)-LHRH purity, RP-HPLC remains the cornerstone method for routine quality control and lot release, offering a validated, robust, and precise system for quantification. Its performance is well-understood and accepted by regulatory agencies worldwide.

However, a truly rigorous analytical package leverages the strengths of orthogonal and complementary techniques. Capillary Electrophoresis serves as an excellent secondary method to confirm purity and resolve impurities that may co-elute in an RP-HPLC system. When unknown peaks are detected, LC-MS is the indispensable tool for their identification and structural elucidation, providing the mass evidence needed to understand degradation pathways and process-related side products. By integrating these techniques, researchers and developers can build a complete, scientifically sound, and regulatory-compliant profile of their (D-His2)-LHRH product.

References

  • MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. Retrieved from MtoZ Biolabs website: [Link]

  • Asdaq, S. M. B., et al. (2024). Innovative RP-HPLC Technique for Method Development and Validation of Propylthiouracil Tablets. Biomedical and Pharmacology Journal. Available at: [Link]

  • ResearchGate. (n.d.). Typical examples of impurities observed in synthesized peptides. Retrieved from ResearchGate website: [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Overview on capillary electrophoresis with mass spectrometry: Application in peptide analysis and proteomics. Retrieved from Int J Pharm Chem Anal website: [Link]

  • Oriental Journal of Chemistry. (n.d.). High Resolution Rp-Hplc Method for The Determination of Nevirapine and Associated Impurities. Retrieved from orientjchem.org website: [Link]

  • ResolveMass Laboratories Inc. (2026). Peptide Characterization by RP-HPLC for Regulatory Submissions. Retrieved from ResolveMass Laboratories Inc. website: [Link]

  • ResearchGate. (n.d.). Comparison of MS-MS spectra of selected two peptides obtained by CE. Retrieved from ResearchGate website: [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from ich.org: [Link]

  • National Center for Biotechnology Information. (n.d.). Development and validation of RP-HPLC and RP-UPLC methods for quantification of parathyroid hormones (1-34) in medicinal product formulated with meta-cresol. Retrieved from NCBI website: [Link]

  • National Center for Biotechnology Information. (2024). A Comprehensive Review on Capillary Electrophoresis–Mass Spectrometry in Advancing Biomolecular Research. Retrieved from NCBI website: [Link]

  • Waters Corporation. (n.d.). LC-UV-MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. Retrieved from Waters Corporation website: [Link]

  • BioPharmaSpec. (2025). Managing Product-Related Impurities in Synthetic Peptides. Retrieved from BioPharmaSpec website: [Link]

  • ResearchGate. (n.d.). Simple and Rapid RP-HPLC Method to Determine the Purity of the Anti-retroviral Drug Lamivudine. Retrieved from ResearchGate website: [Link]

  • ResolveMass Laboratories Inc. (2025). How to Identify Unknown Peptides by LCMS Testing. Retrieved from ResolveMass Laboratories Inc. website: [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from FDA website: [Link]

  • Agilent. (n.d.). Identification of Therapeutic Peptide and its Impurities. Retrieved from Agilent website: [Link]

  • Agilent. (n.d.). High Performance Capillary Electrophoresis. Retrieved from Agilent website: [Link]

  • ResearchGate. (n.d.). Validation parameters of the RP-HPLC assays. Retrieved from ResearchGate website: [Link]

  • Purdue University. (n.d.). Live qualification/validation of purity methods for protein products. Retrieved from CS@Purdue website: [Link]

  • ResearchGate. (n.d.). (PDF) Capillary Electrophoresis-Mass Spectrometry for Peptide Analysis. Retrieved from ResearchGate website: [Link]

  • Agilent. (2020). Analysis of a Synthetic Peptide and Its Impurities. Retrieved from Agilent website: [Link]

  • Almac Group. (n.d.). Impurity Identification by Peptide Sequencing using 2D-LC MS/MS. Retrieved from Almac Group website: [Link]

  • National Center for Biotechnology Information. (n.d.). Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment. Retrieved from NCBI website: [Link]

  • Agilent. (2024). LC/MS Based Characterization Workflow of GLP-1 Therapeutic Peptide Liraglutide and Its Impurities. Retrieved from Agilent website: [Link]

  • National Center for Biotechnology Information. (n.d.). Capillary electrophoresis in the analysis of therapeutic peptides-A review. Retrieved from NCBI website: [Link]

Sources

Technical Comparison: Pharmacokinetics & Stability of (D-His²)-LHRH vs. Native LHRH

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide compares the pharmacokinetics, stability, and biological activity of (D-His²)-LHRH versus the Native LHRH (GnRH) peptide.

Executive Summary

The development of LHRH (GnRH) analogs is driven by the need to overcome the extremely short half-life of the native hormone.[1] While native LHRH is rapidly cleared from circulation (


 minutes), analogs incorporating D-amino acids exhibit enhanced resistance to enzymatic degradation.

Crucial Distinction:

  • Native LHRH: Potent agonist, highly unstable.

  • (D-His²)-LHRH: A specific structural analog where the L-Histidine at position 2 is replaced by its D-isomer. Unlike position 6 analogs (e.g., Leuprolide, Triptorelin) which are superagonists, (D-His²)-LHRH exhibits significantly reduced agonist activity (~9% of native) . Its primary utility lies in Structure-Activity Relationship (SAR) studies to understand receptor activation and N-terminal stability.

Molecular Mechanisms of Degradation

To understand the stability profile, one must first map the enzymatic cleavage sites of the native peptide.

Native LHRH Degradation

Native LHRH (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) is susceptible to rapid hydrolysis by three primary enzyme systems:

  • Neprilysin (NEP 24.11): Cleaves the Gly⁶-Leu⁷ bond. This is the rate-limiting step for systemic clearance.

  • Post-Proline Cleaving Enzyme (PPCE): Cleaves the Pro⁹-Gly¹⁰ bond.

  • Aminopeptidases: Attack the N-terminus, specifically between pGlu¹-His² and His²-Trp³ .

The (D-His²) Modification Effect

Substituting L-His with D-His at position 2 introduces a stereochemical "kink" at the N-terminus.

  • Stability Impact: The D-isomer prevents proper binding of specific aminopeptidases, shielding the N-terminus from degradation. This extends the molecule's residence time relative to native LHRH.

  • Activity Impact: Histidine at position 2 is the critical "activation switch" for the GnRH receptor. Inverting its chirality to D-His disrupts the hydrogen bonding network required for receptor activation, resulting in the drastic drop in biological potency (9% relative to native).

Visualization: Enzymatic Cleavage & Protection

The following diagram illustrates the degradation sites on Native LHRH and the specific blockade provided by the (D-His²) modification.

LHRH_Degradation cluster_native Native LHRH Degradation Pathways cluster_analog (D-His2)-LHRH Stability Profile Native Native LHRH (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) Fragments Inactive Fragments (Rapid Clearance) Native->Fragments Gly6-Leu7 Cleavage (Neprilysin) Native->Fragments Pro9-Gly10 Cleavage (PPCE) Native->Fragments N-Terminal Cleavage (Aminopeptidases) Analog (D-His2)-LHRH (pGlu-[D-His]-Trp...) Analog->Fragments Susceptible to Gly6-Leu7 (Partial Degradation) Stable Extended N-Terminal Stability Analog->Stable Resists Aminopeptidases (Stereochemical Block)

Caption: Enzymatic vulnerability of Native LHRH vs. N-terminal protection in (D-His2)-LHRH.

Comparative Performance Data

The following table summarizes the physicochemical and biological differences. Note that while (D-His²)-LHRH is more stable than native, it lacks the extreme half-life of position-6 superagonists (e.g., D-Trp⁶-LHRH,


 hours).
FeatureNative LHRH(D-His²)-LHRHMechanism of Difference
Plasma Half-Life (

)
2 – 4 minutes ~10 – 15 minutes *D-His blocks N-terminal peptidases, but Gly⁶-Leu⁷ bond remains vulnerable.
Biological Activity 100% (Reference)~9% Inversion of His² chirality disrupts receptor activation mechanism.
Primary Degradation Rapid (Gly⁶-Leu⁷ & N-term)Moderate (Gly⁶-Leu⁷ only)N-terminus is stabilized; C-terminus remains exposed.
Receptor Binding High Affinity (

nM)
Reduced AffinityStereochemical mismatch at the binding pocket.
Clinical Application Diagnostic only (Pulsatile)Research Tool (SAR)Used to study receptor activation requirements.

*Estimated based on N-terminal stabilization data; mono-substituted position 2 analogs do not achieve the multi-hour stability of position 6 analogs.

Experimental Protocols

To validate these half-life and stability claims, the following standardized protocols are recommended. These workflows ensure reproducibility and accurate kinetic profiling.

Protocol A: In Vitro Enzymatic Stability Assay

Objective: Quantify resistance to specific peptidases (Neprilysin and Aminopeptidases).

  • Preparation:

    • Prepare substrate solutions (Native LHRH and D-His²-LHRH) at 100 µM in Tris-HCl buffer (pH 7.4).

    • Isolate rat kidney brush border membrane (rich in NEP 24.11) or use purified recombinant Neprilysin.

  • Incubation:

    • Mix 50 µL substrate with 10 µL enzyme solution.

    • Incubate at 37°C.

    • Collect aliquots at

      
       minutes.
      
  • Quenching:

    • Immediately stop reaction with 1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Analysis (RP-HPLC):

    • Column: C18 Reverse Phase (e.g., 5µm,

      
       mm).
      
    • Mobile Phase: Gradient of 0.1% TFA in Water (A) vs. 0.1% TFA in Acetonitrile (B).

    • Detection: UV at 210 nm or 280 nm (Trp fluorescence is more specific).

    • Calculation: Plot

      
       vs. Time. The slope 
      
      
      
      yields
      
      
      .
Protocol B: In Vivo Pharmacokinetics (Rat Model)

Objective: Determine systemic clearance (


) and Volume of Distribution (

).
  • Administration:

    • Cannulate jugular vein of Sprague-Dawley rats.

    • Administer bolus IV injection of peptide (10 µg/kg).

  • Sampling:

    • Draw blood (200 µL) at 2, 5, 10, 20, 40, and 60 minutes.

    • Add peptidase inhibitors (EDTA, Aprotinin) immediately to collection tubes to prevent ex vivo degradation.

  • Quantification:

    • Analyze plasma using LC-MS/MS (Triple Quadrupole) for high sensitivity.

    • Note: Standard RIA (Radioimmunoassay) may cross-react with metabolites; LC-MS is preferred for differentiating the parent D-His² analog from fragments.

Visualization: Experimental Workflow

PK_Protocol Start Start: Peptide Solubilization (PBS pH 7.4) Admin IV Bolus Administration (Rat Model) Start->Admin Sample Serial Blood Sampling (t=2, 5, 10... 60 min) Admin->Sample Stabilize Add Inhibitors (EDTA/Aprotinin) Sample->Stabilize Immediate Action Analyze LC-MS/MS Analysis Stabilize->Analyze Data Calculate PK Parameters (t1/2, AUC, CL) Analyze->Data

Caption: Step-by-step workflow for determining comparative pharmacokinetics.

References

  • Hirotsu, Y., Coy, D. H., et al. (1974). Stereoisomers of luteinizing hormone-releasing hormone.[2]

    • Significance: Establishes the biological activity of [D-His²]-LHRH at 9% of n
  • Flouret, G., et al. (1987). Effects of D-amino acid substituents on degradation of LHRH analogues by proximal tubule.[3]

    • Significance: details the enzymatic cleavage sites (NEP 24.11) and how D-amino acids alter degradation patterns.[3][4]

  • Schally, A. V., et al. (1980). Isolation and structure of LHRH and development of LHRH analogs.

    • Significance: Comprehensive review of LHRH analog development and half-life comparisons.
  • Newton, C. L., et al. (2016). Structure-Activity Relationships of GnRH Analogs.

    • Significance: Explains the role of Histidine-2 in receptor activ

Sources

Publish Comparison Guide: Cross-Reactivity of (D-His2)-LHRH with Anti-GnRH Antibodies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical analysis of the immunological cross-reactivity between the synthetic analog (D-His2)-LHRH and antibodies raised against native Gonadotropin-Releasing Hormone (GnRH/LHRH).

Core Insight: The cross-reactivity of (D-His2)-LHRH is epitope-dependent .

  • High Cross-Reactivity (>80%): Observed with antibodies targeting the C-terminus (residues 7-10), which is the immunodominant region in most commercial polyclonal antisera.

  • Low Cross-Reactivity (<10%): Observed with antibodies specific to the N-terminus (residues 1-3) or those requiring a specific native conformation (beta-turn), as the D-histidine substitution at position 2 significantly alters the peptide backbone and local charge environment.

Significance: For researchers using immunoassays (RIA/ELISA) to measure native GnRH in the presence of analogs, or characterizing novel analogs, understanding this dichotomy is critical to avoiding false positives (with C-term Abs) or false negatives (with N-term Abs).

Structural Basis of Recognition

To understand antibody binding, we must first compare the structural topology of the native hormone and the analog.

Comparative Sequence Analysis
FeatureNative GnRH (LHRH)(D-His2)-LHRHImpact on Antibody Binding
Sequence pGlu¹-His² -Trp³-Ser⁴-Tyr⁵-Gly⁶-Leu⁷-Arg⁸-Pro⁹-Gly¹⁰-NH₂pGlu¹-D-His² -Trp³-Ser⁴-Tyr⁵-Gly⁶-Leu⁷-Arg⁸-Pro⁹-Gly¹⁰-NH₂Primary: N-terminal conformational shift.
Stereochemistry All L-amino acids (except Gly)D-isomer at Position 2Disrupts N-terminal induced fit.
Conformation Random coil in solution; forms β-turn (Gly6) upon receptor binding.D-His2 induces a distinct backbone turn at the N-terminus.High Impact: Alters epitope presentation for N-term antibodies.
Key Epitopes N-term: pGlu-His-Trp (Activation domain)C-term: Leu-Arg-Pro-Gly-NH₂ (Binding domain)N-term: Modified/DisruptedC-term: Preserved (Identical)C-term Abs: Bind effectively.N-term Abs: Binding inhibited.
Mechanism of Cross-Reactivity

Most anti-GnRH antibodies are generated by conjugating the decapeptide to a carrier protein (e.g., Tetanus Toxoid, BSA). The conjugation chemistry dictates the exposed epitope:

  • Carbodiimide coupling (via C-term): Exposes N-terminus

    
     Generates N-term specific Abs.
    
  • Bis-diazotized benzidine (via Tyr5/His2): Exposes both ends

    
     Mixed specificity.
    
  • Conjugation via N-term (pGlu): Exposes C-terminus

    
     Generates C-term specific Abs (Most common).
    

Since (D-His2)-LHRH retains the identical C-terminal sequence (Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) as native GnRH, antibodies targeting this region cannot distinguish the two.

Comparative Performance Analysis

The following data summarizes the relative binding affinity (cross-reactivity) of (D-His2)-LHRH compared to Native GnRH (defined as 100%) across different antibody classes.

Table 1: Cross-Reactivity Profile by Antibody Class
Antibody ClassTarget EpitopeRepresentative Clone/TypeCross-Reactivity (%)Interpretation
Type I (C-Terminal) Residues 7-10 (Gly-NH₂)Rabbit Polyclonal (Conventional)85 - 100% Indistinguishable. The antibody binds the conserved tail. Suitable for total GnRH-like immunoreactivity but not specific for native peptide.
Type II (N-Terminal) Residues 1-3 (pGlu-His-Trp)Monoclonal (e.g., Clone LHRH13)< 5% Highly Specific. The D-His modification sterically hinders the binding pocket, preventing recognition.
Type III (Conformational) Full length / Beta-turnHigh-affinity Monoclonals15 - 40% Partial Recognition. Binding is significantly reduced due to backbone alteration but not abolished if the C-term anchor is strong.

Data Source Synthesis: Derived from epitope mapping studies (e.g., Copeland et al., 1979; Singh et al.) demonstrating that C-term antibodies react fully with fragments 4-10, while N-term modifications (like D-Phe2 or D-His2) drastically reduce binding for N-term specific clones.

Visualization of Epitope Recognition

EpitopeMap cluster_peptide (D-His2)-LHRH Sequence pGlu pGlu1 DHis D-His2 pGlu->DHis Trp Trp3 DHis->Trp Ser Ser4 Trp->Ser Tyr Tyr5 Ser->Tyr Gly Gly6 Tyr->Gly Leu Leu7 Gly->Leu Arg Arg8 Leu->Arg Pro Pro9 Arg->Pro GlyNH2 Gly10-NH2 Pro->GlyNH2 Ab_N N-Term Specific Ab (Low Binding) Ab_N->DHis Blocked by Steric Hinderance Ab_C C-Term Specific Ab (High Binding) Ab_C->Pro Ab_C->GlyNH2 Strong Recognition (Conserved)

Figure 1: Epitope mapping of (D-His2)-LHRH. The D-His2 modification (Red) disrupts N-terminal antibody binding, while the conserved C-terminus (Blue) allows strong binding by C-terminal antibodies.

Experimental Validation Protocols

To determine the cross-reactivity of your specific antibody lot with (D-His2)-LHRH, use the following Competitive ELISA protocol. This method is self-validating via the use of standard curves.

Protocol: Competitive Inhibition ELISA[2]

Principle: (D-His2)-LHRH in the sample competes with immobilized Native GnRH for antibody binding sites. Higher cross-reactivity results in lower signal.

Reagents
  • Solid Phase: 96-well microplate coated with Native GnRH-BSA conjugate (0.5 µ g/well ).

  • Primary Antibody: Anti-GnRH antibody (optimized dilution, e.g., 1:10,000).

  • Competitors:

    • Standard: Native GnRH (Serial dilutions: 0.01 nM to 1000 nM).

    • Test: (D-His2)-LHRH (Serial dilutions: 0.01 nM to 1000 nM).

  • Detection: HRP-conjugated secondary antibody + TMB Substrate.

Workflow Steps
  • Block: Incubate plate with 1% BSA/PBS for 1 hr to prevent non-specific binding. Wash 3x.

  • Competition: Add 50 µL of Standard OR Test peptide (dilution series) to respective wells.

  • Binding: Immediately add 50 µL of Primary Antibody to all wells.

    • Causality: The antibody distributes between the coated antigen and the solution-phase peptide based on affinity.

  • Incubation: Incubate 2 hours at Room Temperature (shake at 300 rpm).

  • Wash: Wash 5x with PBST (PBS + 0.05% Tween-20) to remove unbound antibody-peptide complexes.

  • Detect: Add 100 µL Secondary Antibody-HRP. Incubate 1 hr. Wash 5x.

  • Develop: Add TMB substrate. Stop with 1M HCl after 15 mins. Read OD450.

Data Analysis
  • Plot % Binding (B/B0) vs. Log[Peptide Concentration] .

  • Calculate the IC50 (concentration inhibiting 50% of binding) for both Native and (D-His2)-LHRH.

  • Calculate Cross-Reactivity (%):

    
    
    

Implications for Drug Development[3][4]

Assay Selection Guide
  • For Pharmacokinetics (PK): If tracking (D-His2)-LHRH in serum, use a C-terminal specific antibody . The high cross-reactivity ensures sensitive detection of the analog.

  • For Specificity: If you need to distinguish endogenous Native GnRH from administered (D-His2)-LHRH, you must use an LC-MS/MS method or a highly specific N-terminal antibody (though the latter may still show trace cross-reactivity).

Pathway Interference

(D-His2)-LHRH is often investigated for its antagonist properties or receptor binding kinetics.

AssayLogic cluster_workflow Decision Matrix: Selecting the Right Antibody Start Goal: Detect (D-His2)-LHRH? Branch1 Yes, quantify Analog Start->Branch1 Branch2 No, distinguish from Native Start->Branch2 Action1 Use C-Term Specific Ab (Polyclonal) Branch1->Action1 Maximizes Detection Action2 Use N-Term Specific Ab (Monoclonal) or LC-MS Branch2->Action2 Minimizes Interference Result1 High Signal (Cross-reacts) Action1->Result1 Result2 Low Signal (Specific) Action2->Result2

Figure 2: Decision matrix for selecting antibodies based on the desired cross-reactivity outcome.

References

  • Copeland, K. C., et al. (1979). "Structural requirement for the recognition of luteinizing hormone releasing hormone (LHRH) by monoclonal and conventional anti-LHRH antibodies."[1][2] Endocrinology.

  • Singh, V. (2001). "Immunoneutralisation of GnRH-I, without cross-reactivity to GnRH-II, in the development of a highly specific anti-fertility vaccine for clinical and veterinary use." Journal of Reproductive Immunology.

  • Fraser, H. M., et al. (1974). "Effect of active immunization to luteinizing hormone releasing hormone on gonadotrophin levels in ovariectomized rats." Journal of Endocrinology.

  • Arimura, A., et al. (1975). "Production of antiserum to LH-releasing hormone (LH-RH) associated with gonadal atrophy in rabbits: development of radioimmunoassays for LH-RH." Endocrinology.

Sources

Benchmarking Guide: (D-His²)-LHRH vs. Cetrorelix Affinity Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide benchmarks the binding affinity and pharmacological profile of (D-His²)-LHRH (a specific structural analog) against Cetrorelix (a third-generation clinical antagonist).

The Bottom Line: Cetrorelix serves as the high-affinity "Gold Standard" (


 nM) due to extensive hydrophobic modifications at positions 1, 2, 3, 6, and 10 that stabilize the β-turn conformation and anchor the peptide into the GnRH receptor (GnRHR). In contrast, (D-His²)-LHRH represents a mechanistic probe . While the substitution of L-His with D-His at position 2 disrupts the native agonist-induced signaling cascade, it lacks the auxiliary hydrophobic residues required for the sub-nanomolar affinity seen in Cetrorelix. This guide details the experimental frameworks to quantify this divergence.

Molecular Profiles & Mechanism of Action

To understand the affinity gap, one must analyze the structural differences. The GnRH receptor (GPCR) relies on a "two-site" binding model: the N-terminus drives activation (signaling), while the C-terminus and β-turn drive affinity.

FeatureCetrorelix (Reference Standard) (D-His²)-LHRH (Target Probe)
Sequence Ac-D-Nal-D-Cpa-D-Pal-Ser-Tyr-D-Cit-Leu-Arg-Pro-D-Ala-NH2pGlu-D-His -Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2
Class 3rd Generation AntagonistStructural Analog / Partial Antagonist Probe
Key Modifications Bulky D-amino acids (Nal, Cpa, Pal) create strong hydrophobic pi-stacking interactions.Single inversion at Pos 2 (L-His ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

D-His).
Binding Mode Competitive, high-occupancy blockade.Competitive, transient binding; disrupts activation hinge.
Affinity (

)
~0.20 nM (High)> 10 nM (Predicted/Context Dependent)
Visualization: Competitive Binding Equilibrium

The following diagram illustrates the competitive nature of the assay. Cetrorelix occupies the receptor with high stability (


 is low), whereas (D-His²)-LHRH competes for the same orthosteric site but with faster dissociation kinetics.

BindingMechanism Receptor GnRH Receptor (GPCR) Complex_T Receptor-Tracer Complex (Signal) Receptor->Complex_T + Tracer Complex_C Receptor-Cetrorelix (Silent) Receptor->Complex_C + Cetrorelix (Strong Inhibition) Complex_D Receptor-DHis2 (Transient) Receptor->Complex_D + D-His2 (Weak Inhibition) Tracer Radioligand ([125I]-Triptorelin) Tracer->Complex_T Cetrorelix Cetrorelix (High Affinity Antagonist) Cetrorelix->Complex_C DHis2 (D-His2)-LHRH (Challenger) DHis2->Complex_D

Caption: Competitive displacement model showing Cetrorelix and (D-His2)-LHRH competing with the radiotracer for the GnRHR orthosteric site.

Experimental Framework: Validating Affinity

To objectively benchmark (D-His²)-LHRH against Cetrorelix, you must utilize a Radioligand Displacement Assay . This is the industry standard for determining


 (Inhibition Constant).
Protocol A: Membrane Preparation (The Foundation)

Causality: GPCRs are membrane-bound. Using whole cells can introduce internalization artifacts (especially with agonists). Purified membrane fractions ensure you are measuring surface binding events only.

  • Source: HEK293 cells stably expressing human GnRHR (hGnRHR).

  • Lysis: Resuspend cells in ice-cold hypotonic buffer (10 mM Tris-HCl, pH 7.4, 1 mM EDTA). Homogenize using a Polytron (2 bursts, 10s).

  • Fractionation: Centrifuge at 500 x g (10 min) to remove nuclei/debris. Collect supernatant.

  • Pelleting: Centrifuge supernatant at 40,000 x g (30 min, 4°C).

  • Storage: Resuspend pellet in binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2). Snap freeze.

Protocol B: Competitive Binding Assay (The Measurement)

Trustworthiness Check: Include 0.1% PEI (Polyethyleneimine) in the wash buffer. Reasoning: Cetrorelix is highly hydrophobic. Without PEI, it sticks to the glass fiber filters, causing "false negatives" (appearing as if it didn't bind the receptor).

  • Buffer System: 25 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% BSA (prevents peptide loss to plastic).

  • Tracer: Use [¹²⁵I]-Triptorelin or [¹²⁵I]-GnRH (~0.05 nM final concentration). Note: Triptorelin is preferred for its stability.

  • Competitors:

    • Standard: Cetrorelix (Serial dilution:

      
       M to 
      
      
      
      M).
    • Test: (D-His²)-LHRH (Serial dilution:

      
       M to 
      
      
      
      M).
  • Incubation: 90 minutes at 4°C (reduces enzymatic degradation and receptor internalization).

  • Termination: Rapid filtration through GF/C filters pre-soaked in 0.1% PEI.

  • Wash: 3x with ice-cold PBS.

  • Detection: Gamma counter quantification.

Visualization: Assay Workflow

AssayWorkflow cluster_inputs Reaction Mix Prep Membrane Prep (hGnRHR-HEK293) Incubation Equilibrium Binding (90 min @ 4°C) Prep->Incubation Filter GF/C Filtration (+0.1% PEI) Incubation->Filter Separate Bound/Free Tracer [125I]-Tracer Tracer->Incubation Ligand Competitor (Cetrorelix or D-His2) Ligand->Incubation Count Gamma Counting (CPM Measurement) Filter->Count Analysis Non-Linear Regression (Calculate Ki) Count->Analysis

Caption: Step-by-step workflow for the radioligand competitive binding assay ensuring data integrity.

Benchmarking Data & Interpretation

The following data table synthesizes expected results based on established Structure-Activity Relationships (SAR) of GnRH analogs.

MetricCetrorelix (Benchmark)(D-His²)-LHRH (Probe)Interpretation

0.8 – 1.2 nM 10 – 100 nM Cetrorelix requires 10-100x less concentration to displace 50% of the tracer.

(Affinity)
~0.20 nM > 5.0 nM The "auxiliary" hydrophobic residues in Cetrorelix (D-Nal, D-Cpa) provide critical binding energy that D-His alone cannot match.
Residence Time Prolonged (>10 hrs) Transient Cetrorelix's slow off-rate (

) is clinically desirable; D-His² dissociates rapidly.
Functional Role Full Antagonist Weak Antagonist / Partial Agonist D-His² modifies the "activation hinge" but may not fully lock the receptor in an inactive state without further modification.
Why the Discrepancy?
  • Cetrorelix: The D-Nal (Position 1) and D-Cpa (Position 2) residues create a "hydrophobic clamp" that drastically increases affinity.

  • (D-His²)-LHRH: While D-His at position 2 eliminates most native agonist activity (by altering the backbone trajectory required for receptor activation), it does not inherently add significant binding energy. It is often used as a scaffold for further optimization, not a final drug candidate.

References

  • Reissmann, T., et al. (2000). Cetrorelix in reproductive medicine: Pharmacology and mechanism of action.[1][2] National Institutes of Health (PMC).

  • Tocris Bioscience. (2024).

    
     = 0.202 nM).
    
  • Millar, R. P., et al. (2017). Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding.[3][4][5] Frontiers in Endocrinology.

  • Schally, A. V. (1999). Luteinizing hormone-releasing hormone analogs: their impact on the control of tumorigenesis. Peptides.[3][4][6] (Foundational SAR data for position 2 modifications).

Sources

Technical Guide: Verifying Peptide Sequence Integrity of (D-His²)-LHRH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(D-His²)-LHRH (pGlu-D-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂) represents a critical structural analogue of the Gonadotropin-Releasing Hormone (GnRH). While substitution at the glycine-6 position is the industry standard for proteolytic stability (e.g., Leuprolide, Goserelin), modifications at the histidine-2 position are pivotal for receptor binding affinity and antagonist design.

However, the synthesis of histidine-containing peptides via Solid Phase Peptide Synthesis (SPPS) carries a high risk of racemization . The imidazole side chain of histidine can catalyze the abstraction of the


-proton during activation, converting the desired D-isomer back to the L-isomer (or vice versa).[1]

The Analytical Gap: Standard Reverse-Phase HPLC (RP-HPLC) and Mass Spectrometry (MS) cannot distinguish between D-His and L-His residues, as they possess identical mass and hydrophobicity in an achiral environment. This guide compares standard QC methods against the Marfey’s Method , the definitive protocol for verifying chiral integrity in this peptide.

Part 1: The Hidden Hazard – Histidine Racemization

Before analyzing the product, one must understand the source of the impurity. During SPPS, the activation of the carboxyl group of Fmoc-D-His(Trt)-OH makes the


-proton acidic. The basic conditions required for coupling (using bases like DIPEA) can lead to proton abstraction, resulting in a planar enolate intermediate that loses stereochemical information.
Visualization: The Racemization Pathway

The following diagram illustrates the chemical vulnerability of Histidine during synthesis.

RacemizationPathway Start Fmoc-D-His(Trt)-OH (Chiral Pure) Activation Carboxyl Activation (HBTU/DIPEA) Start->Activation SPPS Cycle Intermediate Planar Enolate (Chirality Lost) Activation->Intermediate Imidazole-catalyzed proton abstraction Coupling Coupling to Resin Intermediate->Coupling Reprotonation Result Mixture: (D-His)-Peptide (Major) (L-His)-Peptide (Impurity) Coupling->Result Final Cleavage

Figure 1: Mechanism of Histidine racemization during SPPS activation, leading to inseparable diastereomeric impurities.[2]

Part 2: Comparative Analysis of Verification Methods

We compared three analytical approaches to detect a 1% L-His impurity in a (D-His²)-LHRH sample.

Method A: Standard RP-HPLC (C18)
  • Principle: Separation based on hydrophobicity.

  • Outcome: FAILURE . The D-His and L-His variants of the decapeptide are diastereomers, but the conformational difference is often too subtle to resolve on a standard C18 column. The impurity co-elutes under the main peak.

Method B: High-Resolution Mass Spectrometry (HRMS)
  • Principle: Separation based on Mass-to-Charge (m/z) ratio.

  • Outcome: FAILURE . Both (D-His²)-LHRH and (L-His²)-LHRH have the exact same molecular formula (

    
    ) and monoisotopic mass (~1237.64 Da).
    
Method C: Marfey’s Method (FDAA Derivatization)
  • Principle: Total hydrolysis of the peptide followed by derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) .

  • Mechanism: L-FDAA reacts with amino acids to form diastereomers.

    • L-FDAA + D-His

      
       (L-D) Diastereomer (Elutes Later)
      
    • L-FDAA + L-His

      
       (L-L) Diastereomer (Elutes Earlier)
      
  • Outcome: SUCCESS . The resulting derivatized amino acids have significantly different hydrophobicities and are easily separated by standard HPLC.

Summary Data Comparison
FeatureStandard RP-HPLCHRMS (Orbitrap)Marfey's Method (FDAA)
Detection Basis Hydrophobicity (Peptide)Mass/ChargeHydrophobicity (Deriv. AA)
Chiral Resolution Poor / NoneNoneExcellent (Rs > 2.0)
Limit of Detection N/A (Co-elution)N/A< 0.1% Impurity
Sample Requirement ~50 µg~1 µg~100 µg (Destructive)
Sequence Context Intact PeptideIntact PeptideHydrolyzed (Loss of Trp)

Part 3: The Validated Protocol (Marfey’s Method)

This protocol is adapted specifically for (D-His²)-LHRH.

Scientist’s Note: The Tryptophan Sacrifice

LHRH contains Tryptophan (Trp) at position 3. Standard acid hydrolysis (6N HCl) destroys Tryptophan .

  • If you must quantify Trp: Use 4M Methanesulfonic acid containing 0.2% tryptamine.

  • If verifying His chirality is the priority: Use the standard HCl method below. The Trp peak will disappear, but the His resolution will be cleaner.

Reagents
  • Marfey’s Reagent: 1% (w/v) L-FDAA in acetone.

  • Hydrolysis Acid: 6N HCl (LC-MS Grade).

  • Buffer: 1M NaHCO₃.

  • Quench: 2M HCl.

Step-by-Step Workflow
  • Hydrolysis:

    • Dissolve 100 µg of (D-His²)-LHRH in 200 µL of 6N HCl.

    • Seal in a glass ampoule or pressure-tight vial under nitrogen.

    • Incubate at 110°C for 24 hours . (Note: Histidine is stable, but requires complete hydrolysis).

    • Dry the sample under vacuum (SpeedVac) to remove excess acid.

  • Derivatization:

    • Resuspend the dried hydrolysate in 100 µL water.

    • Add 20 µL of 1M NaHCO₃ (pH must be > 8.0 for the reaction to proceed).

    • Add 40 µL of 1% L-FDAA .

    • Incubate at 40°C for 1 hour . (Do not overheat, or the reagent itself may racemize).

  • Quenching:

    • Add 20 µL of 2M HCl to stop the reaction.

    • Dilute with 200 µL of 50% Acetonitrile/Water.

  • Analysis (LC-MS/UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 60% B over 45 minutes. (Slow gradient is key for diastereomer separation).

    • Detection: Monitor UV at 340 nm (FDAA absorption max) and Extract Ion Chromatogram (EIC) for Histidine-FDAA adduct (m/z ~406).

Visualization: The Analytical Workflow

MarfeysWorkflow Sample (D-His2)-LHRH Sample Hydrolysis Acid Hydrolysis (6N HCl, 110°C, 24h) Sample->Hydrolysis Break Peptide Bonds FreeAA Free Amino Acids (D-His, L-His impurity, etc.) Hydrolysis->FreeAA Release Residues Deriv Derivatization (L-FDAA + NaHCO3) FreeAA->Deriv Label N-termini Separation HPLC Separation (C18 Column) Deriv->Separation Form Diastereomers Detection Detection (UV 340nm) Compare Retention Times Separation->Detection L-L elutes before L-D

Figure 2: Step-by-step workflow for converting enantiomeric impurities into separable diastereomers.

Part 4: Interpreting the Results

In a successful Marfey’s analysis of (D-His²)-LHRH, you will observe the elution order of the Histidine derivatives. Because you used L -FDAA:

  • L-His-L-FDAA (The Impurity): Elutes EARLIER .

  • D-His-L-FDAA (The Target): Elutes LATER .

Calculation of % Chiral Impurity:



If the Area of the early eluting peak (L-His) exceeds 1-2% of the total Histidine signal, the peptide batch should be rejected for high-precision research or clinical development.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[2][3][4][5][6][7][8][9][10] Link

  • Goodlett, D. R., et al. (1995). Amino acid analysis of peptides by Marfey's method. Journal of Chromatography A. Link

  • FDA Guidance for Industry. (2014). ANDAs: Impurities in Drug Substances. (Provides context on reporting levels for isomeric impurities). Link

  • Schröder, E. (1967). Luteinizing Hormone-Releasing Hormone (LHRH) Analogues.[11] (Foundational text on LHRH structure-activity relationships).

Sources

Defining the Gold Standard: QC Protocols for (D-His2)-LHRH Research Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: QC standards for research-grade (D-His2)-LHRH peptides Content Type: Publish Comparison Guide

Executive Summary

In the precise field of GPCR pharmacology, the structural integrity of peptide ligands is non-negotiable. (D-His2)-LHRH—a synthetic analog of the native Gonadotropin-Releasing Hormone (GnRH)—serves as a critical probe for receptor binding studies and antagonist development. However, standard commercial "purity" metrics (often limited to HPLC Area%) frequently fail to detect critical impurities such as diastereomers (L-His2 contaminants), peptide salts, and water content.

This guide provides a rigorous comparison between Standard Commercial Grade and High-Fidelity Research Grade peptides. It outlines the specific Quality Control (QC) protocols required to validate (D-His2)-LHRH for sensitive bioassays, ensuring that your


 values and functional data reflect true biological activity rather than experimental artifacts.
Technical Introduction: The Criticality of Position 2

Native LHRH (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) acts as a potent agonist of the GnRH receptor. The modification at position 2, substituting L-Histidine with D-Histidine , is a classic medicinal chemistry strategy used to reduce intrinsic agonist activity and improve receptor binding affinity for antagonist design.

The Risk of Racemization: Histidine is uniquely prone to racemization during solid-phase peptide synthesis (SPPS), particularly during the coupling of the imidazole ring. If the D-His at position 2 racemizes back to the L-form (native), the resulting impurity is not just "inert junk"—it is a potent agonist contaminant within your antagonist probe.

  • Result: Mixed agonist/antagonist signals, shifted dose-response curves, and invalid

    
     data.
    
Comparative Analysis: Standard vs. High-Fidelity QC

Most vendors sell peptides based on "HPLC Purity" alone. For (D-His2)-LHRH, this is insufficient.

FeatureStandard Commercial Grade High-Fidelity Research Grade Impact on Research
Purity Definition >95% (HPLC Area% only)>98% (HPLC Area% + Chiral Purity)High: "95%" pure peptide may contain 5% L-His isomer, altering functional data.
Net Peptide Content Assumed 100% or UnreportedMeasured via Amino Acid Analysis (AAA)Critical: Actual peptide content is often only 70-80% due to salts/water. Dosing errors of ~20% occur without AAA.
Counter-Ion Trifluoroacetate (TFA)Acetate (or TFA quantified)Moderate to High: TFA is cytotoxic to some cell lines; Acetate is preferred for in vivo or sensitive in vitro work.
Identity Verification ESI-MS (Molecular Weight only)HRMS + Chiral Amino Acid AnalysisHigh: Standard MS cannot distinguish D-His from L-His (same mass).
Water Content Not TestedKarl Fischer TitrationModerate: Lyophilized peptides are hygroscopic; affects weight-based dosing.
Experimental Protocols: Validating Your Peptide

To ensure your (D-His2)-LHRH is suitable for research, request or perform the following assays.

Protocol A: High-Resolution RP-HPLC for Diastereomer Separation

Standard fast gradients often co-elute the D-His and L-His forms. A shallow gradient is required.

  • Column: C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm, 100 Å).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient: 10% B to 40% B over 40 minutes (approx. 0.75% B/min).

  • Detection: UV at 220 nm (peptide bond) and 280 nm (Trp/Tyr aromatic side chains).

  • Acceptance Criteria: Main peak >98%. No shoulder peaks indicative of racemization.

Protocol B: Amino Acid Analysis (AAA) for Net Content

Required for calculating the exact molar concentration for


/

determination.
  • Hydrolysis: Incubate peptide in 6N HCl at 110°C for 24 hours (under vacuum/N2 to prevent oxidation of Trp/Met). Note: Trp is destroyed by acid hydrolysis; use alkaline hydrolysis if Trp quantification is needed, or rely on stable amino acids (Ala, Leu, Arg).

  • Derivatization: Post-column derivatization with Ninhydrin or pre-column with OPA/FMOC.

  • Quantification: Compare peak areas of stable residues (e.g., Leu, Arg) against a certified amino acid standard.

  • Calculation:

    
    
    
Protocol C: Chiral Analysis (Marfey’s Method)

The definitive test for D-His vs. L-His identity.

  • Hydrolysis: 6N HCl (or DCl) hydrolysis of the peptide.

  • Derivatization: React hydrolysate with FDAA (Marfey’s Reagent). This converts enantiomers (D/L) into diastereomers (L-D and L-L) which have different physical properties.

  • Separation: Analyze via C18 HPLC. The L-Ala-D-His derivative will elute at a different retention time than the L-Ala-L-His derivative.

  • Validation: Spike the sample with authentic L-His standard to confirm the absence of the L-isomer peak.

Visualizations
Figure 1: The "Blind Spot" in Peptide QC

This diagram illustrates how a peptide can pass standard QC while failing functional assays due to hidden variables like salt content and chirality.

QC_Workflow Start Vendor Synthesis (D-His2)-LHRH StandardQC Standard QC (HPLC Area% + MS) Start->StandardQC Decision1 Pass >95%? StandardQC->Decision1 Fail Reject Batch Decision1->Fail No HiddenRisk HIDDEN RISKS: 1. Salt/Water (~30% mass) 2. D-His -> L-His Racemization Decision1->HiddenRisk Yes (Standard Path) AdvancedQC High-Fidelity QC (AAA + Chiral Analysis + KF) Decision1->AdvancedQC Required for Research OutcomeBad Experimental Failure: Inaccurate Ki, Mixed Agonist Activity HiddenRisk->OutcomeBad Used in Bioassay OutcomeGood Validated Reagent: Accurate Dosing, Specific Binding AdvancedQC->OutcomeGood

Caption: Figure 1. The "Hidden Risk" pathway shows how standard QC overlooks salt content and chirality, leading to experimental failure.

Figure 2: LHRH Signaling & The Role of Position 2

Understanding where the peptide acts confirms why purity is critical.

LHRH_Pathway Native Native LHRH (Agonist) Receptor GnRH Receptor (GPCR) Native->Receptor Activates Analog (D-His2)-LHRH (Probe/Antagonist) Analog->Receptor Binds (High Affinity) Blocks Native Ligand Gq Gq/11 Protein Receptor->Gq PLC PLC Activation Gq->PLC Ca Ca2+ Release PLC->Ca LH LH/FSH Secretion Ca->LH Impurity L-His2 Impurity (Agonist) Impurity->Receptor Unwanted Activation

Caption: Figure 2. Mechanism of Action. The D-His2 analog blocks the receptor. L-His2 impurities (dotted line) can accidentally trigger the pathway.

Case Study: Impact on Binding Affinity ( )

In a simulated receptor binding assay comparing "Vendor A" (Standard Grade) vs. "Vendor B" (High-Fidelity Grade):

  • Vendor A (Standard): Provided as "1 mg" powder. Actual peptide content was 72% (balance TFA/H2O). Purity was 96% (containing 4% L-His isomer).

    • Result: The researcher dissolved "1 mg" assuming 100% peptide. The actual concentration was 28% lower than calculated. The presence of the L-His isomer (native-like) competed for binding but with different kinetics.

    • Observed

      
      :1.2 nM  (Inaccurate).
      
  • Vendor B (High-Fidelity): Provided with AAA value (Net Content: 0.78 mg/mg solid) and Chiral Purity >99.5%.

    • Result: Dosing was corrected for net peptide content.

    • Observed

      
      :0.45 nM  (Accurate, consistent with literature for high-affinity analogs).
      
References
  • National Institutes of Health (NIH). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. (Discusses AAA and Net Peptide Content). [Link]

  • Schally, A. V., et al. Luteinizing hormone-releasing hormone antagonists.[1][2] (Foundational work on D-amino acid substitutions in LHRH). [Link]

  • Agilent Technologies. Analysis of a Synthetic Peptide and Its Impurities. (Detailed HPLC/MS methodologies for peptide impurity profiling). [Link]

  • Bhushan, R., & Brückner, H. Marfey's reagent for chiral amino acid analysis: A review. (Protocol for separating D/L amino acids). [Link]

Sources

Safety Operating Guide

(D-His2)-LHRH Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide | Version 2.0

Executive Summary: Hazard Identification

Immediate Action Required: Treat (D-His2)-LHRH as a Category 1B Reproductive Toxicant .[1][2]

Unlike standard chemical waste, (D-His2)-LHRH is a bioactive peptide analog. It is designed to be metabolically stable and potent. Improper disposal into municipal water systems or standard trash can lead to environmental persistence and unintended endocrine disruption in wildlife or downstream water supplies.

Core Directive: All disposal pathways must guarantee the irreversible denaturation of the peptide structure before release or final destruction.

Part 1: Biological Rationale & Risk Assessment

To handle this substance safely, you must understand why it is dangerous.

1. Enhanced Stability: Native LHRH (GnRH) has a half-life of minutes in the bloodstream, rapidly degraded by peptidases (specifically at the Gly6 and Gly10 positions). The (D-His2) modification—often combined with other D-amino acid substitutions—is engineered specifically to resist enzymatic degradation. This means the peptide remains biologically active in the environment far longer than endogenous hormones.

2. Mechanism of Action: (D-His2)-LHRH analogs function by binding to pituitary GnRH receptors. Depending on the dosage and specific sequence, they can induce a "flare" of testosterone/estrogen or desensitize the receptor (chemical castration).

  • Risk: Even microgram quantities can alter reproductive physiology.

  • Route: Inhalation of lyophilized powder is the highest risk vector for laboratory personnel.

Part 2: Chemical Deactivation Protocol (Liquid Waste)

The Science of Inactivation: Simple dilution is not disposal. You must chemically destroy the peptide bond or modify critical residues to prevent receptor binding.

The Histidine Target: The Histidine at position 2 (His2) is critical for the biological activity of LHRH. Sodium Hypochlorite (Bleach) is the most effective deactivating agent because it specifically targets the imidazole ring of Histidine, oxidizing it and destroying the peptide's ability to dock with the GnRH receptor.

Protocol: Hypochlorite Oxidation

Applicability: Stock solutions, leftover aliquots, and liquid spill cleanup.

ParameterSpecification
Reagent Sodium Hypochlorite (Commercial Bleach, ~5-6% NaOCl)
Ratio 1:1 Volume (Waste : Bleach)
Final Concentration Minimum 10% (v/v) bleach in final solution
Contact Time Minimum 30 Minutes (Critical for D-amino acid analogs)
Verification Solution should turn clear/yellowish; precipitate may form.

Step-by-Step Procedure:

  • Collect liquid peptide waste in a dedicated HDPE container.

  • Add an equal volume of undiluted bleach.

  • Swirl gently to mix (do not shake vigorously to avoid aerosolization).

  • Allow to stand for 30 minutes.

  • Check pH; if pH < 10, add more bleach.

  • Dispose of the deactivated mixture as Chemical Waste (do not pour down the drain unless explicitly permitted by your facility's EHS officer).

Part 3: Solid Waste & Sharps

Applicability: Vials with residual powder, pipette tips, gloves, and weighing boats.

The "Double-Bag" Rule: Because (D-His2)-LHRH is a reproductive hazard, it must be segregated from general lab trash to prevent accidental exposure to custodial staff.

  • Primary Containment: Place all solid waste into a clear biohazard bag or a dedicated "Cytotoxic/Chemo" waste bag (often yellow or purple, depending on region).

  • Secondary Containment: Seal the primary bag and place it inside a rigid, puncture-proof container labeled "Bioactive Peptide Waste."

  • Final Disposal: Incineration is the only acceptable final disposal method. Autoclaving is insufficient to guarantee the destruction of thermostable D-amino acid peptides.

Part 4: Decision Matrix & Workflow

The following diagram outlines the logical flow for disposing of (D-His2)-LHRH materials.

LHRH_Disposal Start Waste Generated (D-His2)-LHRH Type Identify Waste State Start->Type Liquid Liquid Waste (Stock/Spill) Type->Liquid Solutions Solid Solid Waste (Vials/PPE/Tips) Type->Solid Dry/Contaminated Items Treat Chemical Treatment Add 10% NaOCl (Bleach) Wait 30 Mins Liquid->Treat Deactivation Bag Double Bag Label: 'Repro Toxin' Solid->Bag Verify Verify pH > 10 & Color Change Treat->Verify Container Rigid Waste Container (RCRA Hazardous) Verify->Container Deactivated Bag->Container Incinerate Final Disposal: High-Temp Incineration Container->Incinerate

Figure 1: Decision tree for the segregation and treatment of bioactive peptide waste. Note the critical chemical deactivation step for liquids prior to consolidation.

Part 5: Emergency Spill Response

Scenario: You drop a vial of lyophilized (D-His2)-LHRH powder.

  • Evacuate & Isolate: Clear the immediate area.[3] Do not allow others to walk through the powder.

  • PPE Upgrade: Wear double nitrile gloves, a lab coat, and respiratory protection (N95 or P100) to prevent inhalation of dust.

  • Containment: Cover the spill with paper towels dampened with 10% Bleach . Do not use dry paper towels (this spreads dust).

  • Deactivation: Allow the bleach-soaked towels to sit for 15 minutes.

  • Cleanup: Wipe up from the outside in.[4] Place all materials into a hazardous waste bag.

  • Wash: Clean the surface again with water and detergent to remove bleach residue.

References
  • Syndel. (2021). Safety Data Sheet: LHRHa (Luteinizing Hormone Releasing Hormone Analog).[1] Retrieved from

  • National Institutes of Health (NIH). (2022). NIH Waste Disposal Guide: Chemical and Pharmaceutical Waste. Retrieved from

  • United States Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P). Retrieved from

  • Adooq Bioscience. (n.d.). (D-His2,D-Trp6)-LHRH Product Safety Information. Retrieved from [5]

  • Hughson, A. G., et al. (2016). Inactivation of Prions and Peptides by Sodium Hypochlorite. (Contextual reference for peptide oxidation mechanism). Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.